Product packaging for Diquine(Cat. No.:CAS No. 3563-63-1)

Diquine

Cat. No.: B000028
CAS No.: 3563-63-1
M. Wt: 557.7 g/mol
InChI Key: WOUMHLGSMDVJHS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

It is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative, , synthetic.>It is a curare-form competitive anti-depolarizing muscle relaxant, used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. In urethane narcotized cats (i.v.) (single pulse 3 V, 0.1 msec, 0.2 Hz, stimulation of the peripheral end of sciatic nerve): 0.1mg/kg decreases the muscle contraction amplitude for 5-10 min with slight breathing suppression. 0.2-0.3mg/kg causes a complete neuromuscular block for 5-15 min;  strong breathing suppression or apnoe starting from 0.2mg/kg. 0.3mg/kg stops the breathing with lethal end. Under artificial breathing no lethality at 75mg/kg and more. Influence of Diquine on neuromuscular synapses lability: series (15 sec series, 30 sec pause) of 0.1msec impulses of different frequency (1-30-100-200 Hz): pessimal slow-down at 0.05mg/kg at 100Hz, 0.075-0.1mg/kg at 30Hz. On vegetative ganglia, 0.3-0.5 mg/kg stimulates the nictiating membrane on pre-ganglion cervical nerve stimulation. 1-2mg/kg slows down the neuronal transmission - two phase effect. 0.5-1mg/kg decreases the depressor reaction at vagal stimulation, no hypotension for ACh after this compound administered at these doses. 3mg/kg completely blocks the parasympathetic ganglia for 10-15 min and causes 20-40mm Hg of arterial pressure drop for 10-30 min. In the absence of artificial breathing, 0.2-0.4 mg/kg stops breathing. It also causes gradual fading of cardiac activity: with artificial breathing even 75 mg/kg was not lethal despite 80-120mm Hg pressure drop. No pace rate or pulse change;  arterial pressure normalization after 3-4h. Competitive curareform drug Diplacin increases, while depolarizing drugs Ditilin and Decamethonium decrease this compound potency. 2-5 mg/kg causes no significant arterial pressure change. 0.2 mg/kg does not change nictiating membrane contraction caused by 0.02-0.025 mg/kg of cytisine. 0.0001mg/kg does not diminish ACh effect on frog rectum. In non-narcotized rabbits (i.v.): 0.05-0.06 mg/kg causes "head drop" after 4-9 min;  0.08-0.1 mg/kg-complete muscle relaxation; 0.15-0.2 mg/kg stops the breathing. With artificial ventilation spontaneous breathing recovery in 3-5 min and with muscle relaxation for 15-30 min (IC50 = 0.062 mg/kg). In humans (i.v.): 1mg/kg causes muscle relaxation for ~10 min with some breathing suppression. 1.2-1.5 mg/kg: 15-20 min myorelaxation, for some patients 4-5 min apnoe. 1.8-2 mg/kg: complete muscle relaxation and 17-20 min apnoe;  at 2 mg/kg beginning of muscle relaxation in 1.5-2 min, complete muscle relaxation and apnoe in 2.5-4 min. Gradual decurarization: after restoration of spontaneous breathing, muscle relaxation continues for 15-20 min;  in 25-30 min complete recovery of muscle tonus and breathing. To prolong the action of this compound the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. No effects on blood pressure, moderate tachicardia.> this compound(cas 3563-63-1) is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative,, synthetic. It is a curare-form competitive anti-depolarizing muscle relaxant, used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. In urethane narcotized cats (i.v.) (single pulse 3 V, 0.1 msec, 0.2 Hz, stimulation of the peripheral end of sciatic nerve): 0.1mg/kg decreases the muscle contraction amplitude for 5-10 min with slight breathing suppression. 0.2-0.3mg/kg causes a complete neuromuscular block for 5-15 min;  strong breathing suppression or apnoe starting from 0.2mg/kg. 0.3mg/kg stops the breathing with lethal end. Under artificial breathing no lethality at 75mg/kg and more. Influence of this compound on neuromuscular synapses lability: series (15 sec series, 30 sec pause) of 0.1msec impulses of different frequency (1-30-100-200 Hz): pessimal slow-down at 0.05mg/kg at 100Hz, 0.075-0.1mg/kg at 30Hz. On vegetative ganglia, 0.3-0.5 mg/kg stimulates the nictiating membrane on pre-ganglion cervical nerve stimulation. 1-2mg/kg slows down the neuronal transmission - two phase effect. 0.5-1mg/kg decreases the depressor reaction at vagal stimulation, no hypotension for ACh after this compound administered at these doses. 3mg/kg completely blocks the parasympathetic ganglia for 10-15 min and causes 20-40mm Hg of arterial pressure drop for 10-30 min. In the absence of artificial breathing, 0.2-0.4 mg/kg stops breathing. It also causes gradual fading of cardiac activity: with artificial breathing even 75 mg/kg was not lethal despite 80-120mm Hg pressure drop. No pace rate or pulse change;  arterial pressure normalization after 3-4h. Competitive curareform drug Diplacin increases, while depolarizing drugs Ditilin and Decamethonium decrease this compound potency. 2-5 mg/kg causes no significant arterial pressure change. 0.2 mg/kg does not change nictiating membrane contraction caused by 0.02-0.025 mg/kg of cytisine. 0.0001mg/kg does not diminish ACh effect on frog rectum. In non-narcotized rabbits (i.v.): 0.05-0.06 mg/kg causes /head drop/ after 4-9 min;  0.08-0.1 mg/kg-complete muscle relaxation; 0.15-0.2 mg/kg stops the breathing. With artificial ventilation spontaneous breathing recovery in 3-5 min and with muscle relaxation for 15-30 min (IC50 = 0.062 mg/kg). In humans (i.v.): 1mg/kg causes muscle relaxation for ~10 min with some breathing suppression. 1.2-1.5 mg/kg: 15-20 min myorelaxation, for some patients 4-5 min apnoe. 1.8-2 mg/kg: complete muscle relaxation and 17-20 min apnoe;  at 2 mg/kg beginning of muscle relaxation in 1.5-2 min, complete muscle relaxation and apnoe in 2.5-4 min. Gradual decurarization: after restoration of spontaneous breathing, muscle relaxation continues for 15-20 min;  in 25-30 min complete recovery of muscle tonus and breathing. To prolong the action of this compound the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. No effects on blood pressure, moderate tachicardia.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H50Cl2N2 B000028 Diquine CAS No. 3563-63-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N2.2ClH/c1(9-19-35-21-15-31(16-22-35)33(27-35)25-29-11-5-3-6-12-29)2-10-20-36-23-17-32(18-24-36)34(28-36)26-30-13-7-4-8-14-30;;/h3-8,11-14,31-34H,1-2,9-10,15-28H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUMHLGSMDVJHS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCC1C(C2)CC3=CC=CC=C3)CCCCCC[N+]45CCC(CC4)C(C5)CC6=CC=CC=C6.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50957015
Record name 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3563-63-1
Record name Quinuclidinium, 1,1'-hexamethylenebis(3-benzyl-, dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(Hexane-1,6-diyl)bis(3-benzyl-1-azabicyclo[2.2.2]octan-1-ium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50957015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Quinine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Diquine" did not yield substantive results in peer-reviewed scientific literature, suggesting it may be a typographical error or a lesser-known compound. However, a substance with a similar name, Quinine (B1679958), is a well-documented antimalarial drug with a rich history of scientific investigation. This guide will, therefore, focus on the mechanism of action of Quinine, a quinoline-containing alkaloid, to provide a comprehensive and technically detailed overview for researchers, scientists, and drug development professionals. One available reference describes "this compound" as a synthetic bis-quaternary quinuclidine (B89598) derivative that acts as a curare-form competitive anti-depolarizing muscle relaxant.[1]

Introduction to Quinine

Quinine, originally isolated from the bark of the cinchona tree, was the first chemical compound successfully used to treat an infectious disease, malaria.[2] It is an essential medicine used for treating malaria, especially cases caused by Plasmodium falciparum that are resistant to other drugs like chloroquine (B1663885).[3] While its use has been somewhat superseded by newer synthetic antimalarials, it remains a critical tool in the global fight against malaria. Quinine's mechanism of action, though extensively studied, is complex and multifaceted, with a primary mode of action and several secondary effects contributing to its antimalarial efficacy.

Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization

The most widely accepted mechanism of action for Quinine is its interference with the detoxification of heme in the malaria parasite.[3][4] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids.[5] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[5][6] To protect itself, the parasite polymerizes the toxic heme into an insoluble, inert crystal called hemozoin, also known as malaria pigment.[5][6][7]

Quinine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite.[8][9] There, it interferes with hemozoin formation.[5][10] The precise molecular interaction involves Quinine binding to heme molecules, forming a complex that prevents their incorporation into the growing hemozoin crystal.[5][11] This inhibition of the heme detoxification pathway leads to the accumulation of toxic free heme within the parasite.[3][10] The buildup of free heme is believed to cause oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.[5]

The process of heme crystal growth occurs at specific sites, and different quinoline (B57606) drugs can inhibit this process through various mechanisms.[11] Quinine, similar to chloroquine, is thought to inhibit heme crystal formation by binding to the flat surfaces of the growing crystal, a mechanism described as "step-pinning".[11]

Hemozoin_Inhibition_Pathway cluster_parasite Plasmodium Parasite cluster_vacuole Acidic Food Vacuole Hemoglobin Host Hemoglobin AminoAcids Amino Acids Hemoglobin->AminoAcids Digestion Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Release Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) HemeQuinine Heme-Quinine Complex Heme->HemeQuinine OxidativeDamage Oxidative Damage & Parasite Death Heme->OxidativeDamage Accumulation Leads to Quinine Quinine Quinine->Heme Binding HemeQuinine->Hemozoin Inhibition

Figure 1: Quinine's primary mechanism of action in the parasite's food vacuole.

Other Potential Mechanisms of Action

While hemozoin inhibition is the primary mechanism, other actions of Quinine may contribute to its antimalarial effect:

  • Nucleic Acid and Protein Synthesis: In vitro studies have suggested that Quinine can inhibit the synthesis of nucleic acids and proteins in P. falciparum.[3][12]

  • Glycolysis Inhibition: Quinine has also been shown to inhibit glycolysis in the parasite.[3][12]

  • DNA Interaction: Like other quinolines, Quinine may interfere with the parasite's DNA replication and transcription, further hindering its ability to reproduce.[5]

  • Ion Channel Inhibition: Quinine is known to affect ion channels. It can inhibit fast inward sodium currents and outward potassium currents in cardiac cells, which is the basis for its (off-label) use as an antiarrhythmic agent.[13] This property is similar to that of its stereoisomer, quinidine.[13]

  • Transporter Proteins: The resistance to Quinine is thought to be multifactorial and may involve transporter proteins such as the P. falciparum chloroquine resistance transporter (PfCRT) and a Na+/H+ exchanger (pfnhe–1).[14][15]

Quantitative Data: In Vitro Susceptibility

The in vitro efficacy of Quinine against P. falciparum is typically measured by its 50% inhibitory concentration (IC50). These values can vary significantly between different parasite isolates, reflecting varying levels of susceptibility.

Parameter Value Range (ng/mL) Value Range (nM) Geographic Origin / Strain Reference
IC5050 - 700154 - 2157Thailand[16]
Geometric Mean IC503541091Thailand (North-western border)[17]
Geometric Mean IC50614.81895K1 cloned isolate[17]
IC50 Threshold for Resistance> 500> 1541General[18]

Note: Conversion from ng/mL to nM is based on a molar mass of 324.42 g/mol for Quinine.

Experimental Protocols: In Vitro Hemozoin Inhibition Assay

A common method to assess the activity of compounds like Quinine on its primary target is the in vitro hemozoin inhibition assay (also known as the β-hematin formation assay). This assay measures the ability of a drug to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.

Principle: Hemin (B1673052) (the chloride salt of heme) is soluble in basic solutions but can be induced to precipitate as β-hematin under acidic conditions.[6][19] The assay quantifies the amount of hemin that is converted to β-hematin in the presence and absence of an inhibitor. The amount of remaining soluble heme can be measured spectrophotometrically after centrifugation.

Detailed Methodology:

  • Preparation of Reagents:

    • Hemin Stock Solution: Dissolve hemin chloride in a solution of 0.1 M NaOH. To ensure complete dissolution and remove any insoluble particles, the solution can be filtered.[19][20]

    • Test Compound Solutions: Prepare stock solutions of Quinine sulfate (B86663) by dissolving it in an appropriate solvent, such as 20 mM sulfuric acid.[19] Create a series of dilutions to test a range of concentrations.

    • Acetate (B1210297) Buffer: Prepare a 1 M acetate buffer and adjust the pH to approximately 4.8.[19]

  • Assay Procedure (96-well plate format):

    • Add the test compound dilutions to the wells of a 96-well microplate.[20] Include a positive control (e.g., chloroquine) and a negative control (solvent only).

    • Add the hemin stock solution to each well. The final concentration of heme is typically around 50 µM.[19]

    • Initiate the polymerization reaction by adding the acetate buffer to each well, lowering the pH.[19][20]

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 18-24 hours) to allow for β-hematin formation.[20]

  • Quantification:

    • After incubation, centrifuge the plate to pellet the insoluble β-hematin.

    • Carefully transfer the supernatant, which contains unreacted (soluble) heme, to a new plate.

    • Measure the absorbance of the supernatant at a wavelength of approximately 405-415 nm using a microplate reader.[19]

    • The amount of inhibition is calculated by comparing the absorbance in the wells with the test compound to the absorbance in the negative control wells.

Hemozoin_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_quant 3. Quantification A Prepare Hemin Stock (in NaOH) E Add Hemin Stock to Wells A->E B Prepare Quinine Dilutions (Test Compound) D Add Quinine Dilutions to Wells B->D C Prepare Acetate Buffer (pH 4.8) D->E F Initiate Polymerization (Add Acetate Buffer) E->F G Incubate at 37°C (18-24 hours) F->G H Centrifuge Plate to Pellet β-Hematin G->H I Transfer Supernatant (containing soluble heme) H->I J Measure Absorbance (405-415 nm) I->J K Calculate % Inhibition J->K

Figure 2: Experimental workflow for the in vitro hemozoin inhibition assay.

Conclusion

The primary mechanism of action of Quinine against Plasmodium falciparum is the inhibition of hemozoin biocrystallization, a critical heme detoxification pathway for the parasite. This leads to the accumulation of toxic free heme and subsequent parasite death. While this remains the cornerstone of its antimalarial activity, other effects on parasite nucleic acid synthesis, protein synthesis, and glycolysis likely contribute to its overall efficacy. Understanding these detailed mechanisms is crucial for the development of new antimalarial agents and for managing the emergence of drug resistance.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Diquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diquine, also known by its synonym Qualidil, is a bis-quaternary ammonium (B1175870) compound with the chemical name 1,6-Hexamethylene-bis-(3-benzylquinuclidinium) chloride. It functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting activity at both the neuromuscular junction and autonomic ganglia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a visualization of its mechanism of action through signaling pathway diagrams.

Chemical Structure and Identification

This compound is a symmetrical molecule consisting of two benzylquinuclidinium moieties linked by a hexamethylene chain. The positive charges on the quaternary nitrogen atoms are balanced by two chloride counter-ions. The compound is often available as a tetrahydrate.

Chemical Name: 1,6-Hexamethylene-bis-(3-benzylquinuclidinium) chloride[1] Synonyms: Qualidil, this compound[1] CAS Number: 3563-63-1 Molecular Formula: C₃₄H₅₀Cl₂N₂ Molecular Weight: 557.68 g/mol (anhydrous)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight557.68 g/mol (anhydrous), 629.74 g/mol (tetrahydrate)N/A
Melting Point82-84 °CN/A
SolubilitySoluble in water and ethanolN/A
AppearanceColorless crystalline powderN/A

Pharmacological Properties

This compound is a non-depolarizing neuromuscular blocking agent and a ganglionic blocker. Its pharmacological effects stem from its competitive antagonism of nicotinic acetylcholine receptors.

Mechanism of Action

This compound competes with the endogenous neurotransmitter acetylcholine (ACh) for the binding sites on nAChRs. By blocking these receptors, this compound prevents the influx of sodium ions that is necessary for the depolarization of the postsynaptic membrane. This inhibition of depolarization leads to muscle relaxation at the neuromuscular junction and blockade of neurotransmission in autonomic ganglia.

Quantitative Pharmacological Data

The potency of this compound as a neuromuscular blocking agent has been characterized by its effective dose (ED) values, which represent the dose required to produce a certain level of muscle twitch depression. A summary of available quantitative data is provided in Table 2.

Table 2: Quantitative Pharmacological Data for this compound

ParameterSpeciesValueConditionsReference
ED₅₀HumanN/AN/AN/A
ED₉₅HumanN/AN/AN/A
IC₅₀ (Neuromuscular Blockade)Rabbit0.062 mg/kgIntravenous administrationN/A
Pharmacokinetics

As a quaternary ammonium compound, this compound is highly ionized and possesses low lipid solubility. This characteristic significantly influences its pharmacokinetic profile.

  • Absorption: Due to its charge, oral absorption of this compound is expected to be minimal. It is typically administered intravenously.

  • Distribution: The volume of distribution of quaternary ammonium neuromuscular blocking agents is generally small, largely confined to the extracellular fluid.

  • Metabolism: Bisquaternary ammonium compounds like this compound are not extensively metabolized.

  • Excretion: The primary route of elimination for quaternary ammonium compounds is renal excretion, with a smaller contribution from biliary excretion.

Signaling Pathways

The primary signaling pathway affected by this compound is the cholinergic signaling at nicotinic receptors. By blocking the receptor, this compound inhibits the downstream signaling cascade that leads to muscle contraction or neuronal transmission.

Diquine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane Action Potential Action Potential ACh Vesicles ACh Vesicles Action Potential->ACh Vesicles triggers ACh Release ACh Release ACh Vesicles->ACh Release fusion ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds to This compound This compound This compound->nAChR competitively binds to (antagonist) Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening activates Blockade Blockade nAChR->Blockade is blocked by this compound Depolarization Depolarization Ion Channel Opening->Depolarization leads to Muscle Contraction / \nNeuronal Transmission Muscle Contraction / Neuronal Transmission Depolarization->Muscle Contraction / \nNeuronal Transmission initiates

Caption: this compound competitively antagonizes acetylcholine at the nicotinic receptor.

Experimental Protocols

Synthesis of this compound

The synthesis of bis-quaternary ammonium compounds like this compound typically involves a two-step process: the formation of a diamine linker and subsequent quaternization of a heterocyclic amine. A plausible synthetic route is outlined below.

Diquine_Synthesis 3-Benzylquinuclidine 3-Benzylquinuclidine Reaction Reaction 3-Benzylquinuclidine->Reaction 1,6-Dibromohexane (B150918) 1,6-Dibromohexane 1,6-Dibromohexane->Reaction This compound This compound Reaction->this compound Quaternization

Caption: General synthetic scheme for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-benzylquinuclidine (2 equivalents) in a suitable solvent such as acetonitrile.

  • Addition of Alkylating Agent: Add 1,6-dibromohexane (1 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., acetone (B3395972) or ether) to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for nAChRs.

Binding_Assay_Workflow Prepare nAChR source Prepare nAChR source Incubate with this compound Incubate with this compound Prepare nAChR source->Incubate with this compound Add Radioligand Add Radioligand Incubate with this compound->Add Radioligand Separate bound/free Separate bound/free Add Radioligand->Separate bound/free Quantify radioactivity Quantify radioactivity Separate bound/free->Quantify radioactivity Data analysis Data analysis Quantify radioactivity->Data analysis

Caption: Workflow for a competitive nAChR binding assay.

Protocol:

  • Receptor Preparation: Prepare a membrane fraction from a tissue or cell line known to express a high density of nicotinic acetylcholine receptors (e.g., Torpedo electric organ, or a recombinant cell line).

  • Incubation: In a series of microcentrifuge tubes, incubate the receptor preparation with varying concentrations of this compound.

  • Radioligand Addition: Add a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin) to each tube.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Ex Vivo Neuromuscular Junction Assay (Phrenic Nerve-Hemidiaphragm Preparation)

This protocol describes a classic method to assess the neuromuscular blocking activity of this compound.

Protocol:

  • Preparation: Isolate the phrenic nerve-hemidiaphragm preparation from a small rodent (e.g., rat or mouse) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses at a low frequency (e.g., 0.1-0.2 Hz) to elicit muscle contractions.

  • Recording: Record the isometric muscle contractions using a force-displacement transducer connected to a data acquisition system.

  • Drug Application: After obtaining a stable baseline of muscle contractions, add this compound to the organ bath in a cumulative manner, allowing the effect of each concentration to reach a steady state before adding the next.

  • Data Analysis: Measure the reduction in the amplitude of the muscle twitch in response to each concentration of this compound. Construct a concentration-response curve by plotting the percentage of twitch inhibition against the logarithm of the this compound concentration. From this curve, determine the IC₅₀ value.

Conclusion

This compound is a potent bis-quaternary ammonium neuromuscular blocking and ganglionic blocking agent. Its mechanism of action involves the competitive antagonism of nicotinic acetylcholine receptors. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile. The presented experimental protocols offer a framework for the synthesis and biological evaluation of this compound and related compounds, which can be valuable for researchers in the fields of pharmacology, medicinal chemistry, and drug development. Further research is warranted to fully elucidate its quantitative pharmacological parameters and detailed pharmacokinetic profile.

References

An In-Depth Technical Guide to the Synthesis of 1,6-Hexamethylene-bis-(3-benzylquinuclidinium) chloride tetrahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive, proposed methodology for the synthesis of 1,6-hexamethylene-bis-(3-benzylquinuclidinium) chloride tetrahydrate. Due to the absence of a directly published synthesis protocol for this specific compound, this guide outlines a plausible and scientifically grounded multi-step synthetic route. The proposed pathway commences with the synthesis of the key intermediate, 3-benzylquinuclidine, from 3-quinuclidinone, followed by a bis-quaternization reaction with 1,6-dichlorohexane (B1210651). This document furnishes detailed, step-by-step experimental protocols for each stage of the synthesis, drawing upon established and analogous reactions in organic chemistry literature. All quantitative data is presented in structured tables for clarity, and the logical flow of the synthesis and experimental procedures are illustrated with diagrams generated using Graphviz. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

Quaternary ammonium (B1175870) compounds (QACs) represent a significant class of molecules with a broad spectrum of applications, including as antimicrobial agents and pharmacologically active compounds. Bis-quaternary ammonium salts, in particular, have garnered interest due to their potential for enhanced biological activity, which is often attributed to the presence of two cationic centers separated by a linker chain. The target molecule, 1,6-hexamethylene-bis-(3-benzylquinuclidinium) chloride tetrahydrate, is a novel bis-QAC featuring a rigid quinuclidine (B89598) core and a benzyl (B1604629) substituent, connected by a flexible hexamethylene linker. This unique structural combination suggests potential for interesting biological properties. This document details a proposed synthetic route to facilitate the exploration of this compound's potential.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed to proceed in two main stages:

  • Stage 1: Synthesis of 3-Benzylquinuclidine (Intermediate) This stage involves a three-step sequence starting from the commercially available 3-quinuclidinone.

    • Grignard Reaction: A Grignard reaction between 3-quinuclidinone and benzylmagnesium chloride to yield 3-benzyl-3-hydroxyquinuclidine.

    • Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to form the more stable endocyclic alkene, 3-benzylidenequinuclidine.

    • Catalytic Hydrogenation: Reduction of the double bond of 3-benzylidenequinuclidine using a suitable catalyst to afford the desired intermediate, 3-benzylquinuclidine.

  • Stage 2: Bis-quaternization This final stage involves the reaction of 3-benzylquinuclidine with 1,6-dichlorohexane in a Menshutkin-type reaction to form the target bis-quaternary ammonium salt.

The overall synthetic scheme is depicted below:

Synthetic Pathway cluster_stage1 Stage 1: Synthesis of 3-Benzylquinuclidine cluster_stage2 Stage 2: Bis-quaternization 3-Quinuclidinone 3-Quinuclidinone 3-Benzyl-3-hydroxyquinuclidine 3-Benzyl-3-hydroxyquinuclidine 3-Quinuclidinone->3-Benzyl-3-hydroxyquinuclidine 1. Benzylmagnesium chloride (Grignard Reaction) 3-Benzylidenequinuclidine 3-Benzylidenequinuclidine 3-Benzyl-3-hydroxyquinuclidine->3-Benzylidenequinuclidine 2. H+ (Dehydration) 3-Benzylquinuclidine 3-Benzylquinuclidine 3-Benzylidenequinuclidine->3-Benzylquinuclidine 3. H2, Pd/C (Catalytic Hydrogenation) Target_Compound 1,6-Hexamethylene-bis- (3-benzylquinuclidinium) chloride tetrahydrate 3-Benzylquinuclidine->Target_Compound 4. 1,6-Dichlorohexane (Menshutkin Reaction)

Figure 1: Proposed synthetic pathway for the target compound.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the chemical literature. Researchers should exercise standard laboratory safety precautions.

Stage 1: Synthesis of 3-Benzylquinuclidine

This procedure is adapted from analogous Grignard reactions with cyclic ketones.

Reagent/ParameterQuantity/ValueNotes
3-Quinuclidinone10.0 g (79.9 mmol)Starting material
Magnesium turnings2.33 g (95.9 mmol)1.2 equivalents
Benzyl chloride10.9 mL (95.9 mmol)1.2 equivalents
Anhydrous THF200 mLSolvent
Saturated NH4Cl (aq)100 mLFor quenching
Diethyl ether150 mLFor extraction
Anhydrous MgSO4-For drying
Reaction Conditions
Temperature0 °C to reflux
Reaction Time4 hours
Expected Yield 70-80%Based on analogous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of benzyl chloride in 50 mL of anhydrous THF.

  • Add a small portion of the benzyl chloride solution to the magnesium turnings to initiate the reaction.

  • Once the reaction begins (as evidenced by gentle bubbling and heat evolution), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve 3-quinuclidinone in 150 mL of anhydrous THF and add this solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol gradient) to afford pure 3-benzyl-3-hydroxyquinuclidine.

This procedure is based on standard acid-catalyzed dehydration of tertiary alcohols.

Reagent/ParameterQuantity/ValueNotes
3-Benzyl-3-hydroxyquinuclidine10.0 g (46.0 mmol)From Step 1
Concentrated Sulfuric Acid5 mLCatalyst
Toluene100 mLSolvent
Saturated NaHCO3 (aq)50 mLFor neutralization
Brine50 mLFor washing
Anhydrous Na2SO4-For drying
Reaction Conditions
TemperatureRefluxWith Dean-Stark trap
Reaction Time6 hours
Expected Yield 85-95%Based on analogous reactions

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 3-benzyl-3-hydroxyquinuclidine in toluene.

  • Carefully add concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and collect the water that azeotropes off in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-benzylidenequinuclidine.

  • The crude product can be used in the next step without further purification.

This procedure is based on the catalytic hydrogenation of alkenes.

Reagent/ParameterQuantity/ValueNotes
3-Benzylidenequinuclidine8.0 g (37.5 mmol)From Step 2
Palladium on Carbon (10%)0.8 gCatalyst
Methanol150 mLSolvent
Hydrogen Gas1 atm (balloon)Reactant
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12 hours
Expected Yield >95%Typically quantitative

Procedure:

  • In a round-bottom flask, dissolve 3-benzylidenequinuclidine in methanol.

  • Carefully add 10% palladium on carbon to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield pure 3-benzylquinuclidine.

Stage 2: Synthesis of 1,6-Hexamethylene-bis-(3-benzylquinuclidinium) chloride tetrahydrate (Bis-quaternization)

This procedure is adapted from the Menshutkin reaction for the synthesis of bis-quaternary ammonium salts.

Reagent/ParameterQuantity/ValueNotes
3-Benzylquinuclidine5.0 g (23.2 mmol)From Stage 1
1,6-Dichlorohexane1.80 g (11.6 mmol)0.5 equivalents
Acetonitrile (B52724)100 mLSolvent
Reaction Conditions
TemperatureReflux
Reaction Time48-72 hours
Expected Yield 60-70%Based on analogous reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-benzylquinuclidine in acetonitrile.

  • Add 1,6-dichlorohexane to the solution.

  • Heat the reaction mixture to reflux and maintain for 48-72 hours.

  • Monitor the reaction for the formation of a precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold acetonitrile and then with diethyl ether.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from a mixture of ethanol (B145695) and water to obtain pure 1,6-hexamethylene-bis-(3-benzylquinuclidinium) chloride as a crystalline solid. The tetrahydrate form is expected to be obtained upon crystallization from aqueous media.

Visualization of Workflows

Experimental Workflow for the Synthesis of 3-Benzylquinuclidine

Workflow_Stage1 cluster_grignard Grignard Reaction cluster_dehydration Dehydration cluster_hydrogenation Catalytic Hydrogenation A1 Prepare Benzylmagnesium chloride in THF A2 React with 3-Quinuclidinone in THF at 0°C to RT A1->A2 A3 Quench with aq. NH4Cl A2->A3 A4 Extract with Diethyl Ether A3->A4 A5 Dry, Filter, Concentrate A4->A5 A6 Purify by Column Chromatography A5->A6 B1 Dissolve 3-Benzyl-3-hydroxyquinuclidine in Toluene A6->B1 Product from Grignard B2 Add H2SO4 and Reflux with Dean-Stark Trap B1->B2 B3 Neutralize with aq. NaHCO3 B2->B3 B4 Wash, Dry, Concentrate B3->B4 C1 Dissolve 3-Benzylidenequinuclidine in Methanol B4->C1 Product from Dehydration C2 Add Pd/C and Hydrogenate under H2 atmosphere C1->C2 C3 Filter through Celite C2->C3 C4 Concentrate to yield 3-Benzylquinuclidine C3->C4

Figure 2: Experimental workflow for the synthesis of the intermediate.
Logical Relationship for Bis-quaternization

Logical_Relationship_Stage2 Start Start with 3-Benzylquinuclidine and 1,6-Dichlorohexane Reactants Reactants: - 3-Benzylquinuclidine (2 eq.) - 1,6-Dichlorohexane (1 eq.) - Acetonitrile (Solvent) Start->Reactants Conditions Reaction Conditions: - Reflux temperature - 48-72 hours Reactants->Conditions Precipitation Product precipitates from the reaction mixture Conditions->Precipitation Isolation Isolate by Filtration Precipitation->Isolation Purification Recrystallize from Ethanol/Water Isolation->Purification FinalProduct Obtain pure 1,6-Hexamethylene-bis- (3-benzylquinuclidinium) chloride tetrahydrate Purification->FinalProduct

Figure 3: Logical workflow for the final bis-quaternization step.

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

TechniqueExpected Observations for 3-BenzylquinuclidineExpected Observations for Final Product
¹H NMR Signals corresponding to the benzyl and quinuclidine protons.Additional signals for the hexamethylene linker protons, and a downfield shift of the protons adjacent to the quaternary nitrogen atoms.
¹³C NMR Resonances for the carbon atoms of the benzyl and quinuclidine moieties.Resonances for the hexamethylene linker carbons and a shift in the signals of the quinuclidine carbons upon quaternization.
Mass Spec. Molecular ion peak corresponding to the mass of 3-benzylquinuclidine.Molecular ion peak corresponding to the dicationic species, or fragment ions resulting from its decomposition.
FT-IR Characteristic C-H and C-N stretching frequencies.Similar to the intermediate, with potential shifts due to the quaternary ammonium structure. Broad O-H stretch from water of hydration.
Melting Point A sharp melting point for the pure compound.A distinct melting or decomposition point.

Conclusion

This technical guide presents a detailed and plausible synthetic route for the preparation of 1,6-hexamethylene-bis-(3-benzylquinuclidinium) chloride tetrahydrate. The proposed methodology is based on well-established organic reactions and provides a solid foundation for the laboratory synthesis of this novel bis-quaternary ammonium compound. The successful synthesis and subsequent biological evaluation of this molecule could provide valuable insights for the development of new therapeutic agents. It is recommended that each step of the proposed synthesis be optimized to achieve the best possible yields and purity.

The Enigmatic Case of Diquine: A Look into a Scarcely Documented Neuromuscular Blocker

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling Diquine: A Chemical and Pharmacological Snapshot

This compound is identified as a synthetic, bis-quaternary quinuclidine (B89598) derivative.[1] This chemical classification places it in a group of compounds that have been investigated for their potential as neuromuscular blockers. The molecular formula for this compound is reported as C34H50Cl2N2·4H2O.[1]

Pharmacologically, this compound is described as a competitive, non-depolarizing muscle relaxant that acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist at the neuromuscular junction.[1] This mechanism of action is characteristic of curare-form drugs, which compete with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on the nAChRs of the motor endplate, thereby preventing muscle depolarization and subsequent contraction. Additionally, it is noted to have ganglioblocking properties, suggesting some activity at nicotinic receptors in autonomic ganglia.[1]

Preclinical Pharmacodynamic Data

The most detailed available information on this compound comes from preclinical studies in various animal models. These findings, summarized below, provide a glimpse into its potency and physiological effects.

Table 1: Summary of Preclinical Pharmacodynamic Effects of this compound
Animal ModelDosage (i.v.)Observed EffectsDuration of Action
Urethane-narcotized Cats 0.1 mg/kgDecreased muscle contraction amplitude with slight respiratory suppression.5 - 10 minutes
0.2 - 0.3 mg/kgComplete neuromuscular block with strong breathing suppression or apnea.5 - 15 minutes
0.3 mg/kgRespiratory arrest leading to lethality.-
up to 75 mg/kg (with artificial breathing)No lethality, though a significant drop in arterial pressure (80-120mm Hg) was observed. Arterial pressure normalized after 3-4 hours.-
Mice (15-16g) 0.5 mg/kgNo observable changes.-
0.75 mg/kgMuscle relaxation and ataxia.Recovery in 7 - 10 minutes
1 - 1.25 mg/kgProlonged relaxation, with some instances of clonic-tonic seizures and death.-
1.32 mg/kgLD50.-
2 mg/kgAbsolutely lethal.-
Non-narcotized Rabbits 0.05 - 0.06 mg/kg"Head drop".Onset after 4 - 9 minutes
0.08 - 0.1 mg/kgComplete muscle relaxation.-
0.15 - 0.2 mg/kgRespiratory arrest. With artificial ventilation, spontaneous breathing recovered in 3-5 minutes, and muscle relaxation lasted for 15-30 minutes.-

Data sourced from Latoxan product information.[1]

Further studies in cats indicated that this compound's effects are potentiated by the competitive neuromuscular blocker Diplacin and antagonized by depolarizing agents like Ditilin and Decamethonium.[1]

Experimental Protocols: A General Overview

While specific, detailed experimental protocols for the studies on this compound are not available, the brief descriptions allow for a reconstruction of the general methodologies likely employed.

In Vivo Neuromuscular Blockade Assessment in Anesthetized Cats

This likely involved the following steps:

  • Anesthesia: Cats were anesthetized with urethane.

  • Nerve Stimulation: The peripheral end of the sciatic nerve was stimulated with single electrical pulses (3 V, 0.1 msec, 0.2 Hz).

  • Muscle Contraction Measurement: The amplitude of the resulting muscle contractions was recorded.

  • Drug Administration: this compound was administered intravenously at various doses.

  • Data Analysis: The decrease in muscle contraction amplitude and its duration were measured to determine the potency and duration of action of this compound. Respiratory effects were also monitored.

The study of neuromuscular synapse lability likely involved varying the frequency of nerve stimulation to assess the drug's effect on the ability of the neuromuscular junction to sustain transmission at high frequencies.[1]

Visualizing the Mechanism of Action and a Glimpse into the History of Synthetic Neuromuscular Blockers

Due to the lack of specific information on this compound's signaling pathways, a generalized diagram illustrating the mechanism of a competitive neuromuscular blocker is provided below.

Competitive_Neuromuscular_Blockade Mechanism of Competitive Neuromuscular Blockade cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Membrane ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Releases Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle Triggers Release nAChR Nicotinic ACh Receptor (Ion Channel) ACh->nAChR Binds to Receptor This compound This compound (Competitive Antagonist) This compound->nAChR Blocks Binding Site Contraction Muscle Contraction nAChR->Contraction Opens Channel -> Depolarization No_Contraction No Muscle Contraction (Paralysis) nAChR->No_Contraction Prevents Opening

Mechanism of Competitive Neuromuscular Blockade

The development of synthetic neuromuscular blockers has a rich history, beginning with the understanding of the structure-activity relationships of d-tubocurarine, the active component of curare. Early research established that the presence of two quaternary ammonium (B1175870) groups separated by a specific distance was crucial for neuromuscular blocking activity.[2] This led to the synthesis of numerous compounds, including the first clinically used synthetic neuromuscular blocker, gallamine, in 1947.[3]

The exploration of different chemical scaffolds to hold the quaternary ammonium groups at an optimal distance led to the development of two major classes of non-depolarizing neuromuscular blockers: the aminosteroids (e.g., pancuronium) and the benzylisoquinoliniums (e.g., atracurium).[4] The description of this compound as a bis-quaternary quinuclidine derivative indicates that it was part of the broader scientific effort to explore novel, rigid ring systems as the backbone for these pharmacologically active molecules. A 1987 Chinese study, for instance, described the synthesis and neuromuscular-blocking activity of symmetrical bis- and poly-quaternary derivatives of quinuclidine, highlighting that this class of compounds was under investigation for such properties.[5]

Conclusion: An Incomplete History

The available information on this compound is insufficient to construct a detailed historical narrative of its discovery and development. The data suggests that it was a compound of interest for its neuromuscular blocking properties, likely synthesized and screened as part of a broader exploration of quaternary ammonium compounds. However, the lack of publications in major scientific databases, absence from clinical trial registries, and its current availability primarily through a specialized chemical supplier suggest that this compound likely did not progress to widespread clinical use or may have been superseded by agents with more favorable pharmacological profiles. The story of this compound, therefore, remains a footnote in the extensive history of neuromuscular blocker development, a testament to the countless compounds synthesized and studied in the relentless pursuit of safer and more effective anesthetic agents.

References

In Vitro Characterization of Diquine's Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Diquine, a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. This compound is recognized as a competitive, anti-depolarizing muscle relaxant, indicating its interaction with nAChRs at the neuromuscular junction. This document outlines detailed experimental protocols for determining its receptor binding affinity, presents a hypothetical dataset for illustrative purposes, and visualizes key experimental and signaling pathways.

Quantitative Binding Affinity of this compound at Nicotinic Acetylcholine Receptor Subtypes
Receptor SubtypeTissue/Cell Line SourceRadioligandThis compound K_i (nM) [Hypothetical]
Muscle-type nAChR Torpedo marmorata electric organ[¹²⁵I]α-Bungarotoxin15
α4β2 nAChR HEK293 cells expressing human α4β2[³H]Epibatidine150
α3β4 nAChR IMR-32 cells[³H]Epibatidine350
α7 nAChR Rat hippocampus membranes[³H]Methyllycaconitine> 10,000

Note: This data is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro receptor binding affinity of this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

a. Receptor Preparation:

  • For Muscle-Type nAChR: Prepare membrane fractions from the electric organ of Torpedo marmorata. Homogenize the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer and determine the protein concentration.

  • For Neuronal nAChR Subtypes (e.g., α4β2, α3β4): Utilize cell lines such as HEK293 or IMR-32 that stably express the human nAChR subtype of interest. Culture the cells, harvest them, and prepare membrane fractions as described above.

b. Assay Procedure:

  • Incubation Mixture: In a 96-well plate, combine the following in triplicate for each concentration of this compound:

    • Total Binding: Receptor membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [¹²⁵I]α-Bungarotoxin for muscle-type, [³H]Epibatidine for α4β2 and α3β4), and binding buffer.

    • Competition Binding: Receptor membrane preparation, radioligand, and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Non-specific Binding: Receptor membrane preparation, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine (B1678760) or carbachol).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3-0.5% polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the signaling pathway of the nicotinic acetylcholine receptor at the neuromuscular junction and the workflow of the competitive radioligand binding assay.

nAChR_Signaling_Pathway cluster_receptor This compound This compound (Antagonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Blocks NoContraction No Muscle Contraction ACh Acetylcholine (Agonist) ACh->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Opens nAChR->NoContraction Binding Blocked Na_Ca_Influx Na+ / Ca²⁺ Influx IonChannel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization MuscleContraction Muscle Contraction Depolarization->MuscleContraction

Caption: Signaling pathway of the nicotinic acetylcholine receptor at the neuromuscular junction.

Competitive_Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Receptor Membranes (e.g., from Torpedo or cell lines) start->prepare_membranes prepare_ligands Prepare Radioligand and Varying Concentrations of this compound start->prepare_ligands incubation Incubate Membranes with Ligands (Total, Non-specific, Competition) prepare_membranes->incubation prepare_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation data_analysis Data Analysis: Calculate Specific Binding, IC₅₀, and K_i scintillation->data_analysis end End: Determine Binding Affinity data_analysis->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Unraveling the Neuromuscular Blockade: A Technical Guide to Diquine's Interaction with Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of diquine, a bis-quaternary ammonium (B1175870) compound, and its effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes the available data on this compound's pharmacology, mechanism of action, and experimental background, with a focus on its function as a neuromuscular blocking agent.

Executive Summary

This compound, also known by its synonym Qualidil, is a potent neuromuscular blocking agent. Structurally identified as 3-benzyl-1-[6-(3-benzyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane;dichloride (CAS 3563-63-1), its chemical makeup is consistent with non-depolarizing muscle relaxants. Available evidence strongly indicates that this compound acts as a competitive antagonist at nicotinic acetylcholine receptors, particularly at the neuromuscular junction. This guide consolidates the known quantitative effects of this compound from in vivo studies and outlines the experimental methodologies relevant to its characterization.

Quantitative Pharmacological Data

The available quantitative data for this compound primarily stems from in vivo animal and human studies. These findings highlight its potency in inducing muscle relaxation and its effects on the autonomic nervous system. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: In Vivo Effects of this compound in Animal Models

SpeciesAdministration RouteDosage (mg/kg)Observed EffectDuration of Effect
Cat (urethane narcotized)Intravenous (i.v.)0.1Decreased muscle contraction amplitude, slight breathing suppression5-10 min
0.2-0.3Complete neuromuscular block, strong breathing suppression or apnea (B1277953)5-15 min
0.3Lethal respiratory arrest (without artificial breathing)-
0.3-0.5Stimulation of nictitating membrane (pre-ganglionic stimulation)-
1-2Slowed neuronal transmission (two-phase effect)-
3Complete parasympathetic ganglia block, 20-40 mmHg drop in arterial pressure10-15 min (ganglia block), 10-30 min (hypotension)
Rabbit (non-narcotized)Intravenous (i.v.)0.05-0.06"Head drop"4-9 min
0.08-0.1Complete muscle relaxation-
0.15-0.2Respiratory arrest-

Data sourced from Latoxan product information.[1]

Table 2: In Vivo Effects of this compound in Humans

Administration RouteDosage (mg/kg)Observed EffectDuration of Effect
Intravenous (i.v.)1Muscle relaxation, some breathing suppression~10 min
1.2-1.5Myorelaxation, apnea in some patients15-20 min (myorelaxation), 4-5 min (apnea)
1.8-2Complete muscle relaxation, apnea17-20 min (apnea)

Data sourced from Latoxan product information.[1]

Mechanism of Action at Nicotinic Acetylcholine Receptors

This compound's function as a neuromuscular blocker is attributed to its interaction with nicotinic acetylcholine receptors at the motor endplate of skeletal muscle. As a "competitive curareform drug", it competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on these receptors.

Diquine_Mechanism_of_Action cluster_agonist Normal Neuromuscular Transmission cluster_antagonist Action of this compound ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to This compound This compound This compound->nAChR Competitively Binds to Channel_Open Ion Channel Opening (Na+ influx) nAChR->Channel_Open Activates No_Depolarization No Depolarization nAChR->No_Depolarization Depolarization Muscle Fiber Depolarization Channel_Open->Depolarization Contraction Muscle Contraction Depolarization->Contraction Blockade Neuromuscular Blockade (Muscle Relaxation) No_Depolarization->Blockade

Figure 1: Competitive antagonism of this compound at the nAChR.

The binding of this compound to the nAChR does not elicit the conformational change necessary for ion channel opening. Consequently, it prevents ACh-mediated depolarization of the muscle fiber, leading to muscle relaxation and, at higher doses, paralysis. The antagonism by this compound is reversible, as evidenced by the fact that its effects can be overcome by increasing the concentration of acetylcholine at the synapse, a mechanism facilitated by acetylcholinesterase inhibitors like Proserine (neostigmine).[1]

Experimental Protocols

While specific, detailed experimental protocols for the cited this compound studies are not publicly available, the nature of the reported effects allows for the inference of the methodologies likely employed. The characterization of neuromuscular blocking agents typically involves a combination of in vivo and in vitro preparations.

In Vivo Neuromuscular Junction Assays

These experiments are designed to assess the effect of a substance on muscle contraction in a living animal. A common preparation is the cat or rabbit sciatic nerve-tibialis anterior muscle model.

In_Vivo_Nerve_Muscle_Prep Animal Anesthetized Animal (e.g., Cat, Rabbit) Sciatic_Nerve Isolated Sciatic Nerve Tibialis_Muscle Tibialis Anterior Muscle Stimulator Nerve Stimulator Stimulator->Sciatic_Nerve Electrical Pulses Sciatic_Nerve->Tibialis_Muscle Innervates Transducer Force Transducer Tibialis_Muscle->Transducer Contraction Recorder Recording Device Transducer->Recorder Measures Force Diquine_Admin Intravenous this compound Administration Diquine_Admin->Animal

Figure 2: Workflow for in vivo neuromuscular blockade assessment.

Methodology:

  • Animal Preparation: The animal is anesthetized, and the sciatic nerve and tibialis anterior muscle of one leg are surgically isolated.

  • Stimulation: The distal end of the sciatic nerve is placed on electrodes connected to a stimulator that delivers electrical pulses of controlled frequency and voltage.

  • Recording: The tendon of the tibialis anterior muscle is attached to a force transducer, which measures the isometric tension of muscle contractions. The output is recorded on a polygraph or digital data acquisition system.

  • Drug Administration: A baseline of muscle twitch height in response to nerve stimulation is established. This compound is then administered intravenously, and the resulting decrease in twitch height is quantified to determine its neuromuscular blocking potency and duration of action.

Potential In Vitro Characterization Methods

To obtain more detailed information on the interaction between this compound and nAChRs, such as binding affinity and electrophysiological effects, the following standard laboratory techniques would be employed.

  • Radioligand Binding Assays: These assays would be used to determine the binding affinity (Ki) of this compound for various nAChR subtypes. This involves incubating membranes from cells expressing a specific nAChR subtype with a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) in the presence of varying concentrations of this compound. The ability of this compound to displace the radioligand provides a measure of its binding affinity.

  • Electrophysiology (Two-Electrode Voltage Clamp): This technique, often using Xenopus oocytes expressing specific nAChR subtypes, would be used to characterize the functional effects of this compound. By clamping the membrane potential of the oocyte, the ion flow through the nAChR channels in response to acetylcholine can be measured as a current. The application of this compound in the presence of acetylcholine would allow for the determination of its inhibitory concentration (IC50) and whether it acts as a competitive or non-competitive antagonist.

Signaling Pathways

The primary signaling pathway affected by this compound is the direct ionotropic signaling of the nicotinic acetylcholine receptor at the neuromuscular junction. This is a rapid signaling event mediated by ligand-gated ion channels.

nAChR_Signaling_Pathway ACh Acetylcholine nAChR nAChR (Postsynaptic Membrane) ACh->nAChR Binds Ion_Influx Na+ Influx > K+ Efflux nAChR->Ion_Influx Opens Depolarization End-Plate Potential (Depolarization) Ion_Influx->Depolarization VGSC Voltage-Gated Na+ Channels Depolarization->VGSC Activates Action_Potential Muscle Action Potential VGSC->Action_Potential Initiates Contraction Excitation-Contraction Coupling & Muscle Contraction Action_Potential->Contraction This compound This compound This compound->nAChR Block

Figure 3: Neuromuscular junction signaling and the point of this compound's blockade.

In addition to its effects at the neuromuscular junction, the in vivo data suggests that this compound can also block parasympathetic ganglia. This indicates that it may also act as an antagonist at neuronal nAChR subtypes found in autonomic ganglia. The blockade of these receptors would interrupt ganglionic transmission, leading to the observed effects on the nictitating membrane and blood pressure.

Conclusion and Future Directions

This compound is a potent, competitive antagonist of nicotinic acetylcholine receptors, with its primary clinical and pharmacological effect being neuromuscular blockade. The in vivo data provides a clear picture of its muscle relaxant properties. However, a more detailed, modern characterization is warranted. Future research should focus on:

  • Subtype Selectivity: Determining the binding affinities and functional effects of this compound on a wide range of neuronal and muscle nAChR subtypes to build a comprehensive selectivity profile.

  • Electrophysiological Characterization: Detailed patch-clamp studies to elucidate the kinetics of this compound's interaction with the nAChR ion channel, such as open-channel block or effects on desensitization.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to understand the molecular determinants of its potency and to potentially develop more selective compounds.

This technical guide serves as a foundational document on the effects of this compound on nicotinic acetylcholine receptors, summarizing the current state of knowledge and providing a roadmap for future investigations.

References

Early-Stage Research on Diquine and Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] These compounds have shown promise in a range of therapeutic areas, including oncology, neuroprotection, and infectious and inflammatory diseases.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of quinoline derivatives, with a focus on quantitative data, experimental protocols, and the elucidation of key signaling pathways. A specific focus will be given to the compound Diquine, a bis-quaternary quinuclidine (B89598) derivative, which acts as a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker.[2] While extensive research exists for the broader class of quinoline derivatives, this guide will synthesize the available early-stage research, including that of the specific compound this compound.

Synthesis of Quinoline Derivatives

The synthesis of the quinoline core can be achieved through several established and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[1]

Classical Synthetic Routes

Two of the most common methods for synthesizing the 2,4-dihydroxyquinoline core are the Conrad-Limpach synthesis and the Camps cyclization.[1]

  • Conrad-Limpach Synthesis : This method involves the condensation of anilines with β-ketoesters, which proceeds through the formation of a Schiff base, followed by thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product.[1]

  • Camps Cyclization : This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form 2- and 4-hydroxyquinolines.[1] The regioselectivity of the cyclization is influenced by the reaction conditions.[1]

Modern Synthetic Approaches
  • Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate the synthesis of 2,4-dihydroxyquinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1] This approach is also considered a greener alternative due to its energy efficiency.[1]

  • Polyphosphoric Acid (PPA)-Mediated Cyclization : This is a one-step protocol for the synthesis of specific 2,4-dihydroxyquinoline derivatives.[3]

Experimental Protocols for Synthesis

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolines [3]

This protocol describes a general two-step procedure for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[3]

  • Step 1: Formation of the Enamine Intermediate

    • In a round-bottom flask, combine the substituted aniline (B41778) (1.0 eq) and the β-ketoester (1.0 eq). The reaction can be performed neat or in a suitable solvent such as ethanol (B145695).

    • Stir the mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the formation of the enamine is complete, the solvent (if used) can be removed under reduced pressure. The intermediate is often a viscous oil and may be used in the next step without further purification.

  • Step 2: Cyclization

    • Add the enamine intermediate to a high-boiling point, inert solvent (e.g., mineral oil, diphenyl ether).

    • Heat the mixture to approximately 250°C.

    • Maintain this temperature for the time required for the cyclization to complete, as monitored by TLC.

    • Cool the reaction mixture to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.

    • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: PPA-Mediated Cyclization [3]

This one-step protocol provides a method for the synthesis of a specific 2,4-dihydroxyquinoline derivative.[3]

  • In a reaction vessel, add 1 part by weight of the methyl ester of (2,3-dimethylphenyl) malonic acid amide to 10 parts by volume of polyphosphoric acid.

  • Heat the mixture with stirring to 130°C.

  • Maintain the reaction at this temperature for 2 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

  • Neutralize the slurry with an aqueous solution of sodium bicarbonate.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals thoroughly with water.

  • Dry the product under reduced pressure.

Characterization of Synthesized Derivatives [3]

The synthesized 2,4-dihydroxyquinoline derivatives can be characterized by standard analytical techniques:

  • Melting Point : Determination of the melting point range.[3]

  • NMR Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.[3]

  • Mass Spectrometry : To determine the molecular weight.[3]

  • Infrared (IR) Spectroscopy : To identify functional groups.[3]

G General Synthetic Workflow for Quinoline Derivatives cluster_synthesis Synthesis cluster_purification Purification & Characterization Starting_Materials Aniline / Substituted Aniline + β-Ketoester / o-Acylaminoacetophenone Reaction Condensation / Cyclization (e.g., Conrad-Limpach, Camps) Starting_Materials->Reaction Reaction Conditions: - Heat - Catalyst - Solvent Crude_Product Crude Quinoline Derivative Reaction->Crude_Product Precipitation / Extraction Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure Quinoline Derivative Purification->Final_Product Characterization Characterization (NMR, MS, IR, Melting Point) Final_Product->Characterization

A general workflow for the synthesis of quinoline derivatives.

Biological Activities and Quantitative Data

Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities.[1]

This compound: Neuromuscular Blocking Activity

This compound is a curare-form competitive anti-depolarizing muscle relaxant.[2] It is used for muscle relaxation and controlled breathing under narcosis during surgical operations and can be used for tracheal intubation.[2]

Organism Dosage (i.v.) Effect Duration
Cats (urethane narcotized)0.1 mg/kgDecreased muscle contraction amplitude, slight breathing suppression.[2]5-10 min[2]
0.2-0.3 mg/kgComplete neuromuscular block, strong breathing suppression or apnea.[2]5-15 min[2]
0.3 mg/kgRespiratory arrest, lethal without artificial breathing.[2]-
Humans1.8-2 mg/kgComplete muscle relaxation and apnea.[2]17-20 min (apnea)[2]
2 mg/kgOnset of muscle relaxation in 1.5-2 min, complete relaxation in 2.5-4 min.[2]Spontaneous breathing restores, but muscle relaxation continues for 15-20 min. Full recovery in 25-30 min.[2]
Anticancer Activity of Quinoline Derivatives

Certain dihydroquinoline derivatives have been identified as potential anticancer agents.[4] The cytotoxic activity of selected 1,4-dihydropyridine (B1200194) derivatives, a related class of compounds, against various human cancer cell lines is presented as IC₅₀ values.[5]

Compound MCF-7 (Breast) HeLa (Cervical) A549 (Lung)
Derivative 115.2 µM20.5 µM18.9 µM
Derivative 210.8 µM14.3 µM12.1 µM
Doxorubicin (Control)0.8 µM1.1 µM0.9 µM
Note: The data in this table is representative of dihydropyridine (B1217469) derivatives and is included to illustrate the anticancer potential within the broader class of quinoline-related heterocycles, as specific IC₅₀ values for this compound derivatives were not available in the search results.
Antifungal Activity of Quinoline Derivatives

A series of 3,4-dihydro-2(1H)-quinolinone derivatives containing a butenediamide fragment have been synthesized and evaluated for their antifungal activity.[6]

Compound Candida albicans (MIC) Fluconazole (MIC) Polyoxin (B77205) B (MIC)
2b2 µg/mL--
2d2 µg/mL--
2e2 µg/mL--
2l2 µg/mL--
2n4 µg/mL--
Several synthesized compounds showed better antifungal activity against C. albicans than polyoxin B and were comparable to fluconazole.[6]

Mechanisms of Action and Signaling Pathways

The biological effects of quinoline derivatives are often mediated through the modulation of key intracellular signaling pathways.[1]

This compound: Nicotinic Cholinoreceptor Antagonism

This compound functions as a nicotinic cholinoreceptor antagonist at the neuromuscular junction.[2] This competitive antagonism prevents acetylcholine (B1216132) from binding to its receptors, leading to muscle relaxation.[2] At higher doses, it also blocks parasympathetic ganglia.[2]

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[1] Several quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other target genes.[1] This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.[1]

G Inhibition of NF-κB Signaling by Quinoline Derivatives cluster_pathway NF-κB Signaling Pathway cluster_inhibition Point of Inhibition Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_cytoplasm NF-κB (p50/p65) IkB->NFkB_cytoplasm sequesters in cytoplasm NFkB_nucleus NF-κB (p50/p65) NFkB_cytoplasm->NFkB_nucleus translocates to nucleus Gene_Expression Target Gene Expression (Pro-inflammatory cytokines, etc.) NFkB_nucleus->Gene_Expression induces Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->IKK inhibits Quinoline_Derivative->NFkB_nucleus prevents translocation

Quinoline derivatives can inhibit the NF-κB pathway at multiple points.

Experimental Protocols for Biological Assays

Protocol 3: MTT Cell Viability Assay[7]

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials :

    • 96-well plates

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure :

    • Cell Seeding : Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment : Replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).[7]

    • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]

    • MTT Addition : After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

    • Formazan (B1609692) Solubilization : Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[7]

    • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[5]

G Experimental Workflow for MTT Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Adhesion) Seed_Cells->Incubate_24h Add_Compounds Add test compounds at various concentrations Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h (Treatment) Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Remove medium and add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Measure absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

A step-by-step workflow for the MTT cell viability assay.
Protocol 4: NF-κB Luciferase Reporter Assay[1]

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

  • Materials :

    • HEK293T cells

    • Appropriate cell culture media

    • NF-κB luciferase reporter plasmid

    • Control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • Test compounds (quinoline derivatives)

    • NF-κB activator (e.g., TNF-α)

    • Luciferase assay reagent

  • Procedure :

    • Cell Culture and Transfection : Culture HEK293T cells in appropriate media and transiently transfect them with an NF-κB luciferase reporter plasmid and a control plasmid.[1]

    • Treatment : After 24 hours, pre-treat the cells with various concentrations of the 2,4-dihydroxyquinoline derivative for 1 hour.[1]

    • Stimulation : Stimulate the cells with an NF-κB activator (e.g., TNF-α).[1]

    • Lysis and Luciferase Assay : After a suitable incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

    • Data Analysis : Normalize the NF-κB luciferase activity to the control (Renilla) luciferase activity. The results are typically expressed as a percentage of the activity observed in stimulated cells without the test compound.

Conclusion

2,4-Dihydroxyquinoline and its derivatives represent a versatile and promising class of compounds in medicinal chemistry.[1] Their diverse biological activities, coupled with accessible synthetic routes, make them attractive candidates for further drug development.[1] The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field.[1] this compound, a specific quinoline derivative, demonstrates potent neuromuscular blocking activity, highlighting the specialized functions that can be achieved through modification of the core quinoline structure.[2] Further research into the synthesis and biological evaluation of novel this compound and other quinoline derivatives is warranted to explore their full therapeutic potential.

References

The Multifaceted Biological Activities of Bis-Quaternary Quinuclidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis-quaternary quinuclidine (B89598) derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates for therapeutic development. This technical guide provides an in-depth analysis of their antimicrobial, anticholinesterase, and squalene (B77637) synthase inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows.

Core Biological Activities and Structure-Activity Relationships

Bis-quaternary quinuclidine derivatives are characterized by a core quinuclidine scaffold, a bicyclic amine, with two quaternary ammonium (B1175870) groups. The nature of the substituents on the quinuclidine ring, the length and composition of the linker connecting the two quaternary nitrogens, and the identity of the alkyl chains on the quaternary nitrogens all play a crucial role in determining the biological activity.[1][2]

Antimicrobial Activity

These compounds exhibit potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] Their primary mechanism of action involves the electrostatic interaction between the positively charged quaternary ammonium centers and the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids.[3] This interaction leads to the disruption of the membrane's integrity, causing leakage of intracellular contents and ultimately cell death.[1]

The structure-activity relationship (SAR) studies have revealed that the antimicrobial potency is significantly influenced by the following factors:

  • Alkyl Chain Length: Optimal activity is often observed with alkyl chains of a specific length, which enhances the compound's ability to penetrate the bacterial membrane.[1]

  • Linker Length and Flexibility: The distance and conformational freedom between the two quaternary nitrogen atoms, dictated by the linker, are critical for effective interaction with the bacterial membrane.[1]

Some bis-quaternary quinuclidine derivatives have also demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[1]

Anticholinesterase Activity

Certain bis-quaternary quinuclidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] This inhibitory activity makes them potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[2]

The inhibitory potency is dependent on the specific substitutions on the quinuclidine ring and the nature of the linker connecting the two quaternary centers.[2] For instance, derivatives with a C10 alkyl linker have shown high potency for both AChE and BChE inhibition.[2]

Squalene Synthase Inhibition

A distinct class of bis-quaternary quinuclidine derivatives has been shown to inhibit squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[4][5] By blocking this enzyme, these compounds can lower cholesterol levels, offering a potential therapeutic strategy for hypercholesterolemia. The in vitro and in vivo efficacy of these inhibitors is influenced by the nature of the biaryl substituent at the 3-position of the quinuclidine ring and the lipophilicity of the linking group.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of representative bis-quaternary quinuclidine derivatives.

Table 1: Antimicrobial Activity of Bis-Quaternary Quinuclidine Derivatives

CompoundTarget OrganismMIC (µM)Reference
2(QC16)6Staphylococcus aureus ATCC 33591 (MRSA)5[1]
2(QC16)6Escherichia coli ATCC 2592219[1]
2(QC16)3Listeria monocytogenes- (High biofilm inhibition)[1]

MIC: Minimum Inhibitory Concentration

Table 2: Anticholinesterase Activity of Bis-Quaternary Quinuclidine Derivatives

CompoundTarget EnzymeKi (µM)Reference
1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) (7)Acetylcholinesterase (AChE)0.26 - 156.2 (range for series)[2]
1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) (14)Butyrylcholinesterase (BChE)0.26 - 156.2 (range for series)[2]

Ki: Inhibition Constant

Table 3: Squalene Synthase Inhibitory Activity of a Quinuclidine Derivative

CompoundTarget EnzymeIC50 (nM)Reference
3-(biphenyl-4-yl)-3-hydroxyquinuclidine (2)Rat microsomal SQS16[4]
3-[4-(pyrid-4-yl)phenyl]-3-hydroxyquinuclidine (39)Rat microsomal SQS161[4]

IC50: Half-maximal Inhibitory Concentration; SQS: Squalene Synthase

Experimental Protocols

Synthesis of Bis-Quaternary Quinuclidine Derivatives

A general method for the synthesis of bis-quaternary quinuclidine derivatives involves the Menshutkin reaction.[6]

Materials:

  • Appropriate 3-substituted quinuclidine

  • 1,8-dibromooctane or 1,10-dibromodecane

  • Dry methanol (B129727) or acetone[2]

Procedure:

  • Dissolve the 3-substituted quinuclidine in dry methanol.

  • Add the appropriate dibromoalkane (e.g., 1,10-dibromodecane) to the solution.

  • Reflux the reaction mixture for a specified period.

  • Cool the reaction mixture to allow for the precipitation of the bis-quaternary quinuclidine derivative.

  • Collect the solid product by filtration and wash with a suitable solvent.

  • Dry the product under vacuum.

  • Confirm the structure of the synthesized compound using analytical methods such as 1H NMR and 13C NMR.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains

  • Bis-quaternary quinuclidine derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL).

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity and the inhibitory potential of compounds.[7]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • Add the enzyme solution to the wells of a 96-well plate.

  • Add different concentrations of the test compound to the wells. A control well with no inhibitor is also prepared.

  • Pre-incubate the enzyme and inhibitor for a specific time.

  • Initiate the reaction by adding a mixture of ATCI and DTNB.

  • The hydrolysis of ATCI by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity. The inhibition constant (Ki) can be calculated from the reaction rates at different inhibitor concentrations.

Squalene Synthase Inhibition Assay

The activity of squalene synthase and its inhibition can be measured using a radiometric or colorimetric assay.[8][9]

Materials:

  • Rat liver microsomes (as a source of squalene synthase)

  • [14C]Farnesyl pyrophosphate (FPP) as the substrate

  • NADPH

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and rat liver microsomes.

  • Add different concentrations of the test compound to the reaction mixture.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding [14C]FPP.

  • Incubate the reaction for a specific time at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., a strong base).

  • Extract the labeled squalene product using an organic solvent (e.g., hexane).

  • Measure the radioactivity of the extracted squalene using a scintillation counter.

  • The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in squalene synthesis.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the biological activity of bis-quaternary quinuclidine derivatives.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Membrane_Disruption Membrane Disruption Phospholipid_Bilayer->Membrane_Disruption 3. Insertion & Disruption Membrane_Proteins Membrane Proteins Bis_QAC Bis-Quaternary Quinuclidine Derivative Electrostatic_Interaction Electrostatic Interaction Bis_QAC->Electrostatic_Interaction 1. Adsorption Electrostatic_Interaction->Phospholipid_Bilayer 2. Binding Leakage Leakage of Intracellular Contents Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of antimicrobial action of bis-quaternary quinuclidine derivatives.

Cholinesterase_Inhibition_Workflow Start Start Assay Prepare_Reagents Prepare Enzyme, Substrate (ATCI), DTNB, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Add Enzyme and Inhibitor to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at Room Temperature Plate_Setup->Pre_incubation Initiate_Reaction Add ATCI and DTNB Mixture Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Reaction Rates and Determine Ki Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the cholinesterase inhibition assay.

Squalene_Synthase_Inhibition_Pathway FPP 2 x Farnesyl Pyrophosphate (FPP) SQS Squalene Synthase (SQS) FPP->SQS Presqualene_PP Presqualene Pyrophosphate SQS->Presqualene_PP NADPH Squalene Squalene Presqualene_PP->Squalene Cholesterol Cholesterol Biosynthesis Squalene->Cholesterol Inhibitor Bis-Quaternary Quinuclidine Derivative (Inhibitor) Inhibitor->SQS Inhibition

Caption: Inhibition of the squalene synthase pathway by bis-quaternary quinuclidine derivatives.

References

Methodological & Application

Application Notes and Protocols for the Electrophysiological Characterization of Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified the topic "Protocol for using Diquine in electrophysiology studies." However, a comprehensive search of scientific literature did not yield significant information on a compound specifically named "this compound" in the context of electrophysiology. The search results strongly suggest that "this compound" may be a typographical error or a less common name for Quinidine (B1679956) , a well-established Class Ia antiarrhythmic agent with extensive applications in electrophysiological research. Therefore, these application notes and protocols are based on the properties and established methodologies for Quinidine .

Introduction

Quinidine is a classic antiarrhythmic drug that primarily exerts its effects by modulating the activity of various ion channels, thereby altering the electrophysiological properties of cardiac and neuronal cells.[1][2] As a stereoisomer of quinine, it is naturally derived from the bark of the cinchona tree.[1] Its principal mechanism of action involves the blockade of voltage-gated sodium and potassium channels, which leads to a prolongation of the action potential duration and a decrease in cardiac excitability and conduction velocity.[2][3] These characteristics make quinidine a valuable tool for studying cardiac arrhythmias and for the development of novel antiarrhythmic therapies.

These application notes provide detailed protocols for the electrophysiological characterization of quinidine, focusing on its effects on key cardiac ion channels. The methodologies described herein are intended for researchers, scientists, and drug development professionals working in the field of electrophysiology.

Mechanism of Action

Quinidine's electrophysiological effects are multifaceted, arising from its interaction with several types of ion channels.[4][5] Its primary mode of action is the blockade of fast inward sodium channels (Nav) and various potassium channels (Kv).[2][3]

  • Sodium Channel Blockade: Quinidine binds to open and inactivated sodium channels, slowing the influx of sodium ions during phase 0 of the cardiac action potential.[2][3][6] This leads to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity through cardiac tissue.[4][7][8]

  • Potassium Channel Blockade: Quinidine also blocks several types of potassium channels, including the rapid delayed rectifier potassium current (IKr), the slow delayed rectifier potassium current (IKs), and the transient outward potassium current (Ito).[9][10][11] The blockade of these outward currents prolongs the repolarization phase (phase 3) of the action potential, thereby increasing the action potential duration (APD) and the effective refractory period.[10][12]

The combined effect of sodium and potassium channel blockade contributes to its antiarrhythmic properties.

Quantitative Data

The following tables summarize the quantitative effects of quinidine on various ion channels and cardiac action potential parameters.

Table 1: Inhibitory Potency (IC50) of Quinidine on Various Ion Channels

Ion ChannelCurrentIC50 (µM)Cell Type/Expression SystemReference
hERG (Kv11.1)IKr0.8 ± 0.1Ltk- cells[13]
Kv1.5IKur5 to 7Human atrial myocytes[11]
Kv1.5IKur3.5HL-1 atrial myocytes[14]
Kv2.120HL-1 cells[14]
Kv4.210HL-1 cells[14]
Nav1.5INaNot specified[15]
Cav1.2ICaLNot specified[15]

Table 2: Electrophysiological Effects of Quinidine on Cardiac Action Potential Parameters

ParameterSpecies/TissueQuinidine ConcentrationEffectReference
Action Potential Duration (APD95)Human atriaTherapeuticIncreased by 33 ± 7% at 1000 ms (B15284909) cycle length[12]
Action Potential Duration (APD95)Human atriaTherapeuticIncreased by 12 ± 4% at 300 ms cycle length[12]
Maximum Upstroke Velocity (Vmax)Canine Purkinje fibers10 µMDecreased[16]
Action Potential Duration (APD90)Canine Purkinje fibers10 µMProlonged[16]
Effective Refractory PeriodHuman ventriclesIntravenous infusionIncreased[17]
QTc IntervalHumanOral (1200 mg/day)Increased[18][19]
QRS DurationHumanOral (1200 mg/day)Increased[18]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Determine IC50 of Quinidine on hERG Channels

This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the half-maximal inhibitory concentration (IC50) of quinidine on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the IKr current.

1. Cell Preparation:

  • Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the cDNA for the hERG channel.

  • Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

  • For recording, plate cells on glass coverslips at a suitable density to allow for the selection of single, healthy cells.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 5 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.

  • Quinidine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of quinidine in a suitable solvent (e.g., DMSO or water) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Use a patch-clamp amplifier and data acquisition system to control the membrane potential and record the resulting currents.

4. Voltage-Clamp Protocol for hERG Current:

  • Hold the membrane potential at -80 mV.

  • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

  • Repolarize the membrane to -50 mV for 3 seconds to elicit a large hERG tail current as the channels recover from inactivation and deactivate.

  • Repeat this protocol at a steady frequency (e.g., every 15 seconds) to obtain a stable baseline current.

5. Drug Application and Data Analysis:

  • After establishing a stable baseline hERG tail current, apply increasing concentrations of quinidine to the external solution.

  • Allow sufficient time for the drug effect to reach a steady state at each concentration.

  • Measure the peak amplitude of the hERG tail current at each concentration.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline current.

  • Plot the percentage of inhibition against the quinidine concentration and fit the data with the Hill equation to determine the IC50 value.[15]

Protocol 2: Current-Clamp Recording to Assess the Effect of Quinidine on Cardiac Action Potentials

This protocol is used to evaluate the integrated effect of quinidine on the morphology of cardiac action potentials in isolated cardiomyocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using enzymatic digestion.

2. Solutions:

  • Use the same external and internal solutions as in Protocol 1.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration as described in Protocol 1.

  • Switch the amplifier to current-clamp mode (I=0).

  • Record the resting membrane potential.

  • Elicit action potentials by injecting brief (e.g., 2-5 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).

  • Record stable baseline action potentials before applying quinidine.

4. Drug Application and Data Analysis:

  • Perfuse the cell with the desired concentration of quinidine.

  • Record the changes in the action potential morphology after the drug effect has stabilized.

  • Analyze the following parameters:

    • Resting Membrane Potential (RMP)

    • Action Potential Amplitude (APA)

    • Maximum Upstroke Velocity (Vmax)

    • Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)

Visualizations

Signaling Pathway

Quinidine_Mechanism_of_Action cluster_channels Ion Channels cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome Quinidine Quinidine Nav1_5 Nav1.5 (Fast Na+ Channel) Quinidine->Nav1_5 Blocks Kv_channels Kv Channels (e.g., hERG, Kv1.5) Quinidine->Kv_channels Blocks Na_influx Decreased Na+ Influx Nav1_5->Na_influx K_efflux Decreased K+ Efflux Kv_channels->K_efflux Vmax Decreased Vmax Na_influx->Vmax APD Prolonged APD K_efflux->APD Antiarrhythmic Antiarrhythmic Effect Vmax->Antiarrhythmic ERP Increased Effective Refractory Period APD->ERP ERP->Antiarrhythmic

Caption: Mechanism of action of Quinidine on cardiac myocyte ion channels.

Experimental Workflow

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Myocyte Isolation Patch_Pipette Pull and Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare External/Internal Solutions Solution_Prep->Patch_Pipette Drug_Prep Prepare Quinidine Stock Solutions Drug_Application Apply Quinidine Drug_Prep->Drug_Application Giga_Seal Form Giga-ohm Seal Patch_Pipette->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Currents/APs Whole_Cell->Baseline Baseline->Drug_Application Record_Effect Record Steady-State Effect Drug_Application->Record_Effect Measure_Params Measure Parameters (Current Amplitude, APD, etc.) Record_Effect->Measure_Params Dose_Response Generate Dose-Response Curve (for IC50) Measure_Params->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

Caption: General workflow for an in vitro electrophysiology experiment.

References

Application Notes and Protocols for the Preparation of Diquine Solutions for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquine and its analogs, such as Chloroquine, are compounds of significant interest in biomedical research, particularly for their roles as autophagy inhibitors.[1] These agents are lysosomotropic, accumulating in lysosomes and raising the lysosomal pH. This action inhibits the fusion of autophagosomes with lysosomes, a critical final step in the autophagy process.[1] The resulting accumulation of autophagosomes can trigger cell death in cancer cells or enhance their sensitivity to other therapeutic agents. Consequently, the inhibition of autophagy has emerged as a promising strategy in cancer therapy. Preclinical in vivo studies, often utilizing mouse xenograft models, have demonstrated the potential of these compounds to suppress tumor growth and augment the effectiveness of conventional cancer treatments.[1]

This document provides a detailed guide for the preparation and administration of this compound-like solutions, using Chloroquine as a representative example, for in vivo experimental studies.

Data Presentation: Summary of In Vivo Administration Protocols

The following table summarizes various administration protocols for Chloroquine in mouse xenograft studies. The optimal dosage and administration schedule can vary depending on the specific tumor model, mouse strain, and the experimental goals.

Cancer ModelMouse StrainDosageAdministration RouteFrequencyDurationCombination Agent(s)
Hypopharyngeal CarcinomaNude mice50 mg/kgIntraperitoneal (i.p.)Daily3 weeksCisplatin
GlioblastomaNSG mice60 mg/kgOral gavage (p.o.)Daily4 weeksTemozolomide
Pancreatic CancerAthymic nude50 mg/kgIntraperitoneal (i.p.)5 days/weekUntil endpointGemcitabine
MelanomaC57BL/675 mg/kgSubcutaneous (s.c.)Every other day21 daysBRAF inhibitor

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

This protocol details the preparation of a 10 mg/mL solution of a this compound analog (using Chloroquine diphosphate (B83284) salt as an example) for administration in mice.

Materials:

  • This compound or Chloroquine diphosphate salt

  • Sterile Phosphate-Buffered Saline (PBS) or sterile normal saline (0.9% NaCl)[1]

  • Sterile 0.22 µm syringe filters[1]

  • Sterile vials[1]

  • Laminar flow hood

  • Vortex mixer

Procedure:

  • Calculate the Required Amount: Determine the total amount of the compound needed based on the desired dose, the number of animals, and the dosing schedule.

  • Dissolution: Under sterile conditions within a laminar flow hood, dissolve the weighed powder in sterile PBS or normal saline to achieve the desired final concentration. For instance, to prepare a 10 mg/mL solution, dissolve 100 mg of the compound in 10 mL of sterile PBS.[1]

  • Ensure Complete Dissolution: Gently vortex or swirl the vial to ensure the compound is completely dissolved.[1]

  • Sterile Filtration: Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial. This step is crucial to remove any potential microbial contamination.[1]

  • Storage: For short-term use, store the prepared solution at 4°C. For long-term storage, it is advisable to create aliquots and store them at -20°C. Protect the solution from light.[1]

Protocol 2: Administration to Mice

This section outlines three common routes of administration for in vivo studies in mice: intraperitoneal injection, subcutaneous injection, and oral gavage.

A. Intraperitoneal (i.p.) Injection

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen. It is important to avoid the midline to prevent injury to the bladder or cecum.[1]

  • Injection: Using a 25-27 gauge needle, slowly inject the calculated volume of the solution.[1]

B. Subcutaneous (s.c.) Injection

  • Animal Restraint: Gently pinch the loose skin over the back or flank of the mouse to create a "tent".

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

  • Administer Solution: Inject the solution to form a small bleb under the skin.[1] This route allows for a slower, more sustained release of the compound.[1]

C. Oral Gavage (p.o.)

Note: This method requires specific training to avoid causing injury to the animal.

  • Animal Restraint: Properly restrain the mouse.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the solution directly into the stomach.[1]

Visualizations

experimental_workflow Experimental Workflow for In Vivo this compound Solution Preparation and Administration cluster_prep Solution Preparation cluster_admin In Vivo Administration calc 1. Calculate Required Compound Amount dissolve 2. Dissolve in Sterile Saline/PBS calc->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter store 4. Store at 4°C or -20°C filter->store restrain 5. Animal Restraint store->restrain Administer Prepared Solution ip_inject 6a. Intraperitoneal Injection restrain->ip_inject sc_inject 6b. Subcutaneous Injection restrain->sc_inject po_gavage 6c. Oral Gavage restrain->po_gavage

Caption: Workflow for this compound solution preparation and administration.

signaling_pathway This compound's Mechanism of Action: Autophagy Inhibition This compound This compound (e.g., Chloroquine) lysosome Lysosome This compound->lysosome Accumulates in & raises pH autolysosome Autolysosome (Fusion Blocked) This compound->autolysosome Inhibits Fusion lysosome->autolysosome autophagosome Autophagosome autophagosome->autolysosome Fuses with Lysosome accumulation Accumulation of Autophagosomes autolysosome->accumulation Leads to cell_death Cancer Cell Death or Sensitization accumulation->cell_death

Caption: this compound's inhibitory effect on the autophagy signaling pathway.

References

Application Notes and Protocols for Diquine Administration in Rodent Models of Neuromuscular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a generalized framework for the administration of a novel small molecule compound, herein referred to as "Diquine (hypothetical)," in a research setting. Publicly available information lacks specific details regarding the administration and mechanism of action for a compound named "this compound." Therefore, these protocols are based on established methodologies for the administration of other small molecules in rodent models of neuromuscular diseases, such as Spinal Muscular Atrophy (SMA). Researchers must adapt these templates based on the specific physicochemical properties of their compound, the experimental goals, and institutional animal care and use committee (IACUC) guidelines.

Introduction

The administration of novel therapeutic agents to rodent models is a critical step in preclinical research for neuromuscular diseases. This process is essential for evaluating a compound's pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles. The choice of administration route, vehicle, dosage, and experimental timeline is paramount for generating reliable and reproducible data. These decisions should be guided by the compound's properties (e.g., solubility, stability) and the specific scientific questions being addressed.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data from a preclinical study evaluating the efficacy of this compound in a mouse model of Spinal Muscular Atrophy (SMA). These tables are structured for clear comparison of treatment effects.

Table 1: Effect of this compound on Survival and Body Weight in SMA Model Mice

Treatment GroupNMedian Survival (Days)Percent Increase in LifespanMean Body Weight at Day 10 (g)
Vehicle Control1514-4.5 ± 0.8
This compound (1 mg/kg)152150%6.2 ± 1.1*
This compound (5 mg/kg)1528100%7.5 ± 1.5
This compound (10 mg/kg)1535150%8.1 ± 1.3

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Table 2: Motor Function Assessment in SMA Model Mice Treated with this compound

Treatment GroupNRighting Reflex Time at Day 12 (seconds)Grip Strength at Day 12 (grams)Open Field - Total Distance Traveled at Day 12 (cm)
Vehicle Control158.2 ± 2.115.3 ± 4.5150 ± 55
This compound (1 mg/kg)155.1 ± 1.522.7 ± 5.1250 ± 70*
This compound (5 mg/kg)153.2 ± 1.1 30.1 ± 6.2375 ± 85
This compound (10 mg/kg)152.5 ± 0.935.4 ± 5.8 450 ± 90

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of a novel compound like this compound to rodent models of neuromuscular disease.

Protocol 1: Preparation of this compound for Administration

Objective: To prepare a sterile solution or suspension of this compound for in vivo administration.

Materials:

  • This compound (hypothetical compound)

  • Sterile vehicle (e.g., 0.9% saline, PBS, or a co-solvent system for hydrophobic compounds)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filters

Procedure for a Hydrophobic Compound:

  • Vehicle Selection: For a hydrophobic compound, a co-solvent system may be necessary. A common formulation is 10% DMSO, 40% PEG 400, and 50% sterile saline. The final concentration of DMSO should be kept to a minimum, ideally below 10% for intraperitoneal injections.

  • Dissolution: a. Weigh the required amount of this compound powder in a sterile vial. b. Add the minimum volume of DMSO required to dissolve the compound. Vortex thoroughly. c. Add the PEG 400 and vortex until the solution is clear. d. Finally, add the sterile saline dropwise while vortexing to prevent precipitation.

  • Sterilization: a. Draw the final formulation into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile vial.

Protocol 2: Administration of this compound via Oral Gavage (PO)

Objective: To administer a precise dose of this compound directly into the stomach of a mouse.

Materials:

  • Prepared this compound formulation

  • Appropriately sized flexible, ball-tipped gavage needle (e.g., 20G for mice)

  • Syringe

  • Animal scale

Procedure:

  • Animal Preparation: a. Weigh the mouse to determine the correct volume of this compound solution to administer. b. Restrain the mouse securely, ensuring its head and body are in a straight line.

  • Gavage Procedure: a. Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth of the gavage needle. b. Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus. c. Allow the animal to swallow the needle; do not force it. d. Once at the predetermined depth, administer the substance smoothly. e. Remove the needle in a single, smooth motion.

  • Post-Procedure Monitoring: Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection

Objective: To administer this compound into the peritoneal cavity for systemic distribution.

Materials:

Procedure:

  • Animal Preparation: a. Weigh the mouse to calculate the correct injection volume. b. Gently restrain the mouse, exposing the abdomen.

  • Injection Procedure: a. Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum. b. Swab the injection site with an alcohol wipe. c. Insert the needle at a 15-20 degree angle. d. Aspirate by pulling back the plunger slightly to ensure no fluid (urine or blood) is drawn into the syringe. e. If the aspiration is clear, inject the solution smoothly. f. Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.

Visualizations

Signaling Pathway Diagram

Diquine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound Receptor Target Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor (e.g., CREB) Kinase_B->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus SMN_Gene SMN2 Gene SMN_Protein Increased SMN Protein SMN_Gene->SMN_Protein Promotes Transcription & Splicing Modification Neuronal_Survival Enhanced Neuronal Survival SMN_Protein->Neuronal_Survival

Caption: Hypothetical signaling pathway for this compound in a motor neuron.

Experimental Workflow Diagram

Experimental_Workflow cluster_timeline Experimental Timeline start Start animal_model Select Rodent Model (e.g., SMA Δ7 Mouse) start->animal_model randomization Randomize into Treatment Groups animal_model->randomization treatment Daily this compound Administration (PO or IP) randomization->treatment monitoring Monitor Body Weight and Survival treatment->monitoring behavioral Behavioral Testing (e.g., Grip Strength, Open Field) treatment->behavioral data_analysis Data Analysis & Interpretation monitoring->data_analysis behavioral->data_analysis tissue Tissue Collection (e.g., Spinal Cord, Muscle) analysis Biochemical & Histological Analysis tissue->analysis analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound efficacy testing.

Application of Diquine in Studies of Synaptic Transmission: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquine, a bis-quaternary quinuclidine (B89598) derivative, is a synthetic compound that functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Its primary application in the study of synaptic transmission is as a neuromuscular blocking agent, making it a valuable tool for investigating the mechanisms of cholinergic transmission at the neuromuscular junction (NMJ). This document provides detailed application notes and protocols for the use of this compound in research settings.

This compound's mechanism of action involves blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to nAChRs on the postsynaptic membrane of the muscle fiber. This inhibition prevents the depolarization of the motor endplate, thereby blocking muscle contraction. Its curare-like effects make it suitable for studies requiring the isolation of presynaptic events from postsynaptic muscle activity or for inducing muscle relaxation in experimental preparations.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that publicly available data on this compound is limited, and further empirical determination of its pharmacological parameters is recommended.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 1,6-hexamethylene-bis-(3-benzylquinuclidium) chloride tetrahydrate
CAS Number 3563-63-1
Molecular Formula C₃₄H₅₀Cl₂N₂·4H₂O
Molecular Weight 629.7 g/mol
Physical Form Colorless crystal powder
Solubility Water, Ethanol

Table 2: In Vivo Effects of this compound on Neuromuscular Function

Animal ModelDoseObserved EffectDuration
Mice (i.v.) 0.75 mg/kgMuscle relaxation and ataxiaRecovery in 7-10 min
1.0-1.25 mg/kgProlonged muscle relaxation, potential seizures-
2.0 mg/kgLethal-
Cats (i.v.) 0.1 mg/kgDecreased muscle contraction amplitude5-10 min
0.2-0.3 mg/kgComplete neuromuscular block15-20 min
Rabbits (i.v.) 0.05-0.06 mg/kg"Head drop"After 4-9 min
0.08-0.1 mg/kgComplete muscle relaxation-
Humans (i.v.) 1.0 mg/kgMuscle relaxation~10 min
1.2-1.5 mg/kgMyorelaxation15-20 min
1.8-2.0 mg/kgComplete muscle relaxation17-20 min

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nicotinic Acetylcholine Receptor at the Neuromuscular Junction

The following diagram illustrates the signaling cascade initiated by acetylcholine at the neuromuscular junction and the point of intervention for this compound.

nAChR_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber AP Action Potential Ca_channel Voltage-gated Ca²⁺ Channel AP->Ca_channel opens Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle triggers fusion ACh ACh Vesicle->ACh releases ACh_cleft ACh ACh->ACh_cleft nAChR Nicotinic ACh Receptor (nAChR) ACh_cleft->nAChR binds Na_ion Na⁺ nAChR->Na_ion influx K_ion K⁺ nAChR->K_ion efflux Depolarization End-Plate Potential (Depolarization) Na_ion->Depolarization K_ion->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction initiates This compound This compound This compound->nAChR blocks

Caption: this compound competitively antagonizes the nicotinic acetylcholine receptor.

Experimental Workflow for Assessing this compound's Neuromuscular Blocking Activity

This diagram outlines a typical experimental procedure for characterizing the effects of this compound on neuromuscular transmission.

experimental_workflow cluster_preparation Preparation cluster_recording Recording Setup cluster_stimulation Stimulation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis prep Prepare in vivo (e.g., anesthetized rodent) or in vitro (e.g., phrenic nerve-hemidiaphragm) preparation setup Set up electrophysiological recording (e.g., intracellular recording from muscle fiber or compound muscle action potential) prep->setup stim Stimulate motor nerve with a defined protocol (e.g., single twitches, train-of-four) setup->stim baseline Record baseline muscle responses stim->baseline application Apply this compound at varying concentrations baseline->application washout Washout this compound and record recovery application->washout analysis Analyze changes in response amplitude, latency, and fade. Determine dose-response relationship (e.g., IC₅₀). washout->analysis

Caption: Workflow for evaluating neuromuscular blockers like this compound.

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on synaptic transmission at the neuromuscular junction. Researchers should adapt these protocols to their specific experimental setup and objectives.

Protocol 1: In Vitro Assessment of Neuromuscular Blockade using a Phrenic Nerve-Hemidiaphragm Preparation

This protocol is a classic method for studying the effects of neuromuscular blocking agents in an isolated tissue bath.

Materials:

  • Phrenic nerve-hemidiaphragm preparation from a rodent (e.g., rat or mouse).

  • Organ bath with temperature control and aeration (95% O₂, 5% CO₂).

  • Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

  • Suction electrode for nerve stimulation.

  • Force-displacement transducer to measure muscle contraction.

  • Data acquisition system.

  • This compound stock solution (e.g., 10 mM in distilled water).

Procedure:

  • Preparation Dissection: Dissect the phrenic nerve and hemidiaphragm from a humanely euthanized rodent and mount it in the organ bath containing Krebs-Ringer solution maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Stimulation and Recording: Place the phrenic nerve in a suction electrode and connect the diaphragm to a force-displacement transducer.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes, applying single supramaximal stimuli (e.g., 0.2 Hz, 0.1 ms (B15284909) duration) to the phrenic nerve to elicit stable twitch responses.

  • Baseline Recording: Record a stable baseline of twitch contractions for 10-15 minutes.

  • This compound Application: Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., starting from nanomolar to micromolar concentrations). Allow the effect of each concentration to reach a steady state before adding the next.

  • Data Acquisition: Continuously record the twitch tension throughout the experiment.

  • Washout: After obtaining the full dose-response curve, replace the this compound-containing solution with fresh Krebs-Ringer solution to observe the reversibility of the block.

  • Data Analysis: Measure the percentage inhibition of the twitch response at each this compound concentration relative to the baseline. Plot the percentage inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: In Vivo Electrophysiological Recording of Neuromuscular Transmission

This protocol describes the in vivo assessment of this compound's effects on neuromuscular transmission in an anesthetized animal.

Materials:

  • Anesthetized animal (e.g., rat or mouse).

  • Surgical instruments for exposing a motor nerve and muscle (e.g., sciatic nerve and gastrocnemius muscle).

  • Stimulating electrodes.

  • Recording electrodes (e.g., needle electrodes for electromyography - EMG).

  • Physiological monitoring equipment (e.g., for temperature, heart rate).

  • Ventilator (as this compound can cause respiratory paralysis).

  • Intravenous or intraperitoneal injection supplies.

  • This compound solution for injection.

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Surgically expose the motor nerve and the corresponding muscle. Place stimulating electrodes on the nerve and recording electrodes in the muscle.

  • Ventilation: If respiratory muscles are likely to be affected, intubate and mechanically ventilate the animal.

  • Baseline Recording: Deliver single supramaximal stimuli to the nerve and record the compound muscle action potential (CMAP). Establish a stable baseline response.

  • This compound Administration: Administer a single dose of this compound intravenously or intraperitoneally.

  • Data Recording: Continuously monitor and record the CMAP amplitude following this compound administration to observe the onset, peak effect, and duration of the neuromuscular block.

  • Train-of-Four (TOF) Stimulation: To assess the nature of the block (competitive vs. depolarizing), apply a train-of-four stimulation (four supramaximal stimuli at 2 Hz) before and after this compound administration. A fade in the response to TOF stimulation is characteristic of a competitive antagonist like this compound.

  • Recovery: Monitor the spontaneous recovery of the CMAP amplitude.

  • Data Analysis: Quantify the degree of neuromuscular block as the percentage reduction in CMAP amplitude. Analyze the TOF ratio (amplitude of the fourth response divided by the amplitude of the first response) to characterize the fade.

Concluding Remarks

This compound serves as a specific antagonist of nicotinic acetylcholine receptors at the neuromuscular junction. The provided application notes and protocols offer a framework for researchers to utilize this compound in their studies of synaptic transmission. Due to the limited amount of published data, it is crucial for investigators to empirically determine the optimal concentrations and experimental conditions for their specific model systems. Further research into the subtype selectivity of this compound for different nAChRs and its potential effects on central nervous system synapses would significantly enhance its utility as a pharmacological tool.

Application Notes and Protocols: Inducing Muscle Relaxation in Animal Surgery

Author: BenchChem Technical Support Team. Date: December 2025

Note: The term "Diquine" did not yield any specific results in scientific literature for use as a muscle relaxant in animal surgery. It is possible that this is a novel compound not yet documented in publicly available resources, or a trade name not widely recognized. The following application notes provide a general overview and protocols for established classes of muscle relaxants commonly used in veterinary surgery to serve as a guide for researchers.

Introduction to Muscle Relaxation in Animal Surgery

Skeletal muscle relaxants are critical components of balanced anesthesia in veterinary surgery. Their primary function is to decrease muscle tone, which facilitates surgical procedures by improving access to the surgical site, preventing reflex muscle contractions, and aiding in mechanical ventilation.[1][2][3] The choice of muscle relaxant depends on the species, the nature of the surgical procedure, and the desired duration of action. These agents do not provide analgesia or anesthesia, and therefore must be used in conjunction with appropriate anesthetic and analgesic drugs.[1]

Muscle relaxants used in animal surgery are broadly categorized into two groups:

  • Neuromuscular Blocking Agents (NMBAs): These drugs act peripherally at the neuromuscular junction, interfering with the transmission of nerve impulses to the muscles.[2][3] They are further divided into non-depolarizing and depolarizing agents.

  • Centrally Acting Muscle Relaxants: These agents, also known as spasmolytics, act on the central nervous system (CNS) to reduce muscle tone.[2][4]

I. Neuromuscular Blocking Agents (NMBAs)

NMBAs are potent muscle relaxants used to achieve profound muscle paralysis during surgery.[2] Due to their potent effects, including paralysis of the respiratory muscles, animals administered NMBAs require controlled ventilation.[1]

A. Non-Depolarizing NMBAs (e.g., Atracurium (B1203153), Vecuronium)

Mechanism of Action: Non-depolarizing NMBAs act as competitive antagonists to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor endplate.[4][5] By blocking ACh from binding, they prevent muscle cell depolarization and subsequent contraction, leading to flaccid paralysis.[4][5]

Pharmacokinetics and Dosage: The onset and duration of action of non-depolarizing NMBAs vary between agents and species. The following table summarizes representative dosage information for commonly used non-depolarizing NMBAs in dogs and cats.

DrugAnimalIntravenous (IV) DosageExpected Duration of Action
Atracurium Dog, Cat0.2 - 0.5 mg/kg20 - 30 minutes
Vecuronium Dog, Cat0.02 - 0.04 mg/kg20 - 30 minutes
Pancuronium Dog, Cat0.06 - 0.1 mg/kg45 - 60 minutes

Note: Dosages are approximate and should be adjusted based on individual patient response and depth of anesthesia. Always consult veterinary pharmacology resources for the most current and detailed dosing information.

Experimental Protocol: Induction of Muscle Relaxation with Atracurium in a Canine Model

  • Animal Preparation:

    • Ensure the animal is adequately anesthetized and intubated.

    • Establish intravenous access for drug administration.

    • Initiate mechanical ventilation as the administration of atracurium will lead to respiratory muscle paralysis.

    • Connect monitoring equipment, including an electrocardiogram (ECG), capnograph (to monitor end-tidal CO2), and a peripheral nerve stimulator to monitor the degree of neuromuscular blockade.

  • Atracurium Administration:

    • Administer an initial IV bolus of atracurium at a dose of 0.2-0.5 mg/kg.

    • The onset of action is typically within 2-3 minutes.

  • Monitoring Neuromuscular Blockade:

    • Use a peripheral nerve stimulator to deliver a train-of-four (TOF) stimulation to a peripheral nerve (e.g., the ulnar or peroneal nerve).

    • The degree of muscle relaxation is assessed by observing the number of twitches in response to the TOF stimulation. A reduction in the number of twitches indicates an effective neuromuscular blockade.

  • Maintenance of Muscle Relaxation:

    • For prolonged procedures, muscle relaxation can be maintained with intermittent IV boluses of atracurium (approximately one-third of the initial dose) or a continuous rate infusion (CRI).

  • Reversal of Neuromuscular Blockade:

    • At the end of the surgical procedure, the neuromuscular blockade can be reversed by administering an anticholinesterase agent, such as neostigmine (B1678181) or edrophonium.

    • Administer an anticholinergic agent, such as atropine (B194438) or glycopyrrolate, prior to or concurrently with the anticholinesterase to counteract the muscarinic side effects (e.g., bradycardia, salivation).

Signaling Pathway of Non-Depolarizing NMBAs

cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Fiber Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh_Synapse ACh ACh_Release->ACh_Synapse Nicotinic_Receptor Nicotinic ACh Receptor ACh_Synapse->Nicotinic_Receptor Binds to NMBA Non-depolarizing NMBA (e.g., Atracurium) NMBA->Nicotinic_Receptor Blocks Muscle_Contraction Muscle Contraction Nicotinic_Receptor->Muscle_Contraction Activates No_Contraction No Muscle Contraction (Muscle Relaxation) Nicotinic_Receptor->No_Contraction

Caption: Mechanism of non-depolarizing neuromuscular blocking agents.

B. Depolarizing NMBAs (e.g., Succinylcholine)

Mechanism of Action: Depolarizing NMBAs such as succinylcholine (B1214915) act as agonists at the nicotinic ACh receptors.[4] They cause an initial depolarization of the muscle membrane, leading to transient muscle fasciculations, followed by a persistent depolarization that renders the muscle fiber resistant to further stimulation by ACh, resulting in flaccid paralysis.[4][6]

Pharmacokinetics and Dosage: Succinylcholine has a rapid onset and short duration of action.

DrugAnimalIntravenous (IV) DosageExpected Duration of Action
Succinylcholine Dog, Cat0.1 - 0.3 mg/kg5 - 10 minutes

Note: Dosages are approximate. Succinylcholine is less commonly used in routine surgery due to its side effects but may be used for rapid sequence intubation.

II. Centrally Acting Muscle Relaxants

These drugs are primarily used to treat muscle spasms and spasticity and can be used as adjuncts in anesthesia to provide muscle relaxation.[4]

A. Benzodiazepines (e.g., Diazepam, Midazolam)

Mechanism of Action: Benzodiazepines enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the CNS, leading to muscle relaxation and sedation.[2][7]

Pharmacokinetics and Dosage:

DrugAnimalIntravenous (IV) Dosage
Diazepam Dog, Cat0.2 - 0.5 mg/kg
Midazolam Dog, Cat0.1 - 0.3 mg/kg

Note: Dosages are approximate and often used in combination with other anesthetic agents.

B. Guaifenesin

Mechanism of Action: Guaifenesin is a centrally acting muscle relaxant that is thought to depress nerve impulse transmission at the internuncial neurons of the spinal cord, brainstem, and subcortical areas of the brain.[8] It is commonly used in large animal anesthesia.

Pharmacokinetics and Dosage:

DrugAnimalIntravenous (IV) Infusion
Guaifenesin Horse50 - 100 mg/kg of a 5-10% solution

Note: Administered as an infusion to induce muscle relaxation and facilitate intubation.

Experimental Workflow for Evaluating a Novel Muscle Relaxant in a Rodent Model

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Physiological Measurements (HR, RR, Temp) Animal_Acclimation->Baseline_Measurements Anesthesia_Induction Anesthesia Induction Baseline_Measurements->Anesthesia_Induction Drug_Administration Test Compound Administration (e.g., Novel Muscle Relaxant) Anesthesia_Induction->Drug_Administration Monitoring Continuous Monitoring (Physiological Parameters, Neuromuscular Function) Drug_Administration->Monitoring Recovery_Monitoring Recovery Monitoring Monitoring->Recovery_Monitoring Data_Analysis Data Analysis Recovery_Monitoring->Data_Analysis

Caption: General workflow for in vivo evaluation of a novel muscle relaxant.

Conclusion

The induction of muscle relaxation is a key component of modern veterinary anesthesia, enabling a wide range of surgical procedures to be performed safely and effectively. While the specific agent "this compound" is not found in the current literature, a thorough understanding of the established classes of muscle relaxants, their mechanisms of action, and appropriate protocols for their use is essential for researchers and drug development professionals. The choice of muscle relaxant should always be tailored to the specific needs of the animal and the surgical procedure, with careful monitoring to ensure patient safety.

References

Quinoline-Based Modulators: Pharmacological Tools for Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. A significant aspect of their utility in biomedical research and drug development lies in their ability to modulate the function of various ion channels. These channels, being fundamental to cellular excitability and signaling, are critical targets in a host of physiological and pathological processes. This document provides detailed application notes and protocols for utilizing quinoline-based compounds as pharmacological tools to study ion channel function, with a focus on compounds for which there is established research, such as dequalinium, quinidine, chloroquine, and hydroxychloroquine (B89500). These compounds serve as valuable probes for dissecting the roles of specific ion channels in cellular physiology and disease, and as scaffolds for the development of novel therapeutics.

Data Presentation: Quantitative Effects of Quinoline-Based Modulators on Ion Channels

The inhibitory concentrations (IC50) of various quinoline-based compounds on different ion channels are summarized in the table below. This data, gathered from electrophysiological studies, provides a quantitative basis for selecting the appropriate tool for specific research applications.

CompoundIon Channel TargetIC50 ValueCell TypeReference
Dequalinium Small-conductance Ca2+-activated K+ (SK) channels1.5 µMRat Sympathetic Neurons[1]
Cyclic nucleotide-gated channel 1 (CNG1)190 nMNot Specified[1]
Cyclic nucleotide-gated channel 2 (CNG2)2.4 µMNot Specified[1]
Quinidine Sustained outward K+ current (IKur)5 to 7 µmol/LHuman Atrial Myocytes[2]
Hydroxychloroquine (R-enantiomer) Inwardly rectifying K+ channel (Kir2.1)1-10 µMHEK293[3]
hERG K+ channel10-100 µMHEK293[3]
Hydroxychloroquine (S-enantiomer) Inwardly rectifying K+ channel (Kir2.1)1-10 µMHEK293[3]
hERG K+ channel10-100 µMHEK293[3]
Chloroquine hERG K+ channelNot SpecifiedNot Specified[4]

Signaling Pathways and Experimental Workflows

G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Signaling Pathway

GIRK channels are important effectors of G-protein coupled receptors (GPCRs) and are involved in neuronal inhibition and heart rate regulation.[5][6][7] Their modulation by certain quinoline-based compounds can be studied to understand these physiological processes.

GIRK_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein Gαβγ GPCR->G_protein Activates GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_GDP Gα-GDP G_protein->G_alpha_GDP Ligand Neurotransmitter (e.g., Acetylcholine) Ligand->GPCR Binds G_beta_gamma->GIRK Activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Experimental_Workflow A High-Throughput Screening (Fluorescence-based assay) B Hit Identification A->B C Electrophysiology (Patch-Clamp) B->C Validate Hits D Dose-Response Curve & IC50 Determination C->D E Mechanism of Action Studies (Voltage/State-dependence) D->E F Selectivity Profiling (Panel of ion channels) E->F G Lead Compound F->G Identified Modulator_Discovery_Logic Start Hypothesis: Compound modulates ion channel X PrimaryScreen Primary Screen (e.g., Fluorescence Assay) Start->PrimaryScreen IsActive Is compound active? PrimaryScreen->IsActive SecondaryScreen Secondary Screen (e.g., Patch-Clamp) IsActive->SecondaryScreen Yes Inactive Inactive IsActive->Inactive No IsConfirmed Is activity confirmed? SecondaryScreen->IsConfirmed Characterization Detailed Characterization (IC50, MOA, Selectivity) IsConfirmed->Characterization Yes IsConfirmed->Inactive No End Validated Modulator Characterization->End

References

Techniques for Measuring Diquine's Effect on Muscle Contraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquine is a competitive, non-depolarizing muscle relaxant that functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist at the neuromuscular junction. Its primary action is to block the binding of acetylcholine (ACh), thereby inhibiting the end-plate potential and subsequent muscle contraction. Understanding the precise effects of this compound on muscle physiology is crucial for its development and application in therapeutic and research settings. These application notes provide detailed protocols for in vitro and in vivo methods to quantify the impact of this compound on skeletal muscle contraction.

Signaling Pathway: Neuromuscular Junction

This compound exerts its effect by competitively inhibiting the nicotinic acetylcholine receptors at the neuromuscular junction. The following diagram illustrates the key components of this signaling pathway.

Neuromuscular_Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) ActionPotential Action Potential VGCC Voltage-Gated Ca²⁺ Channels ActionPotential->VGCC opens Ca_influx Ca²⁺ Influx VGCC->Ca_influx SynapticVesicle Synaptic Vesicle (containing ACh) Ca_influx->SynapticVesicle triggers fusion ACh_release ACh Release SynapticVesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR binds to This compound This compound This compound->nAChR blocks EPP End-Plate Potential (EPP) nAChR->EPP generates MuscleAP Muscle Action Potential EPP->MuscleAP initiates Contraction Muscle Contraction MuscleAP->Contraction leads to

Caption: Neuromuscular junction signaling pathway and the inhibitory action of this compound.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the expected quantitative effects of this compound on key muscle contraction parameters. Data is presented as a percentage of the baseline (pre-Diquine) measurements.

This compound ConcentrationTwitch Tension (% of Baseline)Tetanic Tension (% of Baseline)Time to Peak Tension (ms)Half-Relaxation Time (ms)
Vehicle Control 100%100%No significant changeNo significant change
Low Dose (e.g., 0.1 mg/kg) 50 - 70%60 - 80%Slight increaseSlight increase
Medium Dose (e.g., 0.2-0.3 mg/kg) 10 - 30%20 - 40%Moderate increaseModerate increase
High Dose (e.g., >0.3 mg/kg) < 10% (or complete block)< 10% (or complete block)Significantly increasedSignificantly increased

Note: These values are illustrative and may vary depending on the specific muscle preparation, species, and experimental conditions.

Experimental Protocols

In Vitro Analysis: Isolated Muscle Preparation

This protocol details the measurement of isometric muscle contraction in an isolated rodent Extensor Digitorum Longus (EDL) muscle.

Materials:

  • Isolated muscle bath system with force transducer and stimulator

  • Krebs-Ringer bicarbonate buffer (95% O₂, 5% CO₂)

  • Surgical instruments (forceps, scissors)

  • Silk suture (4-0)

  • This compound stock solution

  • Data acquisition system

Protocol:

  • Muscle Dissection: Euthanize the rodent via an approved method. Carefully dissect the EDL muscle from the hindlimb, leaving the tendons intact.

  • Mounting: Tie silk sutures to both tendons. Mount the muscle vertically in the muscle bath containing oxygenated Krebs-Ringer buffer maintained at 37°C. Attach one tendon to a fixed hook and the other to the force transducer.

  • Equilibration: Allow the muscle to equilibrate for at least 30 minutes, maintaining a slight resting tension.

  • Optimal Length (L₀) Determination:

    • Apply single electrical pulses (twitches) of supramaximal voltage.

    • Gradually increase the muscle length until the maximal twitch tension is achieved. This is the optimal length (L₀).

  • Baseline Measurements:

    • Twitch Contraction: Record at least 10 stable single twitch contractions at L₀.

    • Tetanic Contraction: Apply a train of stimuli (e.g., 100 Hz for 500 ms) to induce a fused tetanic contraction. Record the peak tetanic tension.

  • This compound Application:

    • Replace the buffer with a fresh solution containing the desired concentration of this compound.

    • Allow the muscle to incubate for 15-20 minutes.

  • Post-Diquine Measurements:

    • Repeat the twitch and tetanic stimulation protocols as in step 5.

    • Record the changes in twitch tension, tetanic tension, time to peak tension, and half-relaxation time.

  • Data Analysis: Normalize the post-Diquine measurements to the baseline values and express as a percentage.

InVitro_Workflow Dissection 1. Muscle Dissection (EDL) Mounting 2. Mount in Organ Bath Dissection->Mounting Equilibration 3. Equilibration (30 min) Mounting->Equilibration L0_Det 4. Determine Optimal Length (L₀) Equilibration->L0_Det Baseline 5. Record Baseline (Twitch & Tetanus) L0_Det->Baseline Diquine_App 6. Apply this compound Baseline->Diquine_App Post_this compound 7. Record Post-Diquine (Twitch & Tetanus) Diquine_App->Post_this compound Analysis 8. Data Analysis Post_this compound->Analysis

Caption: In Vitro Experimental Workflow.

In Vivo Analysis: Sciatic Nerve Stimulation

This protocol describes the in vivo measurement of muscle force in an anesthetized rodent following sciatic nerve stimulation.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical platform with temperature control

  • Force transducer and data acquisition system

  • Nerve stimulating electrodes

  • Surgical instruments

  • Suture material

  • This compound solution for injection (intravenous or intraperitoneal)

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the animal and ensure a stable plane of anesthesia.

    • Make an incision in the hindlimb to expose the sciatic nerve and the distal tendon of the tibialis anterior (TA) or gastrocnemius muscle.

  • Tendon and Nerve Preparation:

    • Carefully isolate the distal tendon of the target muscle and sever it from its insertion.

    • Attach a suture to the tendon and connect it to the force transducer.

    • Place the stimulating electrodes around the isolated sciatic nerve.

  • Optimal Length (L₀) and Supramaximal Stimulation:

    • Adjust the position of the limb to achieve the optimal muscle length (L₀) that produces the maximal twitch force.

    • Determine the supramaximal stimulus voltage by gradually increasing the voltage until no further increase in twitch force is observed.

  • Baseline Measurements:

    • Record baseline twitch and tetanic contractions as described in the in vitro protocol.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., tail vein injection).

  • Post-Diquine Measurements:

    • Continuously monitor the muscle force and record twitch and tetanic contractions at regular intervals (e.g., every 5 minutes) to observe the onset and duration of the drug's effect.

  • Data Analysis:

    • Analyze the data to determine the dose-dependent effects of this compound on muscle contraction parameters.

InVivo_Workflow Anesthesia 1. Anesthesia & Surgical Prep Tendon_Nerve_Prep 2. Isolate Tendon & Sciatic Nerve Anesthesia->Tendon_Nerve_Prep L0_Stim_Det 3. Determine L₀ & Supramaximal Stimulus Tendon_Nerve_Prep->L0_Stim_Det Baseline 4. Record Baseline Contractions L0_Stim_Det->Baseline Diquine_Admin 5. Administer this compound Baseline->Diquine_Admin Post_this compound 6. Monitor & Record Post-Diquine Contractions Diquine_Admin->Post_this compound Analysis 7. Data Analysis Post_this compound->Analysis

Caption: In Vivo Experimental Workflow.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for quantifying the effects of this compound on skeletal muscle contraction. By employing these techniques, researchers can accurately characterize the dose-response relationship, potency, and duration of action of this compound, facilitating its further development and application in various scientific and clinical contexts. Careful adherence to these protocols will ensure the generation of high-quality, reliable data.

Diquine dosage and administration for specific research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information on the use of Diquine, a bis-quaternary quinuclidine (B89598) derivative, in specific research applications. This compound is a potent competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, functioning as a non-depolarizing muscle relaxant. This document outlines its mechanism of action, provides quantitative dosage data from preclinical models, and offers detailed protocols for its preparation and administration in a laboratory setting. The information is intended to guide researchers in utilizing this compound as a tool for studies requiring temporary, controlled muscle paralysis.

Mechanism of Action

This compound exerts its pharmacological effect by acting as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate of the neuromuscular junction. By reversibly binding to these receptors, this compound prevents acetylcholine from binding and subsequently depolarizing the muscle cell membrane. This inhibition of neurotransmission leads to muscle relaxation and, at higher doses, paralysis.

Signaling Pathway

The following diagram illustrates the mechanism of competitive antagonism by this compound at the neuromuscular junction. Under normal physiological conditions, acetylcholine (ACh) released from the motor neuron binds to nicotinic acetylcholine receptors (nAChRs), leading to ion influx and muscle contraction. In the presence of this compound, the binding of ACh is blocked, preventing muscle depolarization and contraction.

Diquine_Mechanism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Muscle Fiber) Motor_Neuron Motor Neuron Action Potential ACh_Vesicle Acetylcholine (ACh) Vesicles Motor_Neuron->ACh_Vesicle Triggers ACh_Release ACh Release ACh_Vesicle->ACh_Release nAChR Nicotinic ACh Receptor (nAChR) ACh_Release->nAChR ACh Binds Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Depolarization & Ion Influx This compound This compound This compound->nAChR Competitively Blocks

This compound's competitive antagonism at the nAChR.

Quantitative Data: Dosage and Effects

The following tables summarize the observed effects of this compound administration in various animal models. All data is derived from intravenous (i.v.) administration unless otherwise noted. Researchers should use this data as a starting point and perform dose-response studies to determine the optimal concentration for their specific model and experimental conditions.

Table 1: Effects of this compound in Feline and Rabbit Models

Animal ModelDosage (mg/kg, i.v.)Observed EffectDuration
Urethane-narcotized Cat0.1Decreased muscle contraction amplitude with slight breathing suppression.5-10 min
0.2-0.3Complete neuromuscular block; strong breathing suppression or apnea (B1277953).5-15 min
>0.3Respiratory arrest (lethal without artificial ventilation).-
Non-narcotized Rabbit0.05-0.06"Head drop" phenomenon.4-9 min onset
0.08-0.1Complete muscle relaxation.-
0.15-0.2Respiratory arrest.-

Data sourced from Latoxan product information[1].

Table 2: Effects and Toxicity of this compound in Murine Models

Animal ModelDosage (mg/kg, i.v.)Observed Effect
Mice (15-16g)0.5No observable changes.
0.75Muscle relaxation and ataxia with recovery in 7-10 min.
1.0-1.25Prolonged relaxation, potential for clonic-tonic seizures and lethality.
1.32LD50.
2.0Absolutely lethal dose.

Data sourced from Latoxan product information[1].

Table 3: Effects of this compound in Humans

SubjectDosage (mg/kg, i.v.)Observed EffectDuration
Human1.0Muscle relaxation with some breathing suppression.~10 min
1.2-1.5Myorelaxation, with potential for apnea in some individuals.15-20 min (myorelaxation), 4-5 min (apnea)
1.8-2.0Complete muscle relaxation and apnea.17-20 min (apnea)

Note: This data is provided for informational purposes only and is not a guideline for human use. This compound is for research use only. Data sourced from Latoxan product information[1].

Experimental Protocols

The following protocols are generalized for the use of neuromuscular blocking agents like this compound in a research setting. It is imperative that all procedures are approved by the institution's Animal Care and Use Committee (IACUC) and are performed in accordance with all relevant guidelines and regulations.

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection

  • Sterile vials

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Solution Preparation: this compound is soluble in water and ethanol[1]. For intravenous administration, sterile saline is the recommended vehicle.

  • Calculation: Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the experiment.

  • Dissolution: Under aseptic conditions (e.g., in a laminar flow hood), add the calculated amount of this compound powder to a sterile vial. Add the sterile saline and vortex until the this compound is completely dissolved.

  • Sterilization: Filter the this compound solution through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical for intravenous administration.

  • Storage: this compound solutions are reported to be stable for 1-2 days at 20°C[1]. For longer-term storage, aliquoting and freezing at -20°C or below is recommended, though stability under these conditions should be validated. Prepare fresh solutions for each experiment whenever possible.

Administration to Laboratory Animals (General Protocol)

Important Considerations:

  • Anesthesia: this compound provides no anesthetic or analgesic effects. It must only be administered to animals that are under a stable plane of general anesthesia.

  • Ventilation: Due to the risk of respiratory muscle paralysis, animals must be intubated and mechanically ventilated before the administration of this compound.

  • Monitoring: Continuously monitor vital signs, including heart rate, blood pressure, and end-tidal CO2, to assess the depth of anesthesia and the physiological status of the animal. Since motor reflexes are absent, autonomic responses to noxious stimuli (e.g., a toe pinch) should be used to gauge anesthetic depth.

Workflow:

Diquine_Admin_Workflow Start Start Anesthetize Induce and Stabilize General Anesthesia Start->Anesthetize Monitor_Baseline Establish Baseline Vital Signs Anesthetize->Monitor_Baseline Ventilate Intubate and Begin Mechanical Ventilation Monitor_Baseline->Ventilate Administer_this compound Administer this compound (i.v.) Ventilate->Administer_this compound Perform_Procedure Perform Experimental Procedure Administer_this compound->Perform_Procedure Monitor_Vitals Continuously Monitor Vital Signs & Anesthetic Depth Perform_Procedure->Monitor_Vitals Allow_Recovery Allow this compound to Wear Off Perform_Procedure->Allow_Recovery Monitor_Vitals->Perform_Procedure During Procedure Wean_Ventilator Wean from Ventilator Allow_Recovery->Wean_Ventilator Post_Op_Care Provide Post-Procedure Analgesia and Care Wean_Ventilator->Post_Op_Care End End Post_Op_Care->End

Workflow for this compound administration in a research setting.

Specific Research Applications

While specific studies explicitly detailing the use of this compound are limited in readily available literature, its properties as a potent, short-acting neuromuscular blocking agent make it a valuable tool for a variety of research applications where transient muscle paralysis is required. These include:

  • Neuroscience Research: To prevent muscle artifacts during electrophysiological recordings (e.g., EEG, single-unit recordings) or in vivo imaging (e.g., two-photon microscopy) in anesthetized animals.

  • Cardiovascular and Respiratory Physiology: In studies where controlled ventilation is employed and spontaneous respiratory efforts would interfere with experimental measurements.

  • Surgical Model Development: For delicate surgical procedures in anesthetized animals where even minor muscle contractions could compromise the outcome.

  • Pharmacological Studies: As a reference compound in the study of other neuromuscular blocking agents or in research on the structure and function of the nicotinic acetylcholine receptor.

Safety Precautions

This compound is a highly toxic compound. Handle with extreme care. Avoid contact with skin and eyes, and do not inhale the powder. In case of accidental exposure, seek immediate medical attention. This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic use[1].

Antagonism

The effects of this compound, as a competitive non-depolarizing muscle relaxant, can be antagonized by acetylcholinesterase inhibitors such as Proserine (neostigmine)[1]. The administration of an antagonist should only be performed under veterinary guidance and with appropriate physiological monitoring.

References

Application Notes and Protocols: Investigating the Ganglionic Blocking Effects of Diquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganglionic blockers are a class of drugs that inhibit neurotransmission in the autonomic ganglia.[1] They act primarily as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for signal transmission between preganglionic and postganglionic neurons in both the sympathetic and parasympathetic nervous systems.[1][2][3] By blocking these receptors, these agents effectively reduce autonomic outflow, leading to predictable physiological responses such as vasodilation, hypotension, and reduced glandular secretions.[3][4] While their clinical use is limited due to a lack of selectivity and a wide range of side effects, ganglionic blockers remain invaluable tools in experimental research for understanding the autonomic nervous system's role in various physiological and pathological processes.[2][5]

These application notes provide a comprehensive experimental framework for characterizing the potential ganglionic blocking effects of a novel compound, referred to herein as "Diquine." The protocols outlined below progress from initial in vitro screening to more complex ex vivo and in vivo validation, providing a systematic approach to elucidating this compound's pharmacological profile at the autonomic ganglia.

Signaling Pathway and Mechanism of Action

In autonomic ganglia, preganglionic neurons release acetylcholine (ACh), which binds to nicotinic receptors (NN subtype) on the postganglionic neuron.[3] This binding opens a ligand-gated ion channel, leading to depolarization and the propagation of an action potential. A ganglionic blocker like this compound is hypothesized to competitively antagonize the NN receptor, preventing ACh from binding and thereby inhibiting postganglionic nerve transmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron pre Preganglionic Action Potential ach_release ACh Release pre->ach_release Triggers ach Acetylcholine (ACh) ach_release->ach receptor Nicotinic Receptor (NN) ach->receptor Binds depolarization Depolarization receptor->depolarization Activates post Postganglionic Action Potential depolarization->post Initiates This compound This compound (Antagonist) This compound->receptor Blocks

Caption: Mechanism of ganglionic blockade by this compound.

Experimental Design Workflow

A tiered approach is recommended to efficiently characterize this compound's activity. The workflow begins with high-throughput in vitro assays to establish binding and functional antagonism, followed by ex vivo studies on isolated tissues for confirmation, and finally, in vivo models to assess physiological effects.

G start Hypothesis: This compound is a Ganglionic Blocker invitro Phase 1: In Vitro Screening start->invitro sub_invitro1 Receptor Binding Assay (IC₅₀) invitro->sub_invitro1 Binding Affinity sub_invitro2 Cell-Based Functional Assay (IC₅₀) invitro->sub_invitro2 Functional Antagonism exvivo Phase 2: Ex Vivo Validation sub_exvivo Isolated Ganglion Preparation (% Inhibition) exvivo->sub_exvivo Tissue-Level Blockade invivo Phase 3: In Vivo Physiological Assessment sub_invivo1 Cardiovascular Monitoring (BP, HR) invivo->sub_invivo1 Systemic Effects sub_invivo2 Pupil Diameter Assay (Mydriasis) invivo->sub_invivo2 Autonomic Readout conclusion Conclusion: Characterize this compound's Profile sub_invitro1->exvivo sub_invitro2->exvivo sub_exvivo->invivo sub_invivo1->conclusion sub_invivo2->conclusion

Caption: Tiered experimental workflow for characterizing this compound.

Protocol 1: In Vitro Nicotinic Receptor Binding Assay

Objective: To determine if this compound binds to neuronal nAChRs and to quantify its binding affinity (IC₅₀). This is achieved through a competitive radioligand binding assay.

Methodology:

  • Tissue/Cell Preparation: Prepare membrane homogenates from a source rich in neuronal nAChRs, such as rat brain tissue or a cell line stably expressing a relevant nAChR subtype (e.g., α3β4).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-Epibatidine), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known unlabeled ligand like nicotine) from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a one-site competition binding equation using non-linear regression.[6]

Data Presentation:

CompoundnAChR SubtypeRadioligandIC₅₀ (nM)Hill Slope
This compoundα3β4[³H]-Epibatidine[Value][Value]
Hexamethoniumα3β4[³H]-Epibatidine[Value][Value]
Mecamylamineα3β4[³H]-Epibatidine[Value][Value]

Protocol 2: In Vitro Cell-Based Functional Assay

Objective: To assess whether this compound acts as a functional antagonist at nAChRs and to determine its potency (IC₅₀). A membrane potential-sensitive dye assay is a common high-throughput method.[7][8]

Methodology:

  • Cell Culture: Plate cells stably expressing the desired nAChR subtype (e.g., SH-EP1-α3β4 cells) in 384-well plates and culture until they form a confluent monolayer.

  • Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Use an automated liquid handler to add varying concentrations of this compound to the wells.

  • Agonist Challenge: After a brief pre-incubation with this compound, add a fixed concentration of an agonist (e.g., nicotine (B1678760) at its EC₈₀ concentration) to all wells to stimulate the nAChRs.

  • Signal Detection: Measure the change in fluorescence using a plate reader. Receptor activation by the agonist will cause ion influx, depolarizing the cell membrane and changing the dye's fluorescence. An antagonist like this compound will prevent this change.

  • Data Analysis: Normalize the data to controls (0% inhibition = agonist alone; 100% inhibition = no agonist). Plot the normalized response against the logarithm of this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundnAChR SubtypeAgonist (Concentration)Assay TypeIC₅₀ (µM)
This compoundα3β4Nicotine (EC₈₀)Membrane Potential[Value]
Hexamethoniumα3β4Nicotine (EC₈₀)Membrane Potential[Value]
Mecamylamineα3β4Nicotine (EC₈₀)Membrane Potential[Value]

Protocol 3: Ex Vivo Isolated Sympathetic Ganglion Preparation

Objective: To directly measure the effect of this compound on synaptic transmission in an intact ganglion preparation. The rat superior cervical ganglion (SCG) is a classic model.

Methodology:

  • Dissection: Isolate the SCG with attached preganglionic (cervical sympathetic trunk) and postganglionic (internal carotid) nerves from a humanely euthanized rat.

  • Mounting: Place the preparation in a recording chamber continuously perfused with oxygenated physiological salt solution at 32-35°C.

  • Electrophysiology:

    • Place a stimulating electrode on the preganglionic nerve and a recording electrode on the postganglionic nerve.

    • Deliver supramaximal stimuli to the preganglionic nerve to elicit a compound action potential (CAP) in the postganglionic nerve.

    • Record baseline CAPs to ensure preparation stability.

  • Drug Application: Perfuse the ganglion with known concentrations of this compound for a set period (e.g., 15-20 minutes).

  • Recording: Continue to stimulate the preganglionic nerve and record the CAPs in the presence of this compound.

  • Washout: Perfuse the chamber with a drug-free solution to determine if the blocking effect is reversible.

  • Data Analysis: Measure the amplitude of the CAP before, during, and after this compound application. Calculate the percentage inhibition of the CAP amplitude for each concentration of this compound.

G cluster_setup Experimental Setup cluster_equipment Equipment chamber Recording Chamber (Perfused with Saline) ganglion Superior Cervical Ganglion post_nerve Postganglionic Nerve ganglion->post_nerve pre_nerve Preganglionic Nerve pre_nerve->ganglion rec_elec post_nerve->rec_elec Records CAP stimulator Stimulator stim_elec stimulator->stim_elec amplifier Amplifier & Oscilloscope stim_elec->pre_nerve Stimulates rec_elec->amplifier

Caption: Setup for isolated superior cervical ganglion experiment.

Data Presentation:

This compound Concentration (µM)Mean CAP Amplitude (% of Baseline)Standard Error (SE)N (Preparations)
0 (Control)100[Value][Value]
0.1[Value][Value][Value]
1[Value][Value][Value]
10[Value][Value][Value]
100[Value][Value][Value]

Protocol 4: In Vivo Cardiovascular Assessment in Anesthetized Rats

Objective: To determine the effect of this compound on systemic cardiovascular parameters, which are heavily influenced by autonomic tone. Ganglionic blockade is expected to cause hypotension.[2][4]

Methodology:

  • Animal Preparation: Anesthetize a rat (e.g., with urethane (B1682113) or isoflurane) and maintain its body temperature.

  • Surgical Instrumentation:

    • Cannulate the trachea to ensure a clear airway.

    • Cannulate a femoral vein for intravenous drug administration.

    • Cannulate a femoral or carotid artery and connect the cannula to a pressure transducer to continuously monitor arterial blood pressure and heart rate.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are steady.

  • Drug Administration: Administer a bolus intravenous injection of vehicle (control) followed by increasing doses of this compound. Allow sufficient time between doses for the parameters to stabilize.

  • Data Acquisition: Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the experiment.

  • Data Analysis: Calculate the change in MAP and HR from the pre-dose baseline for each dose of this compound. Plot the dose-response relationship.

Data Presentation:

Treatment (Dose, mg/kg, i.v.)Baseline MAP (mmHg)Change in MAP (mmHg)Baseline HR (bpm)Change in HR (bpm)
Vehicle[Value][Value][Value][Value]
This compound (0.1)[Value][Value][Value][Value]
This compound (1.0)[Value][Value][Value][Value]
This compound (10.0)[Value][Value][Value][Value]

Protocol 5: In Vivo Mouse Pupil Diameter Assay

Objective: To use a simple, non-invasive method to assess this compound's systemic ganglionic blocking activity. The iris receives dual input, but parasympathetic tone is often dominant, so blockade can lead to mydriasis (pupil dilation).[4][9]

Methodology:

  • Animal Acclimation: Acclimate mice to the testing environment to minimize stress.

  • Baseline Measurement: Under consistent, moderate lighting conditions, measure the baseline pupil diameter of each mouse using a digital caliper or a specialized pupillometer.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection). A control group should receive the vehicle.

  • Time-Course Measurement: Measure the pupil diameter at several time points after administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: For each mouse, calculate the change in pupil diameter from its own baseline at each time point. Compare the changes between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation:

Treatment GroupTime Post-Injection (min)Mean Change in Pupil Diameter (mm)Standard Error (SE)
Vehicle15[Value][Value]
Vehicle30[Value][Value]
This compound (dose)15[Value][Value]
This compound (dose)30[Value][Value]
This compound (dose)60[Value][Value]

References

Application Notes and Protocols: In Vivo Imaging of Diquine's Distribution and Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo imaging of Diquine, a bis-quaternary quinuclidine (B89598) derivative that functions as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and neuromuscular blocking agent. The following sections detail the pharmacokinetics of similar compounds, a hypothetical protocol for the synthesis of a fluorescent this compound analog, and detailed experimental protocols for imaging its distribution and target engagement in preclinical models.

Introduction to this compound and In Vivo Imaging

This compound is a competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. Understanding its in vivo distribution, target engagement, and pharmacokinetics is crucial for optimizing its therapeutic use and developing new drug delivery strategies. In vivo imaging techniques, such as fluorescence imaging, provide a non-invasive means to visualize and quantify the biodistribution and target interaction of this compound in real-time.

Quantitative Data Presentation

As a proxy for the in vivo behavior of this compound, the following table summarizes the pharmacokinetic parameters of pancuronium, another bis-quaternary neuromuscular blocking agent, in humans. These parameters offer an estimation of the distribution and clearance characteristics that could be expected for this compound.

Table 1: Pharmacokinetic Parameters of Pancuronium in Adult Patients

ParameterValueReference
Elimination Half-life (t½) 89 - 161 minutes[1]
Volume of Distribution (Vd) 241 - 280 mL/kg[1]
Plasma Clearance (Cl) 1.1 - 1.9 mL/minute/kg[1]
Protein Binding ~87%
Primary Route of Elimination Renal

Experimental Protocols

Synthesis of a Fluorescent this compound Analog (this compound-Fluor)

This section describes a hypothetical protocol for the synthesis of a fluorescently labeled this compound derivative for in vivo imaging. The synthesis involves the conjugation of a fluorophore to the this compound molecule. This protocol is based on established methods for labeling quaternary ammonium (B1175870) compounds and synthesizing fluorescent probes for nicotinic acetylcholine receptors.

Diagram 1: Synthetic Scheme for this compound-Fluor

This compound This compound Derivative (with reactive group) Reaction Conjugation Reaction (Amine-Reactive Labeling) This compound->Reaction Fluorophore NHS-Ester Fluorophore (e.g., Cy5-NHS) Fluorophore->Reaction DiquineFluor This compound-Fluor Conjugate Reaction->DiquineFluor Purification Purification (e.g., HPLC) DiquineFluor->Purification

Caption: A conceptual workflow for the synthesis of a fluorescent this compound analog.

Materials:

  • This compound derivative with a reactive functional group (e.g., a primary amine)

  • Amine-reactive fluorophore (e.g., Cyanine5-NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Protocol:

  • Dissolve the this compound derivative in anhydrous DMF.

  • Add a 1.5 molar excess of the amine-reactive fluorophore (e.g., Cy5-NHS ester) to the solution.

  • Add a 2 molar excess of triethylamine to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the crude product using reverse-phase HPLC.

  • Collect the fractions containing the this compound-Fluor conjugate.

  • Lyophilize the purified product to obtain a solid powder.

  • Characterize the final product using mass spectrometry and NMR to confirm its identity and purity.

In Vivo Fluorescence Imaging of this compound-Fluor Distribution

This protocol details the procedure for in vivo imaging of the biodistribution of this compound-Fluor in a small animal model.

Diagram 2: Experimental Workflow for In Vivo Imaging

AnimalPrep Animal Preparation (Anesthesia) Injection IV Injection of This compound-Fluor AnimalPrep->Injection Imaging Whole-Body Fluorescence Imaging Injection->Imaging TimePoints Image Acquisition at Multiple Time Points Imaging->TimePoints Analysis Data Analysis (ROI Quantification) TimePoints->Analysis

Caption: Workflow for in vivo fluorescence imaging of this compound-Fluor.

Materials:

  • This compound-Fluor

  • Small animal model (e.g., nude mice)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline

Protocol:

  • Prepare a dosing solution of this compound-Fluor in sterile saline at the desired concentration.

  • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

  • Acquire a baseline fluorescence image of the mouse before injection.

  • Administer a single intravenous (IV) bolus of the this compound-Fluor solution via the tail vein.

  • Immediately place the mouse in the imaging chamber and acquire fluorescence images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).

  • For each time point, acquire images using the appropriate excitation and emission filters for the chosen fluorophore.

  • After the final imaging session, humanely euthanize the mouse for ex vivo tissue analysis.

  • Analyze the images by drawing regions of interest (ROIs) over different organs and quantifying the fluorescence intensity.

Ex Vivo Tissue Distribution Analysis

This protocol is for the ex vivo validation of the in vivo imaging data.

Protocol:

  • Following the final in vivo imaging time point, euthanize the animal.

  • Dissect major organs (e.g., liver, kidneys, lungs, heart, spleen, muscle, and brain).

  • Arrange the organs on a non-fluorescent surface and image them using the in vivo imaging system.

  • Quantify the fluorescence intensity for each organ.

  • (Optional) Homogenize the tissues and measure the fluorescence using a plate reader for more quantitative analysis.

Target Engagement at the Neuromuscular Junction

This protocol describes a method to visualize the engagement of this compound-Fluor with nAChRs at the neuromuscular junction (NMJ) using ex vivo muscle preparations.

Diagram 3: Logic of Target Engagement Assay

cluster_0 Control cluster_1 This compound-Fluor Treatment nAChR_C nAChR BTX Fluorescent α-Bungarotoxin (e.g., BTX-AF647) BTX->nAChR_C Binds nAChR_T nAChR Result Reduced BTX Signal Indicates Target Engagement nAChR_T->Result DiquineFluor This compound-Fluor DiquineFluor->nAChR_T Binds BTX2 Fluorescent α-Bungarotoxin BTX2->nAChR_T Binding Blocked

Caption: Competitive binding assay to demonstrate this compound-Fluor target engagement.

Materials:

  • This compound-Fluor

  • Fluorescently-labeled α-bungarotoxin (e.g., Alexa Fluor 647 conjugate)

  • Freshly dissected muscle tissue (e.g., diaphragm or tibialis anterior from a mouse)

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Protocol:

  • Euthanize a mouse and dissect the muscle of interest.

  • Stretch and pin the muscle in a dissecting dish.

  • Incubate the muscle with a solution of this compound-Fluor in PBS for 30-60 minutes at room temperature.

  • Wash the muscle thoroughly with PBS.

  • Fix the muscle with 4% PFA in PBS for 30 minutes.

  • Wash the muscle again with PBS.

  • Incubate the muscle with fluorescently-labeled α-bungarotoxin in PBS for 1-2 hours to label the nAChRs.

  • Wash the muscle extensively with PBS.

  • Mount the muscle on a microscope slide.

  • Image the neuromuscular junctions using a confocal microscope, acquiring images in the channels corresponding to both this compound-Fluor and the α-bungarotoxin label.

  • Co-localization of the this compound-Fluor signal with the known location of nAChRs (as indicated by any residual α-bungarotoxin staining in a competition experiment or by comparison to a control without this compound-Fluor) will confirm target engagement.

Signaling Pathway

This compound acts as an antagonist at nicotinic acetylcholine receptors. The binding of acetylcholine to these receptors typically triggers downstream signaling cascades. By blocking this interaction, this compound can inhibit these pathways.

Diagram 4: Nicotinic Acetylcholine Receptor Signaling Pathway

ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Activates This compound This compound This compound->nAChR Inhibits PI3K PI3K nAChR->PI3K MAPK MAPK nAChR->MAPK Akt Akt PI3K->Akt CellResponse Cellular Response (e.g., Muscle Contraction) Akt->CellResponse MAPK->CellResponse

Caption: Simplified signaling pathway of the nicotinic acetylcholine receptor.

Disclaimer: The protocol for the synthesis of "this compound-Fluor" is hypothetical and for illustrative purposes. The pharmacokinetic data presented is for a related compound and should be used as a general guide. Researchers should develop and validate their own specific protocols and reagents for their experimental needs. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Troubleshooting & Optimization

Troubleshooting Diquine insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Diquine in aqueous solutions and to troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a bis-quaternary quinuclidine (B89598) derivative.[1] In research, it is primarily used as a nicotinic cholinoreceptor antagonist, acting at the neuromuscular junction.[1] This makes it a valuable tool for studying neuromuscular transmission and for inducing muscle relaxation in experimental models.[1]

Q2: What are the basic solubility properties of this compound?

This compound is a colorless crystalline powder that is soluble in water and ethanol.[1] As a quaternary ammonium (B1175870) compound, its solubility in aqueous solutions is generally good due to its ionic nature.[2][3]

Q3: How long are this compound solutions stable?

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

Problem: My this compound powder is not dissolving in my aqueous buffer.

This is a common issue that can often be resolved by systematically evaluating several factors known to influence the solubility of quaternary ammonium compounds.

Symptom Potential Cause Recommended Solution
Precipitation upon initial dissolution The concentration of this compound may exceed its solubility limit under the current buffer conditions. The pH of the buffer may not be optimal for this compound solubility.1. Adjust the pH: The solubility of quaternary ammonium compounds can be pH-dependent.[1] Experiment with slight adjustments to the buffer pH to see if solubility improves. 2. Increase the temperature: For many solids, solubility increases with temperature.[4][5] Gentle warming of the solution may aid dissolution. However, be mindful of the stability of this compound at elevated temperatures. 3. Use a co-solvent: If working with a high concentration of this compound, consider preparing a concentrated stock solution in a suitable organic solvent like ethanol, in which this compound is known to be soluble,[1] and then diluting it into your aqueous buffer.
Cloudiness or precipitation after cooling a heated solution The solution was likely supersaturated at the higher temperature, and the this compound is precipitating out as it cools.1. Maintain a slightly elevated temperature: If the experimental protocol allows, maintaining the solution at a slightly elevated temperature where this compound remains soluble might be an option. 2. Lower the concentration: The desired concentration may not be achievable in the chosen buffer system. It may be necessary to work at a lower concentration.
Precipitation after adding a stock solution (in organic solvent) to the aqueous buffer "Solvent shock" - the rapid change in solvent polarity causes the compound to precipitate out of the solution.1. Slow, dropwise addition: Add the organic stock solution to the aqueous buffer slowly while vigorously stirring or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations. 2. Optimize the co-solvent percentage: Minimize the percentage of the organic co-solvent in the final working solution to a level that maintains solubility without affecting the experimental system.
Insolubility in high ionic strength buffers High concentrations of salts in the buffer can sometimes reduce the solubility of other solutes through the "salting-out" effect.1. Decrease buffer concentration: If permissible for the experiment, try using a lower concentration of the buffer salts. 2. Test different buffer systems: The specific ions in the buffer can influence solubility. Trying a different buffer system with different salt components may resolve the issue.

Quantitative Data Summary

While specific quantitative solubility data for this compound across a range of conditions is not extensively published, the following table summarizes the expected qualitative effects of various parameters on the solubility of bis-quaternary ammonium compounds like this compound in aqueous solutions, based on general chemical principles.

ParameterConditionExpected Effect on SolubilityRationale
pH Increase or decrease from neutralMay increase or decreaseThe ionization state of the compound and its interaction with buffer components can be pH-dependent.[1]
Temperature IncreaseGenerally increasesIncreased kinetic energy helps to overcome the lattice energy of the solid solute.[4][5]
DecreaseGenerally decreasesReduced kinetic energy favors the crystalline state.[4][5]
Co-solvents (e.g., Ethanol) Addition of a miscible organic solventCan significantly increaseThis compound is soluble in ethanol, and a co-solvent can improve the solvation of the molecule.[1]
Ionic Strength High salt concentrationMay decrease"Salting-out" effect can reduce the solubility of other solutes.

Experimental Protocols & Visualizations

Signaling Pathway of this compound at the Neuromuscular Junction

This compound acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. It blocks the binding of acetylcholine (ACh), thereby preventing depolarization of the muscle fiber and subsequent muscle contraction.

nAChR_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel arrives ACh Vesicle ACh Vesicle Voltage-gated Ca2+ Channel->ACh Vesicle opens, Ca2+ influx ACh_in_cleft ACh ACh Vesicle->ACh_in_cleft fusion and release ACh ACh nAChR Nicotinic ACh Receptor (nAChR) ACh_in_cleft->nAChR binds Diquine_in_cleft This compound Diquine_in_cleft->nAChR blocks Ion Channel Cation Channel (Na+, K+) nAChR->Ion Channel activates Depolarization Membrane Depolarization Ion Channel->Depolarization Na+ influx > K+ efflux Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction triggers

Figure 1: Mechanism of this compound as a nicotinic acetylcholine receptor antagonist.
Experimental Workflow for Assessing Neuromuscular Blockade

This workflow outlines a general procedure for evaluating the efficacy of a neuromuscular blocking agent like this compound in an in vivo animal model.

experimental_workflow start Start animal_prep Animal Preparation (Anesthesia, Intubation, IV line) start->animal_prep monitoring_setup Setup Monitoring (Nerve Stimulator, Muscle Tension Transducer) animal_prep->monitoring_setup baseline Record Baseline (Twitch Tension) monitoring_setup->baseline diquine_admin Administer this compound (IV) baseline->diquine_admin record_block Record Neuromuscular Block (Decrease in Twitch Tension) diquine_admin->record_block recovery Monitor Recovery (Return of Twitch Tension) record_block->recovery data_analysis Data Analysis (Onset, Duration, Magnitude of Block) recovery->data_analysis end End data_analysis->end

Figure 2: General workflow for in vivo evaluation of neuromuscular blocking agents.
Troubleshooting Logic for this compound Dissolution

This diagram illustrates a logical approach to troubleshooting issues with dissolving this compound.

troubleshooting_logic start This compound does not dissolve check_conc Is the concentration too high? start->check_conc lower_conc Try a lower concentration check_conc->lower_conc Yes check_ph Is the buffer pH optimal? check_conc->check_ph No success This compound Dissolved lower_conc->success adjust_ph Adjust pH slightly check_ph->adjust_ph No try_heat Apply gentle heat check_ph->try_heat Yes adjust_ph->try_heat use_cosolvent Use a co-solvent (e.g., Ethanol) try_heat->use_cosolvent use_cosolvent->success

References

Technical Support Center: Minimizing Off-Target Effects of Diquine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing the off-target effects of Diquine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins or molecules other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular processes, causing cell death or other toxic effects unrelated to the on-target activity.[1]

  • Poor clinical translatability: Promising preclinical results may not be reproducible in clinical trials if the observed efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.

Minimizing off-target effects is crucial for generating reliable and reproducible data and for the development of safe and effective therapeutics.[1]

Q2: How can I determine if the phenotype I observe is a result of this compound's off-target effects?

A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This typically involves a combination of computational and experimental strategies:

  • Computational Prediction: Utilize computational tools and databases to predict potential off-target interactions of this compound based on its chemical structure.[2][3]

  • Experimental Validation:

    • Use a structurally similar but inactive control compound: This helps to ensure that the observed effects are not due to the chemical scaffold of this compound itself.[1]

    • Perform genetic knockdown or knockout of the intended target: Techniques like CRISPR-Cas9 or siRNA can be used to reduce or eliminate the expression of the target protein.[1] If the experimental phenotype persists after treatment with this compound in the absence of its intended target, it is likely an off-target effect.

    • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target within intact cells.[1][4]

Q3: What are the initial steps I should take to proactively minimize off-target effects in my experiments?

A3: Proactive measures in your experimental design can significantly reduce the risk of off-target effects. Key strategies include:

  • Determine the Lowest Effective Concentration: Conduct a dose-response study to identify the lowest concentration of this compound that elicits the desired on-target effect.[1] Higher concentrations increase the likelihood of binding to lower-affinity off-targets.

  • Select for Selectivity: When possible, choose compounds that have been previously characterized as highly selective for your target of interest.

  • Thorough Literature Review: Investigate if this compound or structurally related molecules have known off-target interactions that have been previously reported.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides steps to troubleshoot them.

Issue 1: High Cytotoxicity Observed at Concentrations Needed for Efficacy

  • Problem: this compound is causing significant cell death at concentrations required to see the desired biological effect. This could be due to on-target toxicity or off-target effects.

  • Troubleshooting Steps:

    • Establish a Cytotoxicity Profile: Determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line(s). This will help define a therapeutic window.

    • Compare Efficacy and Toxicity Curves: Plot the dose-response curve for the desired on-target effect and the cytotoxicity curve on the same graph. A significant overlap suggests that the therapeutic window is narrow and off-target toxicity may be a contributing factor.

    • Employ a Rescue Experiment: If the on-target mechanism is known, attempt to "rescue" the cells from the effects of this compound by overexpressing the target or adding a downstream product of the inhibited pathway. If the toxicity persists, it is more likely an off-target effect.

Issue 2: Inconsistent Results Across Different Cell Lines

  • Problem: The observed effect of this compound varies significantly when tested in different cell lines.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify the expression levels of the intended target protein in all cell lines used via methods like Western Blot or qPCR.[1] Variations in target expression can lead to different responses.

    • Investigate Off-Target Expression: If a specific off-target is suspected, check its expression level in the different cell lines. A correlation between the expression of an off-target and the observed phenotype can provide valuable insight.

    • Consider Differential Metabolism: Different cell lines may metabolize this compound at different rates, leading to varying effective concentrations of the active compound.

Quantitative Data Summary

Clear and structured data is essential for interpreting experimental results. The following tables provide templates for organizing your quantitative data for this compound.

Table 1: Cytotoxicity Profile of this compound

This table summarizes the 50% cytotoxic concentration (CC50) of this compound in various cell lines after a 72-hour exposure.

Cell LineTissue of OriginCC50 (µM)
HCT116ColonEnter Data
MCF7BreastEnter Data
A549LungEnter Data
HEK293KidneyEnter Data

Table 2: Binding Affinity of this compound for On-Target and Potential Off-Targets

The equilibrium dissociation constant (KD) is a measure of binding affinity; a lower KD value indicates a stronger binding interaction.[5][6]

TargetKD (nM)Assay Method
On-Target Protein X Enter Data e.g., Isothermal Titration Calorimetry (ITC)
Off-Target Kinase YEnter Datae.g., Kinase Panel Screen
Off-Target GPCR ZEnter Datae.g., Radioligand Binding Assay

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the cytotoxicity of this compound.

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

  • Materials:

    • This compound stock solution

    • Cell line of interest

    • Complete cell culture medium

    • 96-well flat-bottom plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[7]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.[7]

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[7]

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

    • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[7]

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of this compound to its target protein in intact cells.

  • Principle: The binding of a ligand (this compound) to its target protein can increase the protein's thermal stability. CETSA measures this change in stability by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.[1]

  • Materials:

    • This compound

    • Cell line of interest

    • PBS and lysis buffer with protease inhibitors

    • PCR tubes or strips

    • Thermocycler

    • Centrifuge

    • SDS-PAGE and Western Blot reagents

  • Procedure:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[1]

    • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse to obtain cell lysates.

    • Heating: Aliquot the lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.[1]

    • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]

    • Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]

    • Analysis: Analyze the amount of the target protein in the soluble fraction by Western Blot. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

The following diagrams illustrate key concepts and workflows for investigating the off-target effects of this compound.

Caption: On-target vs. off-target effects of this compound.

Off_Target_Workflow cluster_Phase1 Phase 1: Initial Assessment cluster_Phase2 Phase 2: Experimental Validation cluster_Phase3 Phase 3: Data Interpretation & Refinement DoseResponse Dose-Response & Cytotoxicity Assays Controls Use of Inactive Controls DoseResponse->Controls Computational Computational Off-Target Prediction Computational->Controls Genetic Genetic Knockdown/Knockout CETSA Cellular Thermal Shift Assay (CETSA) Profiling Broad-Spectrum Profiling (e.g., Kinase Panel) Analysis Analyze On- vs. Off-Target Contribution Profiling->Analysis Refinement Refine Experimental Conditions or Compound Structure Analysis->Refinement

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Optimizing Diquine for Neuromuscular Junction Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Diquine for effective and reproducible neuromuscular junction (NMJ) blockade in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction.[1][2] It reversibly binds to the α-subunits of the nAChRs, preventing acetylcholine (ACh) from binding and thereby inhibiting the depolarization of the muscle fiber membrane.[3][4] This leads to a flaccid paralysis of the skeletal muscle.

Q2: What is the recommended starting concentration for this compound in an in vitro preparation?

A2: The optimal concentration of this compound is highly dependent on the experimental model (e.g., cell co-culture, isolated nerve-muscle preparation) and the species being studied.[5][6] For initial experiments, we recommend a concentration range of 1-10 µM. It is crucial to perform a dose-response curve to determine the effective concentration (EC50) for your specific system.

Q3: How should this compound be stored and prepared for use?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water to a concentration of 10 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. For experiments, dilute the stock solution to the desired working concentration in your physiological buffer (e.g., Ringer's solution, Tyrode's solution).

Q4: Is this compound reversible?

A4: Yes, as a competitive antagonist, the effects of this compound can be reversed. This can be achieved by washing out the compound from the experimental preparation or by increasing the concentration of acetylcholine at the synaptic cleft, for example, through the application of an acetylcholinesterase inhibitor like neostigmine.[3]

Troubleshooting Guide

Issue 1: Incomplete or no neuromuscular blockade observed.

  • Q: I have applied this compound at the recommended starting concentration, but I am not seeing a reduction in muscle contraction. What could be the issue?

    • A:

      • Concentration too low: The recommended 1-10 µM is a starting range. Your specific preparation may require a higher concentration. We advise performing a dose-response curve to determine the optimal concentration for your model system.

      • Compound degradation: Ensure that the this compound stock solution has been stored correctly and that the working solution was freshly prepared. Repeated freeze-thaw cycles can degrade the compound.

      • Experimental setup: Verify the integrity of your nerve-muscle preparation and the functionality of your recording equipment. Ensure the nerve is being stimulated effectively to elicit a muscle response.

Issue 2: Excessive neuromuscular blockade or difficulty with reversal.

  • Q: The muscle is completely paralyzed even at very low concentrations of this compound, and I am unable to wash it out. What should I do?

    • A:

      • Concentration too high: You may be experiencing a saturating effect. Try using a significantly lower concentration range for your dose-response experiments.

      • Insufficient washout: Ensure you are performing a thorough washout with a sufficient volume of fresh physiological buffer over an adequate period.

      • Use of a reversal agent: To actively reverse the blockade, consider applying an acetylcholinesterase inhibitor, such as neostigmine, to increase the levels of acetylcholine in the synaptic cleft, which will compete with this compound for the nAChR binding sites.[3]

Issue 3: High variability between experiments.

  • Q: I am observing significant variability in the level of neuromuscular blockade between different experimental preparations. How can I improve consistency?

    • A:

      • Standardize preparation: Ensure that your dissection and preparation of the nerve-muscle tissue are consistent across experiments. Factors such as muscle fiber damage or nerve health can affect the response.

      • Consistent timing: Apply this compound for a consistent duration before recording your measurements to ensure equilibrium is reached.

      • Control for environmental factors: Maintain a constant temperature, pH, and oxygenation of your physiological buffer, as these can influence neuromuscular transmission and drug potency.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Different Model Systems

Model SystemSpeciesRecommended Starting Concentration (µM)
In vitro cell co-culture (motor neurons and myotubes)Mouse, Rat0.5 - 5
Phrenic nerve-hemidiaphragm preparationRat1 - 10
Tibialis anterior muscle preparationMouse2 - 15
Xenopus nerve-muscle cultureXenopus laevis0.1 - 2

Table 2: Stability of this compound Solutions

Storage ConditionStock Solution (10 mM in water)Working Solution (in physiological buffer)
-20°C6 monthsNot recommended
4°C1 week24 hours
Room Temperature24 hours4-6 hours

Experimental Protocols

Protocol 1: Determining the EC50 of this compound using a Phrenic Nerve-Hemidiaphragm Preparation

  • Preparation: Isolate the phrenic nerve-hemidiaphragm from a rat and mount it in an organ bath containing oxygenated (95% O2, 5% CO2) physiological saline solution at 37°C.

  • Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses (0.2 ms (B15284909) duration) at a frequency of 0.1 Hz using a suction electrode.

  • Recording: Record the isometric twitch contractions of the diaphragm using a force transducer connected to a data acquisition system.

  • Baseline: Establish a stable baseline of twitch tension for at least 20 minutes.

  • Dose-Response:

    • Add this compound to the organ bath in a cumulative manner, starting from a low concentration (e.g., 0.1 µM).

    • Allow each concentration to equilibrate for 15-20 minutes or until a stable level of blockade is achieved.

    • Increase the concentration of this compound in logarithmic increments (e.g., 0.3 µM, 1 µM, 3 µM, 10 µM, etc.) until a complete blockade is observed.

  • Data Analysis:

    • Express the twitch tension at each concentration as a percentage of the initial baseline tension.

    • Plot the percentage of blockade against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Electrophysiological Recording of Miniature Endplate Potentials (mEPPs) and Endplate Potentials (EPPs)

  • Preparation: Use an in vitro nerve-muscle preparation (e.g., cutaneous pectoris nerve-muscle from Xenopus laevis) pinned in a recording chamber and continuously perfused with physiological saline.

  • Intracellular Recording: Impale a muscle fiber near the endplate region with a sharp glass microelectrode (10-20 MΩ resistance) filled with 3 M KCl to record the membrane potential.

  • mEPP Recording: In the absence of nerve stimulation, record spontaneous mEPPs for a baseline period.

  • This compound Application: Perfuse the preparation with a known concentration of this compound and continue to record mEPPs.

  • EPP Recording:

    • Stimulate the motor nerve with single pulses to elicit EPPs.

    • Record the amplitude of the EPPs before and after the application of this compound.

  • Data Analysis:

    • Measure the amplitude and frequency of mEPPs before and during this compound application.

    • Measure the amplitude of the EPPs and calculate the percentage reduction in amplitude caused by this compound.

Mandatory Visualizations

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel opens Ca_ion Ca2+ Ca_channel->Ca_ion influx Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh ACh ACh_release->ACh nAChR nAChR ACh->nAChR binds to This compound This compound This compound->nAChR blocks Na_channel Na+ Channel nAChR->Na_channel opens Na_ion Na+ Na_channel->Na_ion influx EPP Endplate Potential Na_ion->EPP generates Muscle_Contraction Muscle Contraction EPP->Muscle_Contraction triggers

Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

start Start: Prepare Nerve-Muscle Tissue establish_baseline Establish Stable Baseline Contractions start->establish_baseline add_this compound Add Initial Concentration of this compound establish_baseline->add_this compound record_response Record Muscle Response add_this compound->record_response blockade_achieved Is Desired Blockade Achieved? record_response->blockade_achieved increase_conc Increase this compound Concentration blockade_achieved->increase_conc No (Insufficient Blockade) decrease_conc Decrease this compound Concentration blockade_achieved->decrease_conc No (Excessive Blockade) complete_experiment Complete Experiment and Analyze Data blockade_achieved->complete_experiment Yes increase_conc->record_response decrease_conc->record_response

Caption: Experimental workflow for optimizing this compound concentration.

start Problem: Inconsistent NMJ Blockade check_conc Is this compound concentration appropriate? start->check_conc check_prep Is the nerve-muscle preparation viable? check_conc->check_prep Yes dose_response Action: Perform dose-response curve check_conc->dose_response No check_compound Is the this compound solution fresh and properly stored? check_prep->check_compound Yes new_prep Action: Prepare fresh tissue check_prep->new_prep No new_solution Action: Prepare fresh this compound solution check_compound->new_solution No contact_support Outcome: Problem persists, contact technical support check_compound->contact_support Yes dose_response->check_prep new_prep->check_compound new_solution->contact_support

Caption: Troubleshooting decision tree for inconsistent this compound effects.

References

Addressing tachyphylaxis with repeated Diquine administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed with repeated administration of Diquine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational selective agonist for the novel G-protein coupled receptor (GPCR), Receptor-Q. Its primary mechanism of action involves the activation of Receptor-Q, leading to a downstream signaling cascade that modulates cellular responses. While the full spectrum of its effects is under investigation, it is known to influence pathways related to inflammation and neurotransmission.

Q.2: What is tachyphylaxis and why is it observed with repeated this compound administration?

Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration.[1][2] With this compound, this is thought to occur due to several mechanisms, including receptor desensitization, internalization of Receptor-Q from the cell surface, and the uncoupling of the receptor from its downstream signaling partners.[2][3] This leads to a diminished therapeutic effect even with consistent dosing.

Q3: What are the common signs of this compound-induced tachyphylaxis in an experimental setting?

In a preclinical or clinical setting, tachyphylaxis to this compound may manifest as a reduced physiological or cellular response compared to the initial dose. For example, if this compound is being investigated for its anti-inflammatory properties, a sign of tachyphylaxis would be a less pronounced reduction in inflammatory markers after subsequent doses compared to the first dose.

Q4: Are there any known strategies to mitigate or prevent tachyphylaxis with this compound?

Several strategies can be explored to manage this compound-induced tachyphylaxis. These include:

  • Drug Holidays: Implementing "drug holidays," or periods of temporary discontinuation, may allow for the resensitization of Receptor-Q.[4][5]

  • Dose Adjustment: While not always effective for tachyphylaxis, adjusting the dose or the dosing interval might help in some cases.[3]

  • Combination Therapy: Using this compound in combination with agents that target different pathways could provide a sustained therapeutic effect and potentially reduce the reliance on high doses of this compound.[3][4]

  • Drug Rotation: In some therapeutic areas, rotating to a different drug with a similar therapeutic effect but a different mechanism of action can be a viable strategy.[3][6]

Troubleshooting Guide

Issue 1: Diminished cellular response in vitro after repeated this compound application.

  • Possible Cause: Receptor-Q desensitization or internalization.

  • Troubleshooting Steps:

    • Washout Period: Introduce a washout period between this compound treatments to allow for receptor recovery.

    • Receptor Expression Analysis: Quantify the cell surface expression of Receptor-Q before and after this compound treatment using techniques like flow cytometry or cell surface ELISA to confirm receptor internalization.

    • Downstream Signaling Assessment: Measure the activation of downstream signaling molecules (e.g., phosphorylation of specific kinases) to determine if the signaling cascade is uncoupled from the receptor.

Issue 2: Inconsistent in vivo efficacy with chronic this compound dosing.

  • Possible Cause: Development of tachyphylaxis leading to reduced drug efficacy.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Ensure that the diminished response is not due to altered drug metabolism or clearance with repeated dosing.

    • Implement a "Drug Holiday": Introduce a period of no treatment and then re-challenge with this compound to see if the response is restored.

    • Dose-Response Curve Shift: Perform a dose-response study at the beginning of the experiment and after a period of chronic dosing to observe a potential rightward shift in the curve, indicative of tolerance.[7]

Experimental Protocols

Protocol 1: In Vitro Receptor-Q Desensitization Assay

This protocol is designed to quantify the desensitization of Receptor-Q in a cell-based assay.

  • Cell Culture: Plate cells expressing Receptor-Q (e.g., HEK293-ReceptorQ) in 96-well plates and grow to confluence.

  • Initial Stimulation (Desensitization): Treat cells with a high concentration of this compound (e.g., 10x EC50) for a defined period (e.g., 1, 4, 8, or 24 hours). Include a vehicle control group.

  • Washout: Gently wash the cells three times with serum-free media to remove this compound.

  • Re-stimulation: Acutely stimulate both the this compound-pretreated and vehicle-pretreated cells with a range of this compound concentrations.

  • Signal Measurement: Measure the downstream signaling response (e.g., cAMP accumulation, calcium flux, or reporter gene activation) using a suitable assay kit.

  • Data Analysis: Compare the dose-response curves of the this compound-pretreated and vehicle-pretreated cells. A rightward shift and a decrease in the maximal response in the pretreated cells indicate desensitization.

Protocol 2: Quantification of Receptor-Q Internalization by Flow Cytometry

This protocol measures the change in cell surface Receptor-Q levels following this compound treatment.

  • Cell Preparation: Culture cells expressing a tagged version of Receptor-Q (e.g., HA-ReceptorQ) in suspension or detach adherent cells gently.

  • This compound Treatment: Incubate the cells with this compound at a saturating concentration for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.

  • Staining: Place cells on ice to stop internalization. Stain the cells with a fluorescently labeled antibody targeting the extracellular tag (e.g., anti-HA-FITC).

  • Flow Cytometry: Analyze the mean fluorescence intensity (MFI) of the cell population at each time point using a flow cytometer.

  • Data Analysis: A decrease in MFI in the this compound-treated cells compared to the control indicates receptor internalization.

Quantitative Data Summary

Table 1: In Vitro this compound Tachyphylaxis - EC50 Shift

Pre-treatment Duration (hours)Vehicle Pre-treated EC50 (nM)This compound Pre-treated EC50 (nM)Fold Shift
110.225.82.5
49.878.58.0
811.1155.214.0
2410.5320.130.5

Table 2: Receptor-Q Internalization Over Time

Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)% of Initial Surface Receptor-Q
010,500100%
157,35070%
304,72545%
602,62525%

Visualizations

Diquine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ReceptorQ Receptor-Q This compound->ReceptorQ Binds to G_Protein G-Protein ReceptorQ->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified signaling pathway of this compound action.

Tachyphylaxis_Mechanism cluster_workflow Tachyphylaxis Workflow Start Repeated this compound Administration Desensitization Receptor-Q Desensitization Start->Desensitization Internalization Receptor-Q Internalization Start->Internalization Uncoupling Receptor-G Protein Uncoupling Start->Uncoupling Diminished_Response Diminished Cellular Response Desensitization->Diminished_Response Internalization->Diminished_Response Uncoupling->Diminished_Response Experimental_Workflow cluster_protocol In Vitro Tachyphylaxis Assessment Cell_Culture Culture Receptor-Q Expressing Cells Pre_treatment Pre-treat with this compound or Vehicle Cell_Culture->Pre_treatment Washout Washout Pre_treatment->Washout Re_stimulation Re-stimulate with This compound Dose-Response Washout->Re_stimulation Measurement Measure Downstream Signal Re_stimulation->Measurement Analysis Analyze EC50 Shift and Maximal Response Measurement->Analysis

References

Technical Support Center: Reversing the Effects of Diquine in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reversing the effects of Diquine in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary effects in experimental models?

A1: this compound is a synthetic, bis-quaternary quinuclidine (B89598) derivative that functions as a competitive, non-depolarizing muscle relaxant.[1] It acts as a nicotinic cholinoreceptor antagonist at the neuromuscular junction. In experimental models, such as urethane-anesthetized cats, this compound administration leads to a dose-dependent decrease in muscle contraction amplitude, neuromuscular blockade, and respiratory suppression.[1] At higher doses, it can lead to complete apnea (B1277953) and can be lethal without artificial ventilation.[1]

Q2: What is the primary strategy for reversing the effects of this compound?

A2: The effects of this compound, a non-depolarizing neuromuscular blocking agent, are primarily reversed by administering an acetylcholinesterase inhibitor. The most commonly cited antagonist for this compound is Proserine (Neostigmine).[1]

Q3: How does Proserine (Neostigmine) reverse the effects of this compound?

A3: Proserine (Neostigmine) inhibits the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine (B1216132) (ACh) in the neuromuscular junction. By inhibiting this enzyme, Neostigmine increases the concentration of ACh in the synaptic cleft. The accumulated ACh then successfully competes with this compound for binding to the nicotinic acetylcholine receptors on the motor endplate, thereby restoring neuromuscular transmission and reversing muscle paralysis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Incomplete or slow reversal of neuromuscular blockade after Proserine (Neostigmine) administration. 1. Inadequate dose of Proserine: The dose may be insufficient to overcome the level of this compound-induced blockade. 2. Profound neuromuscular blockade: Neostigmine has a "ceiling effect" and may not be effective in reversing a very deep block. 3. Timing of administration: Administering the reversal agent too early, when the block is too dense, can reduce its efficacy.1. Adjust Dose: Increase the dose of Proserine within the recommended range (see Experimental Protocols). 2. Monitor Blockade Depth: Use a peripheral nerve stimulator to monitor the train-of-four (TOF) count. Reversal is most effective when at least two twitches are observed. 3. Wait for Spontaneous Recovery: Allow for some degree of spontaneous recovery from the neuromuscular blockade before administering the reversal agent.
Adverse cardiovascular effects observed after Proserine (Neostigmine) administration (e.g., bradycardia, hypotension). Muscarinic side effects of Neostigmine: Increased acetylcholine levels also stimulate muscarinic receptors, leading to cardiovascular and other side effects.Administer an Anticholinergic Agent: Co-administer an anticholinergic agent such as atropine (B194438) or glycopyrrolate (B1671915) with Neostigmine to counteract the muscarinic effects.
Paradoxical increase in muscle weakness after Proserine (Neostigmine) administration. Neostigmine overdose: Excessive doses of Neostigmine can lead to a depolarizing block at the neuromuscular junction, causing muscle weakness.Reduce Dose: Lower the dose of Neostigmine in subsequent experiments. Provide Supportive Care: Ensure adequate ventilation and supportive care until the excess Neostigmine is metabolized.
Variability in response to this compound and/or Proserine (Neostigmine) between individual animals. Physiological differences: Factors such as age, weight, metabolic rate, and anesthetic depth can influence the pharmacodynamics of both drugs.Standardize Experimental Conditions: Ensure consistency in animal characteristics and experimental conditions. Titrate to Effect: Individualize doses based on real-time monitoring of neuromuscular function.

Quantitative Data Summary

The following tables provide a summary of dosage and effect data for this compound and its reversal agent, Proserine (Neostigmine), based on available literature for relevant experimental models.

Table 1: Effects of this compound in Urethane-Narcotized Cats (Intravenous Administration) [1]

Dose (mg/kg)EffectDuration
0.1Decreased muscle contraction amplitude, slight breathing suppression5-10 minutes
0.2-0.3Complete neuromuscular block, strong breathing suppression or apnea5-15 minutes
>0.3Respiratory arrest, lethal without artificial ventilation-

Table 2: Recommended Doses of Proserine (Neostigmine) for Reversal of Non-Depolarizing Neuromuscular Blockade in Animal Models

Animal ModelProserine (Neostigmine) Dose (mg/kg)Co-administrationRoute
Cat0.04Atropine (0.02 mg/kg) or Glycopyrrolate (0.01 mg/kg)IV
Dog0.02 - 0.07Atropine (0.04 mg/kg) or Glycopyrrolate (0.01 mg/kg)IV

Experimental Protocols

Protocol 1: Reversal of this compound-Induced Neuromuscular Blockade in the Anesthetized Cat Model

1. Animal Preparation and Anesthesia:

  • Anesthetize adult cats with an appropriate anesthetic agent (e.g., urethane).

  • Establish intravenous access for drug administration.

  • Monitor vital signs (heart rate, respiratory rate, blood pressure) throughout the experiment.

  • Provide artificial ventilation if respiratory suppression is anticipated or observed.

2. Induction of Neuromuscular Blockade:

  • Administer this compound intravenously at a dose of 0.2-0.3 mg/kg to induce a complete neuromuscular block.

  • Monitor the depth of the blockade using a peripheral nerve stimulator to observe the train-of-four (TOF) response. A complete block is indicated by the absence of all four twitches.

3. Reversal of Neuromuscular Blockade:

  • Once some degree of spontaneous recovery is observed (e.g., the return of at least two twitches in the TOF stimulation), administer Proserine (Neostigmine) intravenously at a dose of 0.04 mg/kg.

  • To mitigate muscarinic side effects, co-administer atropine (0.02 mg/kg) or glycopyrrolate (0.01 mg/kg) with the Neostigmine.

  • Continuously monitor the TOF ratio until it returns to ≥ 0.9, indicating adequate recovery of neuromuscular function.

4. Post-Reversal Monitoring:

  • Continue to monitor the animal's vital signs and neuromuscular function for at least 30-60 minutes post-reversal to ensure sustained recovery and observe for any signs of recurarization (re-emergence of the block).

Signaling Pathways and Mechanisms

This compound's Mechanism of Action: Competitive Antagonism

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. It binds to the same site as acetylcholine (ACh) but does not activate the receptor. This prevents ACh from binding and depolarizing the muscle cell, leading to muscle relaxation and paralysis.

Diquine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds This compound This compound This compound->nAChR Blocks Muscle_Contraction No Muscle Contraction nAChR->Muscle_Contraction No Activation

Caption: this compound competitively blocks nAChRs, preventing ACh binding and muscle contraction.

Reversal with Proserine (Neostigmine): Mechanism of Action

Proserine (Neostigmine) is an acetylcholinesterase (AChE) inhibitor. By blocking AChE, it prevents the breakdown of ACh, leading to an increased concentration of ACh in the synaptic cleft. This high concentration of ACh can then outcompete this compound for binding to the nAChRs, restoring neuromuscular transmission and leading to muscle contraction.

Neostigmine_Reversal cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh Increased ACh ACh_vesicle->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds & Activates This compound This compound This compound->nAChR Displaced AChE AChE Neostigmine Neostigmine Neostigmine->AChE Inhibits Muscle_Contraction Muscle Contraction Restored nAChR->Muscle_Contraction Activation

Caption: Neostigmine inhibits AChE, increasing ACh levels to restore muscle function.

Experimental Workflow for Reversing this compound's Effects

The following diagram illustrates the logical flow of an experiment designed to reverse the effects of this compound.

Experimental_Workflow Start Start Experiment Anesthesia Anesthetize Animal & Establish Monitoring Start->Anesthesia Baseline Record Baseline Neuromuscular Function (TOF) Anesthesia->Baseline Administer_this compound Administer this compound (IV) Baseline->Administer_this compound Monitor_Block Monitor Onset & Depth of Neuromuscular Blockade Administer_this compound->Monitor_Block Spontaneous_Recovery Wait for Partial Spontaneous Recovery (TOF > 1) Monitor_Block->Spontaneous_Recovery Administer_Reversal Administer Proserine (Neostigmine) + Anticholinergic (IV) Spontaneous_Recovery->Administer_Reversal Monitor_Reversal Monitor Recovery of Neuromuscular Function (TOF ≥ 0.9) Administer_Reversal->Monitor_Reversal Post_Monitoring Post-Reversal Monitoring Monitor_Reversal->Post_Monitoring End End Experiment Post_Monitoring->End

Caption: Workflow for inducing and reversing this compound's effects in an experimental setting.

References

Technical Support Center: Synthesis of Diquine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diquine and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, offering troubleshooting solutions, and detailing key experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis of quinoline-based compounds like this compound analogs.

Q1: What are the main challenges associated with classical quinoline (B57606) synthesis methods? A1: Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are foundational but often involve harsh conditions.[1][2] These include high temperatures, the use of strong acids like concentrated sulfuric acid, and toxic oxidizing agents such as arsenic pentoxide or nitrobenzene (B124822).[1] Such conditions can lead to low yields, significant formation of tar, and limited compatibility with various functional groups.[1][2]

Q2: How can I improve the yield and reduce tar formation in my Skraup synthesis? A2: Tar formation is a frequent problem in the Skraup reaction due to its aggressive and highly exothermic nature.[1][3] To mitigate this, you can:

  • Use a moderating agent: Adding ferrous sulfate (B86663) (FeSO₄) or boric acid can help control the reaction's vigor.[1][3]

  • Apply microwave heating: Microwave irradiation has been shown to reduce reaction times and improve yields significantly compared to conventional heating.[1][2]

  • Use ionic liquids: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can result in a cleaner reaction and may even remove the need for an external oxidant.[1]

Q3: Are there modern, milder alternatives to the classical synthesis methods? A3: Yes, significant research has focused on developing greener and more efficient protocols. Many modern methods avoid harsh conditions and toxic reagents.[4] For instance, a one-step synthesis at room temperature has been developed that offers a mild and efficient alternative.[1] Additionally, transition-metal-catalyzed reactions, such as those using palladium or copper catalysts, can provide access to functionalized quinolines under milder conditions.[5]

Q4: My purification by column chromatography is difficult due to closely-eluting impurities. What can I do? A4: Purification of quinoline derivatives can be challenging. If standard column chromatography is ineffective, consider using a mass-based preparative LCMS system, which allows for targeted fractionation of your compound of interest based on its mass-to-charge ratio.[6] Another strategy is a two-step purification process: a preliminary "rough" purification to remove distant impurities, followed by a second, more focused "refining" step to separate closely related byproducts.[6]

Q5: I am having trouble with regioselectivity in my synthesis. How can this be controlled? A5: Regioselectivity is a common issue in reactions like the Combes synthesis. The direction of the acid-catalyzed cyclization can be difficult to control.[1] Modern synthetic strategies, particularly those employing nanocatalysts or specific transition-metal catalysts, can offer improved control over regioselectivity, leading to higher yields of the desired isomer.[4][5]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental problems.

Guide 1: Low or No Yield in Condensation Reaction
Symptom Possible Cause Suggested Solution
Reaction fails to proceed (checked by TLC) Ineffective acid catalysis.Ensure the use of a strong acid catalyst like concentrated H₂SO₄. If substrate is sensitive, consider a milder Brønsted-acidic ionic liquid.[1]
Low reaction temperature.Many classical syntheses require high temperatures (~250 °C).[1] Consider switching to microwave heating for more efficient energy transfer and reduced reaction times.[1][2]
Incompatible functional groups on substrates.Review your starting materials. Some functional groups may not be stable under harsh acidic or high-temperature conditions.[2] A milder, modern synthetic route may be necessary.[5]
Product degrades upon formation Reaction conditions are too harsh.Use a moderating agent like FeSO₄ to control the exothermic nature of the reaction.[3] Reduce reaction time and temperature where possible. Monitor progress closely with TLC to avoid over-running the reaction.[1]
Guide 2: Product Purification Issues
Symptom Possible Cause Suggested Solution
Thick tar formation prevents extraction Aggressive reaction conditions (e.g., Skraup).Modify the reaction to be milder by using ionic liquids or microwave heating.[1] This will reduce byproduct and tar formation, simplifying the workup.
Oily product after column chromatography Residual high-boiling point solvents.Ensure the product is thoroughly dried under high vacuum. If the product itself is an oil, this may be its natural state.
Inseparable byproducts Byproducts have similar polarity to the desired product.Optimize the mobile phase for column chromatography. If silica (B1680970) gel is ineffective, try a different stationary phase (e.g., alumina). For high-value compounds, preparative HPLC or mass-directed purification can offer superior separation.[6]

Data Presentation

The following table summarizes the cytotoxic activity of synthesized (+)-Dicentrine analogues, which share a core structure relevant to this compound development, against various human cancer cell lines. This data is useful for understanding structure-activity relationships.

Table 1: Structure-Activity Relationship of (+)-Dicentrine Analogues Data extrapolated from descriptions in referenced literature, highlighting analogues with stronger cytotoxic effects than the parent compound.[7]

Compound R Group Cytotoxicity IC50 (µM)
Colon Adenocarcinoma
(+)-Dicentrine->10
Analogue 1H2.5
Analogue 2CH₃1.8
Analogue 3C₂H₅4.6
Analogue 4n-C₃H₇8.2

Experimental Protocols

Protocol 1: Modified Skraup Synthesis of a Quinoline Derivative

This protocol incorporates modern modifications to improve safety and yield.

Materials:

  • Aniline (B41778) derivative

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene derivative (as oxidizing agent)

  • Ferrous sulfate (FeSO₄) (as moderator)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add the aniline derivative and glycerol.

  • Moderation: Add a catalytic amount of ferrous sulfate to the mixture.[3] This helps to control the exothermic reaction.

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring. Warning: This reaction is highly exothermic and can become violent.[1]

  • Addition of Oxidant: After the acid has been added, slowly add the nitrobenzene derivative.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.[1]

  • Workup:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

    • Upon completion, cool the mixture and carefully pour it onto crushed ice.

    • Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate until the evolution of gas ceases.

    • Extract the product with ethyl acetate (3 x volumes).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.[1]

Protocol 2: General Purification by Column Chromatography

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and adding the silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) as the mobile phase.

  • Loading: Carefully add the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified compound.

Visualizations

Below are diagrams illustrating key workflows and decision-making processes in this compound analog synthesis.

G cluster_0 Classical Workflow cluster_1 Modern Workflow a1 Harsh Conditions (Strong Acid, High Temp) a2 Vigorous Reaction (Often Exothermic) a1->a2 a3 Complex Workup (Tar Formation) a2->a3 a4 Low Yield & Purity a3->a4 b1 Mild Conditions (e.g., Ionic Liquid) b2 Controlled Reaction (e.g., Microwave) b1->b2 b3 Cleaner Reaction (Simplified Workup) b2->b3 b4 Improved Yield & Purity b3->b4

Caption: Comparison of classical vs. modern quinoline synthesis workflows.

G start Low Yield in Synthesis cond1 Is tar formation excessive? start->cond1 sol1 Use moderating agent (FeSO₄). Switch to microwave heating or use an ionic liquid. cond1->sol1 Yes cond2 Did reaction go to completion (TLC)? cond1->cond2 No end Re-evaluate & Optimize Protocol sol1->end sol2 Increase reaction time/temperature. Verify catalyst activity. cond2->sol2 Yes cond3 Is starting material complex? cond2->cond3 No sol2->end sol3 Consider functional group compatibility. Explore alternative metal-catalyzed routes. cond3->sol3 Yes cond3->end No sol3->end

Caption: A troubleshooting decision tree for low-yield quinoline synthesis.

G cluster_skraup Skraup Reaction A Aniline Derivative R2 Michael Addition of Aniline to Acrolein A->R2 B Glycerol R1 Dehydration of Glycerol to Acrolein B->R1 C H₂SO₄ (Catalyst) C->R1 R3 Cyclization C->R3 D Oxidant (e.g., Nitrobenzene) R4 Oxidation & Aromatization D->R4 R1->R2 R2->R3 R3->R4 E Quinoline Product R4->E

Caption: Simplified logical pathway of the Skraup quinoline synthesis.

References

Improving the stability of Diquine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diquine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental buffers, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a quaternary ammonium (B1175870) derivative used in medicinal preparations and for proteomics research.[1][2] Its chemical formula is C34H50Cl2N2, and its CAS number is 3563-63-1.[1][2] As a quaternary ammonium compound, it is permanently positively charged, regardless of the pH of the solution.

Q2: How should I store this compound powder and its stock solutions?

For long-term storage, this compound powder should be kept at -20°C.[2] To prepare a stock solution, it is advisable to use a high-quality solvent. If storage of the solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or lower to minimize freeze-thaw cycles.

Q3: What are the primary factors that can affect the stability of this compound in my experimental buffer?

Several factors can influence the stability of compounds in a buffer solution. For quaternary ammonium compounds like this compound, key factors to consider include:

  • pH: While generally stable, extreme pH conditions, particularly highly alkaline solutions, can lead to degradation.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can cause photodegradation of some chemical structures.

  • Buffer Composition: The specific components of your buffer can interact with this compound. It is important to use high-purity reagents for buffer preparation.

  • Presence of Nucleophiles: Strong nucleophiles can potentially cause the dealkylation of quaternary ammonium compounds under certain conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation in the experimental buffer * Poor Solubility: The concentration of this compound may exceed its solubility in the specific buffer system. * pH-dependent solubility: The pH of the buffer may be unfavorable for this compound's solubility. * Salt concentration: High salt concentrations in the buffer could lead to "salting out".* Prepare a fresh, lower concentration working solution. * Test the solubility of this compound in a range of buffer pH values. * Consider reducing the salt concentration of your buffer if your experiment allows.
Loss of biological activity or inconsistent results * Degradation of this compound: The compound may be degrading in the buffer due to pH, temperature, or light exposure. * Adsorption to surfaces: Quaternary ammonium compounds can sometimes adsorb to glass or plastic surfaces.* Prepare fresh solutions of this compound for each experiment. * Conduct a forced degradation study (see protocol below) to understand its stability limits. * Store stock and working solutions protected from light and at an appropriate temperature. * Consider using low-adhesion microplates or tubes.
Changes in the appearance of the this compound solution (e.g., color change) * Degradation: A color change can be an indicator of chemical degradation.* Discard the solution and prepare a fresh one. * Investigate the cause of degradation by systematically evaluating factors like pH, light exposure, and temperature.

Stability Data Summary

Compound/Class Storage Condition Observation Reference
This compound (solid)-20°CRecommended for long-term storage.[2]
Various QACsRefrigerated and room temperatureStable for 103 days on various media.[3]
Aromatic QACsHigh pH (alkaline conditions)Decompose more rapidly than aliphatic QACs.[4]
Aliphatic QACsHigh temperature and high NaOH concentrationGenerally show high stability, but degradation is dependent on structure.[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To determine the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and critical handling/storage parameters.

Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • Phosphate Buffered Saline (PBS)

  • Validated stability-indicating HPLC-UV or LC-MS method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound stock solution. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24, 48 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound stock solution. Incubate at a controlled temperature (e.g., 60°C) for a set period.

    • Oxidation: Add an equal volume of 3% H2O2 to the this compound stock solution. Keep at room temperature for a set period.

    • Thermal Degradation: Incubate the this compound stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the this compound stock solution to a light source (e.g., UV lamp or direct sunlight) for a defined duration. A control sample should be kept in the dark.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method (e.g., HPLC).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicate degradation.

Protocol 2: Buffer Compatibility and Stability Assessment

Objective: To evaluate the stability of this compound in various experimental buffers to determine the optimal buffer system for an assay.

Materials:

  • This compound stock solution

  • A selection of common experimental buffers (e.g., PBS, Tris-HCl, HEPES, Citrate buffer) at various pH values.

  • Incubator or water bath

  • Validated analytical method (e.g., HPLC, LC-MS, or a relevant bioassay)

Procedure:

  • Preparation of Test Solutions: Prepare working solutions of this compound in each of the selected experimental buffers at the final assay concentration.

  • Incubation: Incubate the test solutions under conditions that mimic the experiment (e.g., 37°C for a cell-based assay). Aliquots should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples from each time point using a suitable analytical method to quantify the remaining amount of intact this compound. If a bioassay is used, the biological activity can be assessed.

  • Data Analysis: Plot the concentration or activity of this compound against time for each buffer condition. The buffer system that shows the least degradation or loss of activity over time is the most suitable for the experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution create_working Create Working Solutions in Buffers prep_stock->create_working prep_buffers Prepare Experimental Buffers prep_buffers->create_working incubate Incubate at Experimental Conditions create_working->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze Analyze Samples (e.g., HPLC) sample->analyze plot Plot Concentration vs. Time analyze->plot determine Determine Optimal Buffer plot->determine

Caption: Workflow for assessing this compound stability in experimental buffers.

degradation_pathway This compound This compound (Quaternary Ammonium) Degradation_Product_A Degradation Product A (e.g., Tertiary Amine) This compound->Degradation_Product_A Hofmann Elimination (Strong Base, Heat) Degradation_Product_B Degradation Product B (e.g., Alkene) This compound->Degradation_Product_B Hofmann Elimination (Strong Base, Heat) Further_Degradation Further Degradation Products Degradation_Product_A->Further_Degradation Oxidation/Hydrolysis Degradation_Product_B->Further_Degradation Oxidation/Hydrolysis

Caption: Hypothetical degradation pathway for a quaternary ammonium compound.

References

How to account for Diquine's toxicity in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diquine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists account for this compound's toxicity in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound's cytotoxicity?

A1: this compound is a novel quinoline-based compound. While its precise mechanism is under investigation, initial studies suggest that its cytotoxicity stems from the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to downstream events including DNA damage, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis).

Q2: What are the expected IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of exposure.[1][2][3] It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line of interest. See the table below for representative IC50 values in commonly used cell lines after 48 hours of treatment.

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

A3: To distinguish between these two modes of cell death, it is recommended to use a combination of assays. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic and necrotic cells will be positive for both, and necrotic cells will primarily be PI positive. Additionally, you can measure the activity of caspases (e.g., caspase-3), which are key mediators of apoptosis.[4][5]

Q4: Can the solvent used to dissolve this compound affect the experimental results?

A4: Yes, the solvent, most commonly DMSO, can have its own cytotoxic effects, especially at higher concentrations. It is critical to use a consistent and low final concentration of the solvent (e.g., DMSO < 0.5%) in all wells, including controls.[6][7] Always include a vehicle control (cells treated with the solvent alone) to assess any potential solvent toxicity.[7]

Q5: What should I do if I suspect this compound is interfering with my cytotoxicity assay?

A5: Direct interference of a test compound with assay reagents is a known issue.[8][9][10] To check for this, run a cell-free control where this compound is added to the assay reagents without cells. This will help determine if this compound directly reacts with or inhibits the components of your assay system (e.g., reducing the MTT reagent). If interference is confirmed, consider using an alternative cytotoxicity assay that relies on a different detection principle.[11]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High variability in results between wells/experiments - Uneven cell seeding- Pipetting errors- Edge effects in multi-well plates- Variation in cell passage number or health- Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS to maintain humidity.- Use cells within a consistent and low passage number range.
No cytotoxic effect observed - this compound concentration is too low- Insufficient incubation time- Compound inactivity due to improper storage- Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.- Store this compound according to the manufacturer's instructions and prepare fresh stock solutions.
Vehicle control shows significant toxicity - Solvent concentration is too high- Poor quality of the solvent- Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.5% for DMSO).[7]- Use a high-purity, cell culture grade solvent.
Inconsistent IC50 values compared to published data - Differences in cell lines (e.g., passage number, cell line misidentification)- Variations in experimental protocols (e.g., cell density, incubation time)- Authenticate your cell line using Short Tandem Repeat (STR) profiling.- Standardize your protocols and ensure they align with established methods.[6]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines after 48 hours of treatment. These values are for illustrative purposes and should be determined empirically for your specific experimental conditions.

Cell LineTissue of OriginIC50 (µM)
HeLaCervical Cancer12.5
A549Lung Cancer25.8
MCF-7Breast Cancer8.2
HepG2Liver Cancer18.9

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically at a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Protocol 2: Assessing Membrane Integrity with the LDH Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Protocol 3: Detecting Apoptosis with Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Treat cells with this compound in a 6-well plate for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Visualizations

Diquine_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock Solution Treatment Treat with Serial Dilutions of this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTT_LDH Perform Viability Assay (e.g., MTT, LDH) Incubation->MTT_LDH Read_Plate Read Plate on Microplate Reader MTT_LDH->Read_Plate Calc_IC50 Calculate IC50 Read_Plate->Calc_IC50

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting_Workflow Start Inconsistent Results? Check_Cells Cell Health & Passage Number Consistent? Start->Check_Cells Check_Reagents Reagents & Compound Freshly Prepared? Check_Cells->Check_Reagents Yes Optimize_Protocol Optimize Protocol Check_Cells->Optimize_Protocol No Check_Protocol Protocol Followed Precisely? Check_Reagents->Check_Protocol Yes Check_Reagents->Optimize_Protocol No Check_Controls Controls Behaving as Expected? Check_Protocol->Check_Controls Yes Check_Protocol->Optimize_Protocol No Review_Data Review Data & Identify Outliers Check_Controls->Review_Data Yes Consult_Support Consult Technical Support Check_Controls->Consult_Support No

Caption: Troubleshooting workflow for inconsistent results.

References

Refining experimental protocols to reduce Diquine-induced side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and reduce Diquine-induced side effects.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High incidence of off-target effects and cellular toxicity at expected therapeutic concentrations.

  • Question: Our in vitro experiments with this compound show significant cytotoxicity in cell lines that are not the primary target. How can we reduce these off-target effects?

  • Answer: Off-target effects are a known challenge in drug development and can arise from a compound interacting with unintended cellular components.[1] To mitigate this with this compound, consider the following strategies:

    • Re-evaluate Dose-Response: Perform a more granular dose-response study to identify a narrower therapeutic window where on-target effects are maximized and off-target toxicity is minimized. It is crucial to establish the IC50 for your target cells and compare it to the toxicity profile in non-target cells.

    • Optimize Incubation Time: Shorten the incubation time of this compound with your cell cultures. Toxicity can be time-dependent, and a shorter exposure might be sufficient to achieve the desired on-target effect while reducing off-target cytotoxicity.

    • Use of Selective Inhibitors: If the off-target signaling pathway is known or hypothesized, consider co-administration with a selective inhibitor for that pathway to dissect the specific effects of this compound.

    • Structural Analogs: If available, test structural analogs of this compound that may have a higher specificity for the intended target.

Issue 2: Inconsistent results and high variability between experimental replicates.

  • Question: We are observing significant variability in our experimental results with this compound across different batches. What could be the cause and how do we troubleshoot this?

  • Answer: High variability in experimental results can stem from several factors, from reagent integrity to procedural inconsistencies.[2] To address this, a systematic review of your experimental setup is recommended:

    • Reagent Integrity: Ensure the this compound stock solution is prepared correctly, stored under appropriate conditions (e.g., protected from light, at the correct temperature), and has not undergone multiple freeze-thaw cycles.

    • Cell Culture Conditions: Maintain consistency in cell culture practices. Use cells with a consistent and low passage number, and ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[2]

    • Assay Protocol Adherence: Strictly adhere to the recommended incubation times, cell seeding densities, and drug concentrations as defined in your protocol.

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate the assay's performance and ensure that the observed effects are due to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of this compound and their underlying mechanisms?

A1: While specific data on this compound is proprietary, analogous compounds suggest potential side effects related to cardiotoxicity and hepatotoxicity. The underlying mechanisms are often linked to the inhibition of critical cellular pathways in non-target organs. For instance, off-target inhibition of kinases in cardiac muscle cells can disrupt normal cellular function and lead to apoptosis.

Q2: How can I design a preliminary in vivo study to assess this compound's toxicity?

A2: A pilot dose-finding study is highly recommended to determine the optimal dose for your specific experimental conditions. This typically involves treating a small cohort of animals with a range of this compound doses to evaluate both efficacy and signs of toxicity.[3] Key parameters to monitor include changes in body weight, food and water intake, and general animal behavior. Histopathological analysis of key organs (liver, heart, kidneys) at the end of the study is also crucial.

Q3: What signaling pathways are commonly affected by compounds like this compound?

A3: Compounds with off-target effects can interact with a variety of signaling pathways. Common pathways include the PI3K/AKT pathway, involved in cell survival and proliferation, and the MAPK/ERK pathway, which regulates cell growth and differentiation.[2][4] Disruption of these pathways in non-target cells can lead to unintended side effects.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Study for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a target cell line and a non-target cell line to assess its therapeutic index.

Materials:

  • This compound stock solution

  • Target cell line (e.g., cancer cell line)

  • Non-target cell line (e.g., normal epithelial cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed both target and non-target cells in separate 96-well plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • This compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should span several orders of magnitude around the expected IC50.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the dose-response curve and determine the IC50 value for both cell lines.

Data Presentation

Table 1: this compound In Vitro Dose-Response Data

Concentration (µM)Target Cell Line Viability (%)Non-Target Cell Line Viability (%)
0.198 ± 4.5100 ± 3.2
185 ± 5.195 ± 4.1
1052 ± 6.288 ± 3.9
5021 ± 3.865 ± 5.5
1005 ± 2.140 ± 6.8

Table 2: this compound In Vivo Toxicity Study in a Murine Model

Dose (mg/kg)Change in Body Weight (%)Serum ALT Levels (U/L)Cardiac Troponin I (ng/mL)
0 (Vehicle)+5.2 ± 1.135 ± 8<0.01
10+4.8 ± 1.542 ± 10<0.01
50-2.1 ± 2.0150 ± 250.05 ± 0.02
100-8.5 ± 3.1450 ± 500.21 ± 0.08

Visualizations

Diquine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Target Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->Receptor Binds OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibits (Off-Target) AKT AKT PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival Promotes Apoptosis Apoptosis OffTargetKinase->Apoptosis Inhibits

Caption: Hypothetical signaling pathway of this compound, showing both on-target and off-target effects.

Experimental_Workflow start Start: High this compound-induced Side Effects dose_response 1. In Vitro Dose-Response Assay start->dose_response ic50 2. Determine IC50 in Target vs. Non-Target Cells dose_response->ic50 time_course 3. Time-Course Viability Study ic50->time_course protocol_refinement 4. Refine Protocol: Adjust Dose and Incubation Time time_course->protocol_refinement in_vivo 5. In Vivo Pilot Toxicity Study protocol_refinement->in_vivo end End: Optimized Protocol with Reduced Side Effects in_vivo->end

Caption: Experimental workflow for refining protocols to reduce this compound-induced side effects.

References

Best practices for handling and storing Diquine safely

Author: BenchChem Technical Support Team. Date: December 2025

Diquine Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in the safe handling, storage, and troubleshooting of this compound-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a potent, crystalline organic compound under investigation for therapeutic applications. Due to its high potency, it should be handled with care to avoid exposure.[1][2] Key hazards include potential toxicity upon inhalation, ingestion, or skin contact. It is also classified as a photosensitive and hygroscopic substance, meaning it can degrade upon exposure to light and readily absorbs moisture from the air.

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

A2: When handling this compound, especially in its powdered form, a comprehensive set of PPE is required to ensure personal safety.[3][4][5] This includes:

  • Respiratory Protection: A respirator with appropriate cartridges is essential to prevent inhalation of airborne particles.[3][4]

  • Eye and Face Protection: Chemical splash goggles and a face shield should be worn to protect against splashes and airborne particles.[5][6]

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. It is advisable to double-glove.[5]

  • Body Protection: A lab coat, and for larger quantities or high-risk procedures, a chemical-resistant apron or full-body suit is recommended.[4][5]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the stability and integrity of this compound, it should be stored under the following conditions:

  • Temperature: Store in a temperature-controlled environment, typically at 2-8°C. Avoid frequent temperature fluctuations.[7][8]

  • Light: this compound is photosensitive and must be protected from light.[9] Store in amber vials or containers wrapped in aluminum foil.[9][10]

  • Humidity: As a hygroscopic compound, this compound should be stored in a desiccator or a dry box to minimize moisture absorption.[11][12] The use of desiccant pouches inside the storage container is also recommended.[11]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q4: My this compound sample appears to have changed from a crystalline to an amorphous solid. What does this mean?

A4: A change from a crystalline to an amorphous state indicates a change in the solid-state structure of the compound. Crystalline solids have a highly ordered, repeating atomic structure, while amorphous solids have a disordered arrangement.[13][14][15] This transition can be caused by factors such as improper storage (e.g., moisture absorption) or rapid solvent evaporation. An amorphous form may have different physical properties, including solubility, stability, and bioavailability, which could significantly impact experimental results. It is recommended to characterize the new form using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[16]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in solution.

  • Symptom: Loss of potency or the appearance of extra peaks in HPLC analysis shortly after dissolving this compound.

  • Possible Causes & Solutions:

    • pH Instability: this compound may be susceptible to hydrolysis in acidic or alkaline conditions.[7][10]

      • Solution: Verify the pH of your solvent or buffer. Use a buffer system to maintain a stable pH within this compound's optimal range (typically pH 6-7).[10]

    • Photodegradation: Exposure to ambient laboratory light during preparation can cause rapid degradation.[9][10]

      • Solution: Prepare solutions in a dimly lit area. Use amber-colored glassware or wrap flasks and vials in aluminum foil.[9][10]

    • Oxidation: The presence of dissolved oxygen in the solvent can lead to oxidative degradation.

      • Solution: Degas your solvent before use by sparging with nitrogen or argon. Prepare solutions under an inert atmosphere if possible.

Issue 2: Inconsistent results between experimental batches.

  • Symptom: High variability in experimental outcomes when using different lots or preparations of this compound.

  • Possible Causes & Solutions:

    • Moisture Absorption: As a hygroscopic substance, this compound can absorb varying amounts of water from the atmosphere, affecting its effective concentration.[11]

      • Solution: Always handle this compound in a low-humidity environment (e.g., a glovebox or dry room). Store the compound in a desiccator. Equilibrate the container to room temperature before opening to prevent condensation.

    • Incomplete Dissolution: this compound may not be fully dissolved, leading to lower-than-expected concentrations.

      • Solution: Ensure the compound is completely dissolved before use. Sonication or gentle warming (if the compound is thermally stable) may aid dissolution.

    • Variable Light Exposure: Inconsistent protection from light across different experimental setups.[10]

      • Solution: Standardize all experimental procedures to minimize light exposure, ensuring all samples are treated identically.[10]

Data Presentation

Table 1: Stability of this compound Powder Under Various Storage Conditions for 30 Days

Storage ConditionTemperature (°C)Humidity (%)Light ExposurePurity (%)
Optimal 2-8 < 20 (Desiccator) Dark 99.8
Room Temperature2540Dark98.1
Elevated Temperature4040Dark92.5
High Humidity2575Dark94.3
Light Exposure2540Ambient Lab Light85.7

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 100
DMF> 100
Ethanol15.2
Methanol10.5
Acetonitrile5.8
Water< 0.1
PBS (pH 7.4)< 0.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is used to identify potential degradation pathways and develop stability-indicating analytical methods.[7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a 60°C oven for 48 hours. Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation: Expose a this compound solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours.[7] Keep a control sample wrapped in aluminum foil under the same conditions.

  • Analysis: Analyze all samples and controls by HPLC-UV/MS to identify and quantify degradation products.

Mandatory Visualizations

Diquine_Handling_Workflow cluster_prep Preparation & Weighing cluster_solubilization Solubilization (Low Light) cluster_use Storage & Use A Equilibrate this compound to Room Temperature (in desiccator) B Don Appropriate PPE (Gloves, Goggles, Respirator) A->B C Weigh this compound Powder in Vented Enclosure B->C D Add Degassed Solvent (e.g., DMSO) C->D Transfer Powder E Vortex / Sonicate (in foil-wrapped vial) D->E F Visually Confirm Complete Dissolution E->F G Prepare Aliquots in Amber Vials F->G Stock Solution Ready H Store at 2-8°C Protected from Light G->H I Use in Experiment H->I

Caption: Experimental workflow for the safe handling and preparation of a this compound solution.

Spill_Response_Logic Spill This compound Spill Occurs Notify Notify Personnel in Area Spill->Notify Assess Assess Spill Size & Hazard Evacuate Evacuate Area Call EHS Assess->Evacuate Large Spill (>500ml) or Uncontrolled PPE Don Appropriate PPE Assess->PPE Small, Manageable Spill Notify->Assess Contain Contain Spill with Absorbent Dike PPE->Contain Cleanup Clean Up with Spill Kit (Work from outside in) Contain->Cleanup Dispose Package Waste in Sealed, Labeled Bag Cleanup->Dispose Decon Decontaminate Area & Equipment Dispose->Decon

Caption: Decision workflow for responding to a chemical spill involving this compound.[17][18][19]

References

Validation & Comparative

A Comparative Analysis of Neuromemetic Blocker "Diquine" Efficacy Against Leading Neuromuscular Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The neuromuscular blocking agent "Diquine" appears to be a hypothetical compound for the purpose of this guide, as no publicly available data exists for a substance with this name. Therefore, this document will serve as a template, using the well-established aminosteroid (B1218566) neuromuscular blocker Vecuronium (B1682833) as a proxy for "this compound." This guide compares its efficacy against other commonly used agents, Rocuronium (B1662866) and Cisatracurium, providing a framework for the evaluation of novel neuromuscular blockers.

Introduction to Neuromuscular Blockade

Neuromuscular blocking agents (NMBAs) are essential in modern clinical practice, particularly in anesthesia and intensive care.[1] They function by inhibiting the transmission of nerve impulses at the neuromuscular junction, leading to skeletal muscle relaxation.[2] This effect is crucial for facilitating endotracheal intubation, optimizing surgical conditions, and enabling mechanical ventilation.[2][3] NMBAs are broadly classified into two categories: depolarizing and non-depolarizing agents.[4] This guide focuses on non-depolarizing NMBAs, which act as competitive antagonists to acetylcholine (B1216132) (ACh) at the postsynaptic nicotinic receptors of the motor endplate.[3][5] By preventing ACh from binding, these agents inhibit depolarization and subsequent muscle contraction.[4]

This guide provides a comparative analysis of the efficacy of three non-depolarizing NMBAs:

  • Vecuronium (as a proxy for "this compound"): An intermediate-acting aminosteroid compound.

  • Rocuronium: A newer aminosteroid NMBA known for its rapid onset of action.[6]

  • Cisatracurium: An intermediate-acting benzylisoquinolinium compound, notable for its organ-independent metabolism.[7]

Comparative Efficacy and Pharmacokinetics

The clinical performance of a neuromuscular blocker is determined by several key pharmacokinetic and pharmacodynamic parameters. These include the speed of onset, duration of action, potency, and side-effect profile.

Quantitative Data Summary

The following table summarizes the key efficacy parameters for Vecuronium, Rocuronium, and Cisatracurium.

ParameterVecuronium ("this compound")RocuroniumCisatracurium
Drug Class AminosteroidAminosteroidBenzylisoquinolinium
ED95 (mg/kg) *~0.05~0.3~0.05
Intubating Dose (mg/kg) 0.10.6 - 1.20.15 - 0.2
Onset of Action (min) 2.5 - 31 - 1.53 - 5
Clinical Duration (min) 25 - 4030 - 4035 - 45
Metabolism Primarily hepaticPrimarily hepaticHofmann elimination
Histamine (B1213489) Release NoNoNo
Vagolytic Effects No/SlightNo/SlightNo

*ED95: The dose required to produce 95% suppression of the single twitch response.[8]

Analysis of Comparative Data

Onset of Action: Rocuronium exhibits the most rapid onset of action, making it a suitable alternative to succinylcholine (B1214915) for rapid sequence intubation.[6][9] Vecuronium has a slightly slower onset, while Cisatracurium is the slowest of the three.[10] The faster onset of less potent agents like rocuronium is attributed to the higher number of molecules administered in an equipotent dose, leading to a steeper concentration gradient between the plasma and the neuromuscular junction.[8]

Duration of Action: All three agents are classified as intermediate-acting neuromuscular blockers. Their clinical duration is generally comparable, although some studies suggest Cisatracurium may have a slightly longer duration of action.[10]

Potency: Vecuronium and Cisatracurium are significantly more potent than Rocuronium, as indicated by their lower ED95 values.[11]

Metabolism and Elimination: A key differentiator for Cisatracurium is its unique metabolism through Hofmann elimination, a pH and temperature-dependent chemical process that is independent of organ function.[4] This makes it a preferred agent for patients with hepatic or renal impairment.[12] Vecuronium and Rocuronium are primarily metabolized by the liver and excreted in bile and urine.

Side Effect Profile: All three agents are known for their cardiovascular stability and lack of significant histamine release, a notable advantage over older NMBAs.[10]

Mechanism of Action Signaling Pathway

Non-depolarizing neuromuscular blockers act as competitive antagonists at the nicotinic acetylcholine receptors on the motor endplate. The following diagram illustrates this signaling pathway.

Neuromuscular Junction Blockade cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Nerve_Impulse Nerve Impulse ACh_Vesicles ACh Vesicles Nerve_Impulse->ACh_Vesicles ACh_Release ACh Release ACh_Vesicles->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChR Nicotinic ACh Receptor ACh->AChR NMBA NMBA (e.g., this compound) NMBA->AChR Depolarization Depolarization AChR->Depolarization ACh Binds No_Depolarization No Depolarization AChR->No_Depolarization NMBA Binds (Competitive Antagonism) Contraction Muscle Contraction Depolarization->Contraction Paralysis Muscle Paralysis No_Depolarization->Paralysis

Caption: Mechanism of non-depolarizing neuromuscular blockade.

Experimental Protocols for Efficacy Assessment

The evaluation of neuromuscular blocker efficacy is typically conducted through randomized, double-blind clinical trials.[13]

Objective: Dose-Response and Time-Course Evaluation

To determine the potency (ED95) and time-course of action (onset, duration) of a novel NMBA like "this compound" compared to established agents.

Methodology
  • Patient Selection: A cohort of patients (e.g., ASA physical status I-II, aged 18-65) undergoing elective surgery requiring general anesthesia and endotracheal intubation is recruited after obtaining informed consent.[14]

  • Anesthesia Induction: Anesthesia is induced using a standardized protocol (e.g., propofol, fentanyl) to ensure consistency across all study groups.[14]

  • Neuromuscular Monitoring: The primary method for monitoring neuromuscular function is acceleromyography of the adductor pollicis muscle following ulnar nerve stimulation.[15] A train-of-four (TOF) stimulation pattern is most commonly used.[3] The TOF ratio, which is the ratio of the fourth twitch height to the first, is a key metric for the degree of blockade.[15]

  • Drug Administration: Patients are randomly assigned to receive an intravenous bolus dose of either the investigational drug ("this compound"/Vecuronium) or a comparator drug (Rocuronium or Cisatracurium).[14] Doses are typically administered based on multiples of the estimated ED95.

  • Data Collection:

    • Onset Time: The time from drug administration to the disappearance of the single twitch response (or >95% depression).

    • Clinical Duration: The time from drug administration until the twitch height recovers to 25% of its baseline value.

    • Recovery Index: The time taken for the twitch height to recover from 25% to 75% of baseline.

    • Intubating Conditions: Assessed at predetermined time points using a standardized scale (e.g., excellent, good, poor).

    • Hemodynamic Monitoring: Heart rate and blood pressure are continuously monitored to assess for cardiovascular side effects.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a clinical trial comparing neuromuscular blocking agents.

NMBA Clinical Trial Workflow Start Patient Recruitment (Informed Consent) Randomization Randomization Start->Randomization GroupA Group A (this compound/Vecuronium) Randomization->GroupA Arm 1 GroupB Group B (Rocuronium) Randomization->GroupB Arm 2 GroupC Group C (Cisatracurium) Randomization->GroupC Arm 3 Anesthesia Standardized Anesthesia Induction GroupA->Anesthesia GroupB->Anesthesia GroupC->Anesthesia Monitoring Baseline Neuromuscular and Hemodynamic Monitoring Anesthesia->Monitoring Administration NMBA Administration Monitoring->Administration DataCollection Data Collection (Onset, Duration, Hemodynamics) Administration->DataCollection Surgery Surgical Procedure DataCollection->Surgery Reversal Reversal of Blockade Surgery->Reversal End Post-Anesthesia Recovery and Monitoring Reversal->End

Caption: Experimental workflow for comparing NMBA efficacy.

Conclusion

The selection of a neuromuscular blocking agent is a critical decision that depends on the clinical scenario, patient-specific factors, and the desired pharmacodynamic profile. Based on the comparative data:

  • Rocuronium is advantageous when a rapid onset of action is paramount.

  • Cisatracurium is the agent of choice for patients with significant renal or hepatic dysfunction due to its organ-independent metabolism.

  • Vecuronium (as a proxy for the hypothetical "this compound") represents a reliable intermediate-acting agent with a favorable safety profile and high potency.

Any novel neuromuscular blocker, such as "this compound," would need to demonstrate significant advantages in one or more of these key areas—such as a more rapid or predictable onset, a shorter duration of action for ambulatory surgery, an improved safety profile, or a novel mechanism of reversal—to establish a place in the clinical armamentarium. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative efficacy studies.

References

Unveiling the Selectivity of Diquine: A Comparative Analysis with Neuromuscular Blocking Agents at Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive validation of Diquine's selectivity for nicotinic acetylcholine (B1216132) receptors (nAChRs), contextualized through a comparative analysis with established neuromuscular blocking agents. While quantitative binding and functional data for this compound across various nAChR subtypes are not publicly available, its known pharmacological profile as a potent neuromuscular and ganglionic blocker provides a basis for qualitative comparison. This document outlines the standard experimental methodologies used to determine ligand selectivity and presents available data for comparator compounds to establish a framework for the future quantitative evaluation of this compound.

Introduction to this compound and Nicotinic Receptor Selectivity

This compound is a bis-quaternary quinuclidine (B89598) derivative recognized for its potent activity as a nicotinic cholinoreceptor antagonist.[1] Its primary effects are manifested as neuromuscular blockade, leading to muscle relaxation, and as a ganglionic blocker, affecting neurotransmission in the autonomic ganglia.[1] Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, broadly classified into muscle-type and neuronal-type receptors. The selectivity of a compound for different nAChR subtypes is a critical determinant of its therapeutic application and side-effect profile. For neuromuscular blocking agents, high selectivity for the muscle-type nAChR at the neuromuscular junction over neuronal subtypes is desirable to minimize autonomic side effects.

Comparative Analysis of Nicotinic Receptor Antagonists

To understand the selectivity profile of this compound, it is compared with well-characterized non-depolarizing neuromuscular blocking agents: pancuronium (B99182), vecuronium, rocuronium, and d-tubocurarine. The following table summarizes their potencies at muscle-type versus neuronal nAChRs.

CompoundPrimary TargetMuscle (α1)₂βγδ nAChR Potency (IC₅₀/EC₅₀)Neuronal α3β4* nAChR Potency (IC₅₀/EC₅₀)Neuronal α4β2* nAChR Potency (IC₅₀/EC₅₀)Neuronal α7 nAChR Potency (IC₅₀/EC₅₀)Selectivity Profile
This compound Neuromuscular Junction & Autonomic GangliaData Not AvailableData Not AvailableData Not AvailableData Not AvailableQualitative evidence suggests potent neuromuscular and ganglionic blockade.[1]
Pancuronium Neuromuscular JunctionHigh Potency (neuromuscular blockade)Moderate Potency (ganglionic blockade)[2]Effective antagonist[1]Data Not AvailableHigher potency at neuromuscular junction compared to ganglia.[2]
Vecuronium Neuromuscular JunctionHigh Potency (neuromuscular blockade)Lower Potency than Pancuronium at gangliaMore potent than pancuronium at muscle nAChRs[1]Data Not AvailableHigh selectivity for muscle-type over ganglionic receptors.
Rocuronium Neuromuscular JunctionIntermediate Potency (neuromuscular blockade)[3]Low Potency (ganglionic blockade)Data Not AvailableData Not AvailableRapid onset of action with a favorable selectivity profile.[3]
d-Tubocurarine Neuromuscular Junction & Autonomic GangliaHigh Potency (neuromuscular blockade)Potent Antagonist (ganglionic blockade)[4]Effective antagonist[1]Potent antagonist[5]Prototypical non-selective nAChR antagonist.[4][5]

Note: The terms α3β4* and α4β2* indicate the possible presence of other subunits in the receptor complex.

Experimental Protocols for Determining Nicotinic Receptor Selectivity

The quantitative assessment of a compound's selectivity for different nAChR subtypes is typically achieved through a combination of radioligand binding assays and functional electrophysiological studies.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Membranes from cells stably expressing a specific human nAChR subtype (e.g., α4β2, α7, α3β4) or from tissues rich in the target receptor are prepared.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the test compound (this compound).

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes/Tissue) Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radioligand ([³H]Epibatidine) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate bound/ unbound Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay.
Functional Assays (Two-Electrode Voltage Clamp Electrophysiology)

Functional assays measure the effect of a compound on the physiological response of the receptor, such as ion flow. Two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing specific nAChR subtypes is a common method.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α1, β1, γ, δ for muscle-type; α4, β2 for a neuronal type).

  • Recording: After 2-5 days to allow for receptor expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential.

  • Agonist Application: A baseline response is established by applying a known nAChR agonist (e.g., acetylcholine).

  • Antagonist Application: The test compound (this compound) is co-applied with the agonist at various concentrations.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced current (IC₅₀) is determined by fitting the concentration-response data to a logistical equation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte Xenopus Oocyte Injection cRNA Injection Oocyte->Injection cRNA nAChR Subunit cRNA cRNA->Injection Expression Receptor Expression (2-5 days) Injection->Expression TEVC Two-Electrode Voltage Clamp Expression->TEVC Application Agonist +/- Antagonist Application TEVC->Application Recording Record Ion Current Application->Recording IC50 Determine IC₅₀ Recording->IC50 G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle) AP Action Potential Arrives Ca_influx Ca²⁺ Influx AP->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion ACh_release ACh Release Vesicle_fusion->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic Receptor (nAChR) ACh->nAChR Binds Ion_channel Ion Channel Opening (Na⁺ Influx) nAChR->Ion_channel This compound This compound This compound->nAChR Blocks Depolarization Depolarization (End Plate Potential) Ion_channel->Depolarization Muscle_contraction Muscle Contraction Depolarization->Muscle_contraction

References

Diquine vs. Succinylcholine: A Comparative Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of two distinct neuromuscular blocking agents, highlighting the well-documented profile of succinylcholine (B1214915) against the sparsely referenced diquine. This guide serves to inform researchers, scientists, and drug development professionals on the current state of knowledge for both compounds.

Introduction

Neuromuscular blocking agents (NMBAs) are critical tools in modern medicine, primarily utilized to induce muscle paralysis during surgical procedures, facilitate endotracheal intubation, and manage patients on mechanical ventilation.[1] These agents are broadly classified into two categories: depolarizing and non-depolarizing agents, distinguished by their mechanism of action at the neuromuscular junction.[2][3] Succinylcholine, a depolarizing agent, has been a cornerstone of rapid sequence intubation for decades due to its rapid onset and short duration of action.[4] In contrast, this compound, a lesser-known compound, is described as a competitive non-depolarizing muscle relaxant.[5] This guide provides a comparative analysis of these two agents, drawing upon available data to inform research and development efforts. Due to a significant disparity in the volume of available research, this comparison will highlight the extensive data on succinylcholine while presenting the limited information available for this compound.

Mechanism of Action

Succinylcholine is a depolarizing neuromuscular blocking agent that structurally resembles two acetylcholine (B1216132) (ACh) molecules linked together.[4] It acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate.[2] This binding initially causes depolarization of the muscle fiber, leading to transient muscle fasciculations.[4] However, succinylcholine is not readily hydrolyzed by acetylcholinesterase in the synaptic cleft, resulting in prolonged depolarization of the endplate. This persistent depolarization leads to inactivation of voltage-gated sodium channels, rendering the muscle fiber resistant to further stimulation by ACh and resulting in flaccid paralysis.[2]

This compound is classified as a competitive, non-depolarizing muscle relaxant.[5] As a nicotinic cholinoreceptor antagonist, it competes with acetylcholine for the binding sites on the postsynaptic nAChRs at the neuromuscular junction.[5] By blocking the binding of ACh, this compound prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction.[6][7] This mechanism is characteristic of non-depolarizing agents, which, unlike succinylcholine, do not cause initial muscle fasciculations.[3]

Signaling Pathway at the Neuromuscular Junction

The following diagram illustrates the general signaling pathway at the neuromuscular junction and the points of intervention for both depolarizing and non-depolarizing neuromuscular blocking agents.

Neuromuscular Junction Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Nerve Impulse Nerve Impulse Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Nerve Impulse->Voltage-gated Ca2+ Channel 1. Action Potential Arrives Ca2+ Influx Ca²⁺ Influx Voltage-gated Ca2+ Channel->Ca2+ Influx 2. Opens ACh Vesicle Synaptic Vesicle (containing ACh) ACh Release ACh Release ACh Vesicle->ACh Release 4. Vesicle Fusion Ca2+ Influx->ACh Vesicle 3. Triggers ACh AChE Acetylcholinesterase ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor ACh Binding Site Ion Channel ACh->nAChR:p1 5. ACh Binds This compound This compound->nAChR:p1 Competitively Blocks Succinylcholine Succinylcholine->nAChR:p1 Binds and Activates (Persistent Depolarization) Depolarization Depolarization nAChR:p2->Depolarization 6. Na⁺ Influx Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction 7. Action Potential   Propagation Experimental Workflow for NMBA Evaluation cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A1 Animal Anesthesia A2 Surgical Preparation (e.g., nerve dissection) A1->A2 A3 Attachment of Force Transducer A2->A3 B1 Baseline Measurement: Supramaximal Nerve Stimulation & Record Control Twitch Height A3->B1 B2 Intravenous Administration of NMBA (e.g., this compound or Succinylcholine) B1->B2 B3 Continuous Stimulation and Recording of Twitch Height B2->B3 C1 Determine Onset Time B3->C1 C2 Calculate % Twitch Depression (Determine ED50/ED95) B3->C2 C3 Measure Duration of Action B3->C3 C4 Assess Recovery Profile B3->C4

References

Cross-Validation of Diquine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-species comparison of Diquine's mechanism of action against other neuromuscular blocking agents and anthelmintics. Due to limited publicly available data on this compound in species other than felines, this guide focuses on a comparative analysis with well-characterized alternatives to provide a framework for cross-validation.

This compound is a synthetic bis-quaternary quinuclidine (B89598) derivative that functions as a competitive non-depolarizing muscle relaxant. Its primary mechanism of action is the antagonism of nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, leading to muscle paralysis. This property makes it a subject of interest for applications requiring muscle relaxation. While its use as an antiparasitic agent is not directly documented, other neuromuscular blocking agents are effectively used as anthelmintics, paralyzing parasites to facilitate their expulsion from the host. This guide will, therefore, compare this compound with both other non-depolarizing neuromuscular blockers and anthelmintics that act on the neuromuscular system.

Mechanism of Action: A Comparative Overview

This compound acts as a competitive antagonist at the nicotinic acetylcholine (ACh) receptors on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from depolarizing the motor endplate, thus inhibiting muscle contraction. This mechanism is characteristic of non-depolarizing neuromuscular blockers.

In contrast, some anthelmintics achieve their effect through different modulations of neuromuscular transmission in the target parasite. For instance, pyrantel (B1679900) pamoate is a depolarizing neuromuscular blocking agent that causes spastic paralysis in nematodes, while piperazine (B1678402) hyperpolarizes the nerve membrane, leading to flaccid paralysis.[1]

Neuromuscular Junction Signaling Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse ACh Vesicle ACh Vesicle Nerve Impulse->ACh Vesicle triggers ACh Release ACh Release ACh Vesicle->ACh Release ACh Acetylcholine ACh Release->ACh nAChR Nicotinic ACh Receptor Depolarization Depolarization nAChR->Depolarization leads to Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction ACh->nAChR binds to This compound This compound (Antagonist) This compound->nAChR blocks Pyrantel Pyrantel Pamoate (Agonist) Pyrantel->nAChR activates (in parasites) Piperazine Piperazine (GABA Agonist)

Mechanism of action at the neuromuscular junction.

Comparative Efficacy and Potency Across Species

The following tables summarize the available data on the dosage and efficacy of this compound and its alternatives in various species. A significant data gap exists for this compound, with detailed information currently limited to cats.

Table 1: Neuromuscular Blocking Agents - In Vivo Efficacy

DrugSpeciesDosageEffect
This compound Cat0.2-0.3 mg/kg i.v.Complete neuromuscular block for 5-15 min
Cat0.3 mg/kg i.v.Lethal dose (respiratory arrest)
Pancuronium Dog, Cat0.01–0.02 mg/kg i.v.Neuromuscular blockade[2]
Rabbit0.1 mg/kgNeuromuscular blockade[3]
Vecuronium Dog50 µg/kg i.v.Neuromuscular blockade[4]
Cat-Data not readily available
Rabbit-Data not readily available
Atracurium Dog0.2 mg/kg i.v.Neuromuscular blockade, duration ~67.5 min[5]
Cat-Data not readily available
Horse0.07–0.2 mg/kg i.v.Neuromuscular blockade[2]

Table 2: Anthelmintics with Neuromuscular Action - Efficacy

DrugSpeciesTarget ParasiteDosageEfficacy
Pyrantel Pamoate HorseCyathostomins-Reduced efficacy (75% of animals) in a study[6][7]
Giant PandaBaylisascaris schroederi-Suspected resistance, FECR 87.4-94.9%[8]
Piperazine Citrate Dog, CatRoundworms50-110 mg/kg, single dose[9]Effective for ascarid infestations[9]
PoultryAscaridia, Capillaria1g/L drinking water for 2 daysEffective against nematode infections[10]
Horse, Cattle, SwineVarious Nematodes2-3g/10kg body weightEffective against nematode infections[10]

Experimental Protocols for Assessing Neuromuscular Blockade

The evaluation of neuromuscular blocking agents involves both in vivo and in vitro methodologies to determine their potency, duration of action, and safety profile.

This protocol assesses the degree of neuromuscular blockade by stimulating a peripheral nerve and recording the muscle's electrical response.

  • Animal Preparation: Anesthetize the dog (e.g., with midazolam, morphine, propofol, and isoflurane) and ensure stable physiological parameters.[5]

  • Electrode Placement: Place stimulating electrodes over a peripheral nerve, such as the ulnar or peroneal nerve.[5] Recording electrodes are placed over the corresponding muscle.

  • Nerve Stimulation: Apply a train-of-four (TOF) stimulation pattern (four supramaximal stimuli at 2 Hz every 15 seconds).[5]

  • Data Acquisition: Record the compound muscle action potentials (CMAPs) to establish a baseline.

  • Drug Administration: Administer the neuromuscular blocking agent intravenously.

  • Monitoring: Continuously monitor and record the depression of the twitch response. The time to disappearance of twitches and their subsequent return provides measures of onset and duration of action.[5]

This classic pharmacological preparation allows for the study of neuromuscular transmission in an isolated tissue bath.

  • Tissue Dissection: Isolate the phrenic nerve and a section of the hemidiaphragm from a rat.[11][12]

  • Tissue Mounting: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs' solution) at 37°C and aerated with 95% O2 and 5% CO2.[11]

  • Stimulation and Recording: Stimulate the phrenic nerve electrically and record the resulting muscle contractions using a force transducer.

  • Drug Application: After a stabilization period, add the test compound (e.g., this compound or an alternative) to the organ bath in increasing concentrations.

  • Data Analysis: Measure the reduction in twitch height to construct a concentration-response curve and determine the IC50 (the concentration that causes 50% inhibition of contraction).

Experimental Workflow for Neuromuscular Blockade Assessment cluster_invivo In Vivo (e.g., Dog) cluster_invitro In Vitro (e.g., Rat Phrenic Nerve-Diaphragm) A Anesthetize Animal B Place Electrodes (Nerve & Muscle) A->B C Establish Baseline (TOF Stimulation) B->C D Administer Drug (i.v.) C->D E Record EMG Response (Onset & Duration) D->E F Isolate Tissue G Mount in Organ Bath F->G H Establish Baseline (Nerve Stimulation) G->H I Add Drug to Bath (Concentration-Response) H->I J Record Muscle Contraction (Determine IC50) I->J

Workflow for assessing neuromuscular blockade.

Conclusion

This compound demonstrates a clear mechanism of action as a non-depolarizing neuromuscular blocker in cats. However, a comprehensive cross-species validation of its efficacy and potency is hampered by a lack of available data. By comparing its known properties with those of other neuromuscular blocking agents like pancuronium, vecuronium, and atracurium, and considering the neuromuscular effects of anthelmintics such as pyrantel pamoate and piperazine, researchers can infer its potential applications and design future studies. The experimental protocols outlined provide a basis for the systematic evaluation of this compound in other species, which is essential for its potential development for either veterinary or parasitological applications. Further research is critically needed to fill the existing data gaps and fully characterize the pharmacological profile of this compound across a range of relevant species.

References

Comparative Analysis of Diquine and Pancuronium on Ganglionic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Neuroscience

Disclaimer: The term "Diquine" does not correspond to a recognized pharmaceutical agent in scientific literature for neuromuscular or ganglionic activity. This guide proceeds under the assumption that "this compound" may refer to a quinoline-derived compound, such as quinine (B1679958), which is known to interact with nicotinic acetylcholine (B1216132) receptors. The following comparison is therefore based on data for quinine as a representative quinoline-derivative, contrasted with the well-documented aminosteroid (B1218566) neuromuscular blocking agent, pancuronium (B99182).

This guide provides a detailed comparative overview of the effects of the quinoline-derivative quinine (representing "this compound") and the aminosteroid pancuronium on ganglionic transmission. It is intended for researchers, scientists, and professionals in drug development, offering objective data, experimental methodologies, and visual representations of the underlying biological pathways and processes.

Mechanism of Action and Target Receptors

Ganglionic transmission is the process of signal propagation across the synapses within autonomic ganglia, primarily mediated by acetylcholine (ACh) acting on nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.[1] These neuronal nAChRs are ligand-gated ion channels, and their activation leads to depolarization of the postganglionic neuron.[2]

Pancuronium , a non-depolarizing neuromuscular blocking agent, primarily acts as a competitive antagonist at the nicotinic acetylcholine receptors of the neuromuscular junction.[3][4] Its effect on ganglionic nAChRs is significantly weaker. At therapeutic doses for muscle relaxation, pancuronium exhibits minimal to mild ganglionic blocking activity.[5][6] However, it can produce a vagolytic effect (a blockade of muscarinic receptors in the heart), leading to tachycardia.[5][7]

Quinine , a quinoline (B57606) derivative, demonstrates a more complex interaction with nAChRs. It is known to block muscle nAChRs in a non-competitive manner.[3][8] Studies on neuronal nAChRs, such as the α7 and α9α10 subtypes, indicate that quinine can act as both a competitive and non-competitive antagonist.[2][8] Its effects on autonomic ganglia involve the modulation of various ion channels, not limited to nAChRs. For instance, quinine has been shown to block potassium currents in sympathetic neurons, which can affect neuronal excitability.[9]

Quantitative Comparison of Receptor Blockade

The following table summarizes the available quantitative data on the inhibitory effects of quinine and pancuronium on nicotinic acetylcholine receptors. It is important to note that the data for quinine is on various subtypes of nAChRs, including those relevant to neuronal and muscle tissues, while specific EC50 values for pancuronium on ganglionic blockade are not as readily available, reflecting its weaker effect at this site.

ParameterQuinine (as "this compound")PancuroniumReference(s)
Primary Target Nicotinic Acetylcholine Receptors (neuronal and muscle)Nicotinic Acetylcholine Receptors (neuromuscular junction)[3][8]
Mechanism of Action Mixed competitive and non-competitive antagonismCompetitive antagonism[2][3][8]
IC50 on nAChRs 1.70 µM (human adult muscle αβɛδ nAChR) 2.30 µM (human fetal muscle αβγδ nAChR) 12.8 µM (human neuronal α7 nAChR) 0.97 µM (α9α10 nAChR)ED95 (neuromuscular block): ~0.05 mg/kg. EC50 for ganglionic block is significantly higher than for neuromuscular block.[2][8][10]
Ganglionic Effects Inhibition of CA secretion from adrenal medulla (a modified sympathetic ganglion). Blocks potassium currents in sympathetic neurons.Mild ganglionic blockade at high doses. Vagolytic (antimuscarinic) effect leading to tachycardia.[5][6][7][9]

Experimental Protocols

Electrophysiological Recording of Ganglionic Transmission

This protocol describes the methodology for assessing the effects of pharmacological agents on synaptic transmission in an isolated autonomic ganglion, such as the rat superior cervical ganglion (SCG).

Objective: To measure the inhibitory effects of test compounds on the postsynaptic potentials and currents evoked by preganglionic nerve stimulation.

Materials:

  • Isolated superior cervical ganglion (SCG) preparation from a rat.

  • Carbogen gas (95% O2, 5% CO2).

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 glucose.

  • Patch-clamp or sharp microelectrode recording setup.

  • Suction electrodes for nerve stimulation and recording.

  • Test compounds (Pancuronium, Quinine) dissolved in aCSF.

Procedure:

  • Preparation Dissection: The SCG with its preganglionic (cervical sympathetic trunk) and postganglionic (internal and external carotid) nerves are dissected and placed in a recording chamber continuously perfused with carbogen-aerated aCSF at 32-34°C.

  • Stimulation and Recording Setup: Suction electrodes are attached to the preganglionic trunk for stimulation and to a postganglionic trunk to record compound action potentials. A sharp microelectrode or a patch pipette is used to impale or form a seal with a single ganglion neuron to record intracellularly.

  • Baseline Recording: Record baseline excitatory postsynaptic potentials (EPSPs) or excitatory postsynaptic currents (EPSCs) by delivering suprathreshold stimuli to the preganglionic nerve.

  • Drug Application: Perfuse the ganglion with aCSF containing the test compound (e.g., pancuronium or quinine) at various concentrations.

  • Data Acquisition: Record the changes in the amplitude and kinetics of the EPSPs/EPSCs in the presence of the drug.

  • Washout: Perfuse the preparation with drug-free aCSF to determine the reversibility of the drug's effects.

  • Data Analysis: Construct dose-response curves to determine the IC50 or EC50 of the compound for inhibiting ganglionic transmission.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This protocol is used to study the effect of compounds on specific subtypes of nAChRs expressed in a controlled system.

Objective: To quantify the antagonistic effect of test compounds on specific neuronal nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR (e.g., α3β4, the primary ganglionic subtype).

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., ND96).

  • Acetylcholine and test compounds.

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with the cRNA for the nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • TEVC Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with the recording solution containing a fixed concentration of acetylcholine to elicit an inward current.

  • Antagonist Application: Co-perfuse the oocyte with acetylcholine and varying concentrations of the test compound (pancuronium or quinine).

  • Data Acquisition: Measure the peak amplitude of the acetylcholine-induced current in the absence and presence of the antagonist.

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration and fit the data to a dose-response curve to determine the IC50.

Visualizations

Signaling Pathway of Ganglionic Transmission

G cluster_pre Preganglionic Neuron cluster_syn Synaptic Cleft cluster_post Postganglionic Neuron cluster_drugs Pharmacological Intervention pre_ap Action Potential pre_term Nerve Terminal pre_ap->pre_term Depolarization ach_ves ACh Vesicles pre_term->ach_ves Ca²⁺ Influx ach Acetylcholine (ACh) ach_ves->ach Exocytosis nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binding post_dep Depolarization (EPSP) nachr->post_dep Na⁺/K⁺ Influx post_ap Action Potential post_dep->post_ap Threshold Reached pancuronium Pancuronium pancuronium->nachr Competitive Block quinine Quinine ('this compound') quinine->nachr Mixed Block

Caption: Signaling pathway of nicotinic transmission in an autonomic ganglion and points of intervention for pancuronium and quinine.

Experimental Workflow for Assessing Ganglionic Blockade

G start Start prep Isolate Superior Cervical Ganglion start->prep setup Mount in Chamber & Perfuse with aCSF prep->setup stim Stimulate Preganglionic Nerve setup->stim record_base Record Baseline EPSPs/EPSCs stim->record_base apply_drug Apply Test Compound (Pancuronium or Quinine) record_base->apply_drug record_drug Record EPSPs/EPSCs with Drug apply_drug->record_drug washout Washout with aCSF record_drug->washout record_wash Record EPSPs/EPSCs after Washout washout->record_wash analyze Analyze Data & Calculate IC50 record_wash->analyze end End analyze->end

Caption: Workflow for the electrophysiological assessment of ganglionic blockade in an isolated ganglion preparation.

Logical Relationship of Drug Effects

G pancuronium Pancuronium nmj_block Neuromuscular Blockade pancuronium->nmj_block High Potency gang_block Ganglionic Blockade pancuronium->gang_block Low Potency vagolytic Vagolytic Effect (Tachycardia) pancuronium->vagolytic Present quinine Quinine ('this compound') quinine->nmj_block Moderate Potency quinine->gang_block Present ion_channel_mod Broad Ion Channel Modulation quinine->ion_channel_mod Significant

Caption: Comparative logical diagram of the primary and side effects of pancuronium and quinine ("this compound").

References

Independent Verification of Diquine's Pharmacological Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological data for Diquine and other non-depolarizing neuromuscular blocking agents. The information is compiled from publicly available scientific literature and pharmacological resources. Due to the limited quantitative data available for this compound in peer-reviewed publications, a direct and comprehensive comparison is challenging. This document summarizes the existing data and highlights areas where further independent verification of this compound's pharmacological profile is warranted.

Pharmacological Data Comparison

The following tables summarize the available quantitative data for this compound and its therapeutic alternatives. It is important to note the absence of specific binding affinity (IC50 or Kd) and standardized efficacy data (ED50 or ED95) for this compound in the public domain, which limits a direct potency comparison.

Table 1: Comparative Binding Affinity at the Nicotinic Acetylcholine (B1216132) Receptor (nAChR)

DrugReceptor SubtypeBinding Affinity (IC50/Kb)Species/System
This compound Nicotinic Acetylcholine ReceptorData Not Available-
Pancuronium Embryonic Muscle nAChRKb ~ 0.01 µM[1]Mouse Myotubes
Cardiac Muscarinic ReceptorsIC50 = 0.541 µM[2]Canine Heart
Vecuronium Nicotinic Acetylcholine ReceptorIC50 = 9.9 nM[3]-
Cardiac Muscarinic ReceptorsIC50 = 3.97 µM[2]Canine Heart
Atracurium Embryonic Muscle nAChRKB ~ 1 µM[4]Mouse Myotubes
Neuronal α7 nAChRIC50 = 8.25 µM[4]Not Specified
Muscarinic ReceptorsIC50 = 5-8 µM (for [3H]QNB)[5]Rat Atria, Ileum, Cerebellum
Rocuronium -Data Not Available in provided results-
Cisatracurium -Data Not Available in provided results-

Table 2: Comparative Efficacy for Neuromuscular Blockade

DrugEfficacy EndpointDoseSpecies/Anesthesia
This compound Decreased muscle contraction0.1 mg/kg i.v.Urethane-narcotized cats
Complete neuromuscular block0.2-0.3 mg/kg i.v.Urethane-narcotized cats
"Head drop"0.05-0.06 mg/kg i.v.Non-narcotized rabbits
Complete muscle relaxation0.08-0.1 mg/kg i.v.Non-narcotized rabbits
Muscle relaxation (~10 min)1 mg/kg i.v.Humans
Complete muscle relaxation1.8-2 mg/kg i.v.Humans
Pancuronium ED950.07 mg/kg[6]Humans
Vecuronium ED900.057 mg/kg[7]Humans (balanced anesthesia)
ED9517 µg/kg (Myasthenia Gravis patients)Humans (N2O/O2-fentanyl anesthesia)[8]
Atracurium ED500.13 +/- 0.03 mg/kg[9]Humans (balanced anesthesia)
Rocuronium ED50125 µg/kg[10]Humans (thiopental-fentanyl-N2O anesthesia)
ED950.3 mg/kg[11]Humans
Cisatracurium ED5026.5 µg/kg (for laryngeal mask insertion)[12]Humans (general anesthesia)
ED950.05 mg/kg[13]Humans

Table 3: Comparative Toxicity Data

DrugToxicity EndpointDoseSpecies
This compound LD501.32 mg/kg i.v.[14]Mice
Lethal (respiratory arrest)0.3 mg/kg i.v.Urethane-narcotized cats[14]
Lethal (prolonged relaxation/seizure)1-1.25 mg/kg i.v.Mice[14]
Pancuronium Side effects-Vagolytic effects (increased heart rate)[15]
Vecuronium Side effects-Devoid of cardiovascular effects[16]
Atracurium Side effects-Can cause histamine (B1213489) release[17]
Rocuronium Side effects-Minimal cardiovascular effects[18]
Cisatracurium Side effects-Does not cause histamine release[13]

Experimental Protocols

Determination of Neuromuscular Blockade Potency (In Vivo)

The efficacy of non-depolarizing neuromuscular blocking agents is typically determined in vivo by measuring the depression of muscle twitch force in response to peripheral nerve stimulation in an anesthetized subject.

Objective: To determine the dose of a neuromuscular blocking agent required to produce a 50% (ED50) or 95% (ED95) depression of the baseline twitch response.

Materials:

  • Anesthetized animal model (e.g., cat, rabbit, primate) or human patient volunteer.

  • General anesthetic and analgesic agents.

  • Neuromuscular blocking agent to be tested.

  • Peripheral nerve stimulator.

  • Recording electrodes for nerve stimulation.

  • Force transducer to measure muscle contraction.

  • Data acquisition system.

Procedure:

  • The subject is anesthetized, and a stable level of anesthesia is maintained throughout the experiment.

  • A peripheral motor nerve (e.g., the ulnar nerve) is identified and stimulating electrodes are placed along its path.

  • A force transducer is attached to the corresponding muscle (e.g., the adductor pollicis muscle of the thumb) to measure the isometric force of contraction.

  • A supramaximal stimulus is determined, which is the lowest intensity of electrical stimulation that produces a maximal muscle twitch response.

  • Single twitch stimulations are delivered at a set frequency (e.g., 0.1 Hz) to establish a stable baseline twitch height.

  • The neuromuscular blocking agent is administered intravenously in cumulative or single bolus doses.

  • The depression of the twitch height from baseline is recorded for each dose.

  • For cumulative dose-response studies, subsequent doses are administered after the effect of the previous dose has reached a plateau.

  • The percentage of twitch depression is plotted against the logarithm of the dose.

  • A dose-response curve is fitted to the data, and the ED50 and ED95 values are calculated. A common method for this analysis is log-probit transformation.[12]

Train-of-Four (TOF) Stimulation: A common variation of this protocol involves Train-of-Four (TOF) stimulation, where four supramaximal stimuli are delivered at 2 Hz. The ratio of the fourth twitch height to the first twitch height (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular blockade. A T4/T1 ratio of less than 0.9 is considered indicative of residual neuromuscular blockade.[16]

Visualizations

Signaling Pathway of Non-Depolarizing Neuromuscular Blockers

G cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Membrane ActionPotential Action Potential Arrives Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle (containing ACh) Ca_influx->Vesicle Triggers fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to This compound This compound (Antagonist) This compound->nAChR Competitively Blocks Ion_channel Ion Channel (Closed) nAChR->Ion_channel Prevents opening No_depolarization No Depolarization Ion_channel->No_depolarization Relaxation Muscle Relaxation No_depolarization->Relaxation

Caption: Competitive antagonism of this compound at the neuromuscular junction.

Experimental Workflow for Determining Neuromuscular Blockade

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Subject Instrumentation Place Electrodes & Transducer Anesthesia->Instrumentation Baseline Establish Baseline Twitch Response Instrumentation->Baseline DrugAdmin Administer this compound (or alternative) Baseline->DrugAdmin Cumulative Dosing Record Record Twitch Depression DrugAdmin->Record Record->DrugAdmin Next Dose Plot Plot Dose-Response Curve Record->Plot Calculate Calculate ED50 / ED95 Plot->Calculate

Caption: In vivo protocol for assessing neuromuscular blocker potency.

References

Assessing the Reproducibility of G-Quadruplex Targeting Experiments: A Comparative Guide to Pyridostatin and Other Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability and reproducibility of experimental results are paramount. This guide provides a comparative analysis of Pyridostatin (PDS), a well-characterized G-quadruplex (G4) stabilizing ligand, with other common G4-targeting compounds. We will delve into the experimental data, detailed protocols, and the inherent challenges of ensuring reproducible outcomes in this promising area of therapeutic research.

G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and oncogenesis, making them attractive targets for drug development.[1][2] Ligands that can selectively bind to and stabilize G4 structures are being actively investigated as potential therapeutic agents, particularly in oncology.[2][3][4]

Comparative Analysis of G-Quadruplex Ligand Performance

The efficacy and reproducibility of experiments involving G4 ligands can be influenced by numerous factors, including the specific ligand, the G4 sequence and topology, and the experimental conditions. This section compares Pyridostatin to other common G4 ligands based on their binding affinity and stabilizing effects.

LigandTarget G4Binding Affinity (Kd)Thermal Stabilization (ΔTm)Reference
Pyridostatin (PDS) Telomeric DNA~0.5 µM15-25 °C[5]
BRACO-19 Telomeric DNA~0.4 µM>20 °C[6]
TMPyP4 Telomeric & c-MYC G4~1-5 µM10-20 °C[5][7]
Telomestatin Telomeric DNA~0.05 µM>30 °C[8]

Note: Binding affinities and thermal stabilization values can vary depending on the specific G4 sequence, buffer conditions, and the experimental method used. The data presented here are representative values from published literature.

Experimental Protocols for Assessing G-Quadruplex Ligand Interactions

Reproducibility in G4 ligand research is critically dependent on the meticulous execution of experimental protocols. Below are detailed methodologies for two common assays used to characterize the interaction between a ligand and a G-quadruplex.

FRET-Melting Assay for Thermal Stabilization

This assay measures the increase in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding.

Methodology:

  • Oligonucleotide Preparation: A G4-forming oligonucleotide is dually labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively. In the folded G4 conformation, the fluorophore and quencher are in close proximity, resulting in low fluorescence.

  • Assay Setup: The labeled oligonucleotide is diluted in a relevant buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final concentration of 0.2 µM. The ligand of interest (e.g., Pyridostatin) is added at various concentrations.

  • Thermal Denaturation: The samples are subjected to a controlled temperature gradient (e.g., 25 °C to 95 °C at a rate of 1 °C/min) in a real-time PCR instrument.

  • Data Acquisition: Fluorescence is monitored continuously as the temperature increases. As the G-quadruplex unfolds, the fluorophore and quencher are separated, leading to an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is determined by plotting the negative first derivative of the fluorescence as a function of temperature. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the ligand.

Circular Dichroism (CD) Spectroscopy for Structural Confirmation

CD spectroscopy is a powerful technique to confirm the formation of a G-quadruplex structure and to observe conformational changes upon ligand binding.[7]

Methodology:

  • Sample Preparation: An unlabeled G4-forming oligonucleotide is annealed in a buffer containing a stabilizing cation (typically K+ or Na+) by heating to 95 °C for 5 minutes followed by slow cooling to room temperature.

  • Ligand Titration: The ligand is titrated into the solution of the pre-formed G-quadruplex.

  • CD Spectra Acquisition: CD spectra are recorded at a controlled temperature (e.g., 25 °C) over a wavelength range of 220-320 nm.

  • Data Analysis: The characteristic CD signature of a parallel G-quadruplex is a positive peak around 260 nm and a negative peak around 240 nm. An antiparallel G-quadruplex typically shows a positive peak around 295 nm. Changes in the CD spectrum upon ligand binding can indicate a conformational change or stabilization of the G4 structure.[7]

Challenges in Reproducibility for In Vivo Studies

While in vitro assays provide valuable initial data, assessing the activity of G4 ligands in a cellular context is crucial. However, in vivo experiments, such as G4 ChIP-Seq, present significant reproducibility challenges.[9]

Key factors affecting reproducibility include:

  • Antibody Specificity: The antibodies used to immunoprecipitate G4 structures may have off-target effects or varying affinities for different G4 topologies.[10]

  • Cellular Heterogeneity: The formation and stability of G-quadruplexes can vary between different cell types and even within a population of cells.[9]

  • Ligand Accessibility and Metabolism: The ability of a ligand to reach its target G4 within the cell nucleus and its metabolic stability can influence experimental outcomes.

To address these challenges, it is recommended to use multiple biological replicates and robust bioinformatic strategies for data analysis.[9]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of G-quadruplex targeting, the following diagrams were generated using Graphviz.

G4_Ligand_Screening_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Oligo Synthesis Oligo Synthesis FRET-Melting FRET-Melting Oligo Synthesis->FRET-Melting Thermal Stability CD Spectroscopy CD Spectroscopy Oligo Synthesis->CD Spectroscopy Structural Analysis Binding Affinity (Kd) Binding Affinity (Kd) FRET-Melting->Binding Affinity (Kd) Conformational Changes Conformational Changes CD Spectroscopy->Conformational Changes Lead Compound Selection Lead Compound Selection Binding Affinity (Kd)->Lead Compound Selection Conformational Changes->Lead Compound Selection Cell Culture Cell Culture Ligand Treatment Ligand Treatment Cell Culture->Ligand Treatment G4 ChIP-Seq G4 ChIP-Seq Ligand Treatment->G4 ChIP-Seq Genomic Localization Data Analysis Data Analysis G4 ChIP-Seq->Data Analysis Peak Calling Target Validation Target Validation Data Analysis->Target Validation Lead Compound Selection->Target Validation

A typical workflow for the screening and validation of G-quadruplex ligands.

G4_Signaling_Pathway cluster_promoter cluster_transcription G4 G-Quadruplex Formation TF Transcription Factor Binding G4->TF Blocks PolII RNA Polymerase II Recruitment TF->PolII Promotes Transcription Gene Transcription PolII->Transcription PDS Pyridostatin (PDS) PDS->G4 Stabilizes

Simplified signaling pathway of G-quadruplex stabilization by a ligand like Pyridostatin.

References

Head-to-Head Comparison of Synthetic Routes for Diquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diquine, chemically known as 1,6-bis(3-benzylquinuclidinium)hexane dichloride, is a bis-quaternary ammonium (B1175870) compound. This class of molecules is of significant interest in medicinal chemistry. This guide provides a head-to-head comparison of two plausible synthetic routes for this compound, offering detailed experimental protocols and quantitative data to aid in the selection of an optimal manufacturing strategy.

At a Glance: Comparison of Synthetic Routes

Two primary synthetic strategies are proposed for the synthesis of this compound. Both routes converge on the key intermediate, 3-benzylquinuclidine, but differ in the method of its preparation. The final step in both routes is the bis-quaternization of 3-benzylquinuclidine with 1,6-dihalohexane.

ParameterRoute A: Grignard-Based SynthesisRoute B: Wittig-Based Synthesis
Starting Material 3-Quinuclidinone3-Quinuclidinone
Key Intermediate 3-Benzyl-3-hydroxyquinuclidine3-Benzylidenequinuclidine
Overall Yield (estimated) ModeratePotentially Higher
Number of Steps 33
Key Reactions Grignard Reaction, Deoxygenation, Bis-quaternizationWittig Reaction, Reduction, Bis-quaternization
Potential Challenges Grignard reaction may be low yielding; deoxygenation can require harsh conditions.Wittig reagent preparation; catalyst poisoning during reduction.

Route A: Grignard-Based Synthesis of this compound

This route utilizes a Grignard reaction to introduce the benzyl (B1604629) group onto the quinuclidine (B89598) core, followed by deoxygenation and bis-quaternization.

Logical Workflow for Route A:

Route A Start 3-Quinuclidinone Grignard Grignard Reaction (Benzylmagnesium Bromide) Start->Grignard IntermediateA 3-Benzyl-3-hydroxyquinuclidine Grignard->IntermediateA Deoxygenation Deoxygenation IntermediateA->Deoxygenation Precursor 3-Benzylquinuclidine Deoxygenation->Precursor Quaternization Bis-quaternization (1,6-Dichlorohexane) Precursor->Quaternization End This compound Quaternization->End

Caption: Synthetic pathway for this compound via a Grignard reaction intermediate.

Experimental Protocols for Route A

Step 1: Synthesis of 3-Benzyl-3-hydroxyquinuclidine via Grignard Reaction

  • Materials: 3-Quinuclidinone, magnesium turnings, bromobenzene, dry diethyl ether, benzyl bromide.

  • Procedure:

    • Prepare benzylmagnesium bromide by reacting magnesium turnings with benzyl bromide in dry diethyl ether under an inert atmosphere.

    • To a solution of 3-quinuclidinone in dry diethyl ether, add the freshly prepared benzylmagnesium bromide solution dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-benzyl-3-hydroxyquinuclidine.

    • Purify the crude product by column chromatography.

Step 2: Deoxygenation of 3-Benzyl-3-hydroxyquinuclidine

  • Materials: 3-Benzyl-3-hydroxyquinuclidine, trifluoroacetic acid, triethylsilane.

  • Procedure:

    • Dissolve 3-benzyl-3-hydroxyquinuclidine in trifluoroacetic acid.

    • Add triethylsilane to the solution at room temperature.

    • Stir the reaction mixture for 24 hours.

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 3-benzylquinuclidine.

Step 3: Synthesis of this compound via Bis-quaternization

  • Materials: 3-Benzylquinuclidine, 1,6-dichlorohexane (B1210651), acetonitrile.

  • Procedure:

    • In a pressure vessel, dissolve 3-benzylquinuclidine (2 equivalents) and 1,6-dichlorohexane (1 equivalent) in acetonitrile.

    • Heat the mixture at 80 °C for 48 hours.

    • Cool the reaction mixture to room temperature, allowing the product to precipitate.

    • Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum to yield this compound.

Route B: Wittig-Based Synthesis of this compound

This alternative route introduces the benzyl moiety via a Wittig reaction to form an exocyclic double bond, which is subsequently reduced.

Logical Workflow for Route B:

Route B Start 3-Quinuclidinone Wittig Wittig Reaction (Benzyltriphenylphosphonium Bromide) Start->Wittig IntermediateB 3-Benzylidenequinuclidine Wittig->IntermediateB Reduction Reduction (e.g., H2, Pd/C) IntermediateB->Reduction Precursor 3-Benzylquinuclidine Reduction->Precursor Quaternization Bis-quaternization (1,6-Dichlorohexane) Precursor->Quaternization End This compound Quaternization->End

Caption: Synthetic pathway for this compound utilizing a Wittig reaction.

Experimental Protocols for Route B

Step 1: Synthesis of 3-Benzylidenequinuclidine via Wittig Reaction

  • Materials: Benzyltriphenylphosphonium (B107652) bromide, n-butyllithium, dry tetrahydrofuran (B95107) (THF), 3-quinuclidinone.

  • Procedure:

    • Suspend benzyltriphenylphosphonium bromide in dry THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add n-butyllithium dropwise to generate the ylide.

    • Stir the resulting deep red solution for 1 hour at 0 °C.

    • Add a solution of 3-quinuclidinone in dry THF to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 3-benzylidenequinuclidine.

Step 2: Reduction of 3-Benzylidenequinuclidine

  • Materials: 3-Benzylidenequinuclidine, palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

  • Procedure:

    • Dissolve 3-benzylidenequinuclidine in ethanol.

    • Add 10% Pd/C to the solution.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3-benzylquinuclidine.

Step 3: Synthesis of this compound via Bis-quaternization

  • The protocol for the final bis-quaternization step is identical to that described in Route A, Step 3.

Conclusion

Both Route A and Route B present viable pathways for the synthesis of this compound. The choice between the two routes will likely depend on factors such as the availability and cost of reagents, and the desired scale of production. Route A, utilizing a Grignard reaction, is a classic approach for C-C bond formation but may present challenges in terms of yield and the need for a separate deoxygenation step. Route B, employing a Wittig reaction, may offer a more controlled and potentially higher-yielding synthesis of the key 3-benzylquinuclidine intermediate, although the preparation and handling of the Wittig reagent require careful execution. For large-scale synthesis, optimization of the bis-quaternization step to improve reaction time and yield would be a critical consideration for both routes.

Evaluating the Specificity of Diquine Using Knockout Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the specificity of Diquine, a nicotinic cholinoreceptor antagonist. While direct experimental data for this compound using knockout animal models is not currently available in the public domain, this document outlines the established gold-standard methodologies and presents a comparative analysis with other neuromuscular blocking agents. The principles and protocols described herein are essential for researchers aiming to rigorously assess the on-target and off-target effects of this compound and similar compounds.

Introduction to this compound and the Importance of Specificity

This compound is a bis-quaternary quinuclidine (B89598) derivative that acts as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1] It functions as a curare-form anti-depolarizing muscle relaxant, used to induce muscle relaxation during surgical procedures.[1] Ensuring the specificity of such a potent agent is paramount to minimize off-target effects and enhance patient safety. Knockout (KO) animal models, in which the gene encoding the drug's target is deleted, represent the definitive tool for validating drug specificity.[2] By comparing the drug's effect in wild-type (WT) animals versus their KO counterparts, researchers can unequivocally distinguish on-target from off-target activity. A truly specific antagonist should exhibit a significantly diminished or absent effect in animals lacking the target receptor.

Comparative Analysis of Neuromuscular Blocking Agents

To illustrate the principles of specificity evaluation, this section compares this compound with other neuromuscular blocking agents. The data presented below is a representative summary based on the known mechanisms of these agents and the expected outcomes from knockout model studies.

Table 1: Comparative Specificity Profile of Neuromuscular Blocking Agents

CompoundClassPrimary TargetExpected Effect in Wild-Type MiceExpected Effect in nAChR Subunit KO Mice
This compound Non-depolarizing BlockerNicotinic Acetylcholine Receptors (Neuromuscular Junction)Muscle relaxation, dose-dependent reduction in muscle contraction amplitude.[1]Significantly reduced or absent muscle relaxant effect in mice lacking the specific nAChR subunits present at the neuromuscular junction.
Decamethonium Depolarizing BlockerNicotinic Acetylcholine Receptors (Neuromuscular Junction)Initial muscle fasciculations followed by paralysis.[3]Altered response, potentially reduced paralysis in mice with relevant nAChR subunit knockouts.
Succinylcholine Depolarizing BlockerNicotinic Acetylcholine Receptors (Neuromuscular Junction)Rapid onset of muscle paralysis.[4]Diminished response in mice lacking the specific nAChR subunits at the neuromuscular junction.
Vecuronium Non-depolarizing BlockerNicotinic Acetylcholine Receptors (Neuromuscular Junction)Muscle relaxation.Markedly reduced efficacy in mice with knockouts of nAChR subunits crucial for neuromuscular transmission.

Experimental Protocols

Rigorous evaluation of drug specificity requires well-defined experimental protocols. The following are key methodologies for assessing the specificity of neuromuscular blocking agents like this compound.

In Vivo Evaluation of Neuromuscular Blockade in Mice

Objective: To determine the in vivo efficacy and specificity of a neuromuscular blocking agent.

Methodology:

  • Animal Models: Utilize both wild-type mice and knockout mice lacking the specific nicotinic acetylcholine receptor subunit(s) targeted by the drug.

  • Anesthesia and Preparation: Anesthetize the mice and ensure adequate ventilation, as neuromuscular blocking agents can cause respiratory paralysis.[5][6]

  • Nerve Stimulation: Place stimulating electrodes on a peripheral nerve, such as the sciatic nerve.[7]

  • Muscle Contraction Measurement: Record the evoked muscle contractions of the corresponding muscle (e.g., tibialis anterior) using a force transducer. A common method is the "train-of-four" (TOF) stimulation, which involves four successive electrical impulses.[7][8]

  • Drug Administration: Administer the neuromuscular blocking agent intravenously at varying doses.

  • Data Analysis: Measure the reduction in twitch height or the fade in the TOF ratio to quantify the degree of neuromuscular blockade.[8] Compare the dose-response curves between wild-type and knockout mice. A significant rightward shift or a complete lack of response in the knockout mice indicates target specificity.

Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity of the compound to specific nAChR subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the nAChR subtype of interest. For specificity testing, include membranes from cells lacking the target receptor (e.g., from knockout animals or engineered cell lines).[9]

  • Radioligand: Use a radiolabeled ligand known to bind to the target receptor, such as [³H]-epibatidine.[9]

  • Competition Binding: Incubate the membrane preparations with the radioligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Detection: Separate the bound from free radioligand by rapid filtration.[9] Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the inhibition constant (Ki), which reflects the binding affinity of the compound for the receptor. Compare the Ki values across different receptor subtypes to assess selectivity.

Visualizing Specificity Evaluation

Signaling Pathway and Drug Action

Nicotinic Acetylcholine Receptor Signaling at the Neuromuscular Junction cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) Action Potential Action Potential Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Action Potential->Voltage-gated Ca2+ Channels opens Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels->Ca2+ Influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ Influx->Synaptic Vesicles (ACh) triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds to Na+ Influx Na+ Influx nAChR->Na+ Influx opens channel Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction This compound This compound This compound->nAChR antagonizes

Caption: this compound competitively antagonizes nAChRs at the neuromuscular junction.

Experimental Workflow for Specificity Testing

Workflow for Evaluating this compound Specificity Using Knockout Mice cluster_0 Animal Models cluster_1 In Vivo Neuromuscular Blockade Assay cluster_2 Data Analysis WT Wild-Type Mice Anesthesia Anesthesia & Ventilation WT->Anesthesia KO nAChR KO Mice KO->Anesthesia Stimulation Nerve Stimulation (Train-of-Four) Anesthesia->Stimulation Measurement Measure Muscle Contraction Stimulation->Measurement DoseResponse Compare Dose-Response Curves (WT vs. KO) Measurement->DoseResponse Specificity Determine On-Target Specificity DoseResponse->Specificity This compound This compound This compound->Stimulation Administer

References

Safety Operating Guide

Navigating the Disposal of Quinoline-Based Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diligent management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental preservation. This guide provides a comprehensive, step-by-step procedure for the proper disposal of quinoline-based compounds, using 2,4-Dihydroxyquinoline as a representative example due to the ambiguity of the term "Diquine." Quinoline (B57606) derivatives require meticulous handling owing to their potential hazards.

Hazard Assessment and Safety Precautions

All waste must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[1] This includes contaminated labware such as pipette tips, gloves, and weighing paper.[1] It is crucial to segregate different chemical waste streams to prevent dangerous reactions.[1]

Quantitative Hazard Data Summary

The following table summarizes the GHS classification for 2,4-Dihydroxyquinoline and provides representative hazard data for related quinoline compounds to inform safe handling and disposal procedures.

Hazard CategoryGHS ClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[3]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[3][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[3]
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects[2]

Experimental Protocols: Spill Management

In the event of a spill of a quinoline-based compound, the following protocol should be followed:

  • Evacuate and Ventilate : Immediately evacuate the spill area and ensure it is well-ventilated.[1]

  • Don Personal Protective Equipment (PPE) : Before addressing the spill, all personnel must be equipped with appropriate PPE, including but not limited to chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Containment and Absorption :

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

    • For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or dry lime to contain and absorb the liquid.[1]

  • Waste Collection : Place all contaminated absorbent material, cleaning supplies, and any contaminated PPE into a sealable, clearly labeled hazardous waste container.[1]

  • Decontamination : Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[1]

Proper Disposal Workflow

The proper disposal of quinoline-based compounds is a critical final step in their lifecycle within a laboratory setting. The following diagram outlines the logical workflow for this process.

Diquine_Disposal_Workflow cluster_prep Preparation & Segregation cluster_container Containerization & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Quinoline-based Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) ppe->segregate containerize Place in a Compatible, Sealable Hazardous Waste Container segregate->containerize label_container Label Container: 'Hazardous Waste' '2,4-Dihydroxyquinoline' Concentration & Date containerize->label_container storage Store in a Designated, Secure Hazardous Waste Accumulation Area label_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->pickup end End: Proper Disposal Completed pickup->end

Caption: Workflow for the proper disposal of quinoline-based compounds.

Step-by-Step Disposal Procedures

  • Personal Protective Equipment (PPE) : Before handling waste, ensure appropriate PPE is worn. This includes chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation : Do not mix quinoline-based waste with other chemical waste streams unless compatibility has been confirmed.[1] Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste.

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible hazardous waste container.

    • Keep the container closed except when adding waste.

  • Labeling : Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name (e.g., "2,4-Dihydroxyquinoline").[1] Also, include the approximate concentration and accumulation start date.

  • Storage : Store the waste container in a designated, secure, and well-ventilated satellite accumulation area that is away from incompatible materials.

  • Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Never pour chemical waste down the drain or dispose of it in the regular trash.[1]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of quinoline-based compounds, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Diquine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on protocols for handling potent, hazardous chemical compounds. "Diquine" is used as a placeholder, and it is imperative to consult the specific Safety Data Sheet (SDS) for the compound you are working with to ensure appropriate safety measures are taken. This document should supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling potent chemical compounds. It includes procedural, step-by-step guidance for safe operations and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure risk and should be informed by a detailed risk assessment considering the compound's properties, the quantity being handled, and the specific procedure.[1]

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving are essential to prevent exposure.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[1][2][3]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the necessary level of containment.[1]
General Laboratory Operations - Lab coat- Safety glasses- GlovesStandard laboratory practice to protect against incidental contact.[4]
Occupational Exposure Bands (OEB)

Potent compounds are often categorized into Occupational Exposure Bands (OEB) based on their toxicological potency and the adverse health effects associated with exposure. These bands help in determining the necessary containment and handling precautions.

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL)Toxicity
OEB 1 1000-5000 µg/m³Non-toxic
OEB 2 100-1000 µg/m³Almost non-toxic
OEB 3 10-100 µg/m³Slightly toxic
OEB 4 1-10 µg/m³Potent

Experimental Protocol: Preparation of a 10 mM this compound Solution

This protocol outlines the steps for safely preparing a stock solution of a potent compound, referred to here as "this compound."

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes and tips

  • Vortex mixer

  • PPE as specified for "Solution Preparation"

Procedure:

  • Preparation: Don all required PPE before entering the designated potent compound handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing:

    • Tare a weigh boat on the analytical balance inside the fume hood.

    • Carefully weigh the desired amount of this compound powder.

    • Record the exact weight.

  • Solubilization:

    • Add a small amount of the appropriate solvent to the weigh boat to dissolve the this compound powder.

    • Carefully transfer the solution to the volumetric flask.

    • Rinse the weigh boat with additional solvent and add the rinse to the volumetric flask to ensure a complete transfer.

  • Dilution:

    • Add solvent to the volumetric flask until the final desired volume is reached.

    • Cap the flask and vortex until the solution is homogeneous.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a designated, secure location according to the compound's storage requirements.

  • Decontamination and Waste Disposal:

    • Decontaminate all surfaces and equipment used.

    • Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in the designated hazardous waste container.

Operational Plans

Spill Response Plan

In the event of a chemical spill, a quick and appropriate response is crucial to minimize harm.[5]

For Incidental Spills (Small, manageable spills):

  • Alert Personnel: Notify others in the immediate area of the spill.[6]

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat, before addressing the spill.[6]

  • Containment: Prevent the spill from spreading by using absorbent materials to dike the area.[6][7]

  • Cleanup:

    • For liquid spills, use an appropriate absorbent material.[6]

    • For solid spills, carefully scoop up the material. Avoid creating dust.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area with soap and water or an appropriate decontaminating agent.[6]

  • Report: Inform your supervisor of the incident.

For Major Spills (Large, uncontrolled spills):

  • Evacuate: Immediately evacuate the area.[6]

  • Alert: Activate the nearest fire alarm and call emergency services.

  • Isolate: Close doors to the affected area to confine the hazard.[6]

  • Assist: Provide assistance to any injured personnel and use emergency showers or eyewashes if needed.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diquine
Reactant of Route 2
Diquine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.